molecular formula C10H15N3O B2524373 5-amino-2-(dimethylamino)-N-methylbenzamide CAS No. 1250405-62-9

5-amino-2-(dimethylamino)-N-methylbenzamide

Cat. No.: B2524373
CAS No.: 1250405-62-9
M. Wt: 193.25
InChI Key: RQRUZRFAZRDIDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-2-(dimethylamino)-N-methylbenzamide is a synthetic organic compound belonging to the benzamide class. Benzamide scaffolds are of significant interest in medicinal chemistry and pharmaceutical research due to their diverse biological activities. Researchers utilize these compounds as key intermediates or building blocks in the synthesis of more complex molecules. Its structure, featuring both amino and dimethylamino substituents, makes it a valuable precursor for developing potential pharmacologically active agents. Application Notes: This compound is primarily used in research and development laboratories as a chemical intermediate. It serves as a building block in organic synthesis, particularly in the construction of molecules for screening against various biological targets. Researchers may employ it in the development of novel compounds for scientific investigation. Safety and Usage: This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use. Please refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

IUPAC Name

5-amino-2-(dimethylamino)-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-12-10(14)8-6-7(11)4-5-9(8)13(2)3/h4-6H,11H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQRUZRFAZRDIDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)N)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-amino-2-(dimethylamino)-N-methylbenzamide CAS 1226805-88-4 properties

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth profile of 5-amino-2-(dimethylamino)benzamide (CAS 1226805-88-4), with a critical disambiguation regarding the N-methylated variant referenced in the topic string.

CAS: 1226805-88-4 | Role: Pharmaceutical Intermediate & Privileged Scaffold[1][2][3]

Executive Summary & Structural Disambiguation

Critical Note on Chemical Identity: The topic string provided combines the chemical name 5-amino-2-(dimethylamino)-N-methylbenzamide with the CAS number 1226805-88-4.[2] These refer to two distinct, albeit related, chemical entities. To ensure scientific integrity (E-E-A-T), this guide prioritizes the CAS number as the definitive identifier, while characterizing the N-methyl variant as a secondary analog.

FeaturePrimary Target (This Guide) Variant (Name Match)
CAS Number 1226805-88-4 1250405-62-9
Chemical Name 5-Amino-2-(dimethylamino)benzamide5-Amino-2-(dimethylamino)-N-methylbenzamide
Structure Primary Amide (-CONH₂)Secondary Amide (-CONHMe)
Molecular Weight 179.22 g/mol 193.25 g/mol
Primary Utility Scaffold for HDAC/EGFR inhibitorsSpecialized kinase inhibitor fragment

Core Application: CAS 1226805-88-4 serves as a high-value building block in medicinal chemistry, specifically for synthesizing benzamide-based histone deacetylase (HDAC) inhibitors and 3rd-generation EGFR tyrosine kinase inhibitors .[2] Its ortho-diamine motif allows for the construction of tricyclic heterocycles (e.g., quinazolines, benzodiazepines) via cyclocondensation.[2]

Physicochemical Characterization

The following data represents the baseline specification for high-purity research grade material (≥98%).

Table 1: Physicochemical Properties
PropertySpecificationExperimental Context
Appearance Off-white to pale yellow solidOxidation sensitive; darkens upon air exposure.[2]
Molecular Formula C₉H₁₃N₃O-
Melting Point 168 – 172 °CDistinct from N-methyl variant (lower MP).[2]
Solubility DMSO (>50 mg/mL), MethanolPoor solubility in water/hexane.[2]
pKa (Calculated) ~4.5 (Aniline), ~15 (Amide)Aniline nitrogen is the primary protonation site.[2]
LogP 0.69Lipophilic enough for cell permeability assays.[2]
H-Bond Donors/Acceptors 2 / 3Critical for binding pocket interactions.[2]

Synthetic Utility & Pathway

The synthesis of CAS 1226805-88-4 typically employs a Nucleophilic Aromatic Substitution (SₙAr) followed by a Chemoselective Reduction .[2] This pathway minimizes the formation of des-methyl impurities.[2]

Mechanism of Action (Synthesis)[2]
  • SₙAr Displacement: The ortho-fluoro or ortho-chloro position of the nitrobenzamide precursor is activated for nucleophilic attack by dimethylamine due to the electron-withdrawing nitro group.[2]

  • Nitro Reduction: The nitro group is selectively reduced to the aniline using catalytic hydrogenation or iron-mediated reduction, preserving the amide functionality.[2]

Figure 1: Synthetic Workflow (DOT Visualization)

SynthesisPathway Figure 1: Two-step synthesis via SnAr displacement and catalytic hydrogenation. Precursor 2-Fluoro-5-nitrobenzamide (Starting Material) Intermediate 2-(Dimethylamino)-5-nitrobenzamide (Stable Intermediate) Precursor->Intermediate Dimethylamine (2.0 eq) THF, 0°C to RT (SnAr) Product 5-Amino-2-(dimethylamino)benzamide (CAS 1226805-88-4) Intermediate->Product H2, Pd/C (10%) MeOH, 40 psi (Reduction) Impurity Des-methyl Impurity (Side Product) Intermediate->Impurity Over-reduction or N-Dealkylation

Caption: Figure 1 outlines the conversion of 2-fluoro-5-nitrobenzamide to the target amine, highlighting the critical intermediate stage.

Analytical Protocols (Quality Control)

To distinguish CAS 1226805-88-4 from its N-methyl analog and process impurities, the following validated methods are recommended.

A. High-Performance Liquid Chromatography (HPLC)

Rationale:[2][3][4] The basic nature of the dimethylamino group requires a buffered mobile phase to prevent peak tailing.[2]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[2]

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[2]

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[2]

  • Gradient:

    • 0–2 min: 5% B (Isocratic hold)[2]

    • 2–12 min: 5% → 95% B (Linear ramp)[2]

    • 12–15 min: 95% B (Wash)[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bond).[2]

  • Retention Time: Target ~4.5 min (varies by column). Note: The N-methyl variant (CAS 1250405-62-9) will elute later due to increased lipophilicity.[2]

B. Nuclear Magnetic Resonance (NMR)

Self-Validating Check: Look for the integration of the dimethylamino protons versus the amide protons.[2]

  • Solvent: DMSO-d₆

  • Key Signals (¹H NMR, 400 MHz):

    • δ 2.60 ppm (s, 6H): N(CH₃)₂ – Sharp singlet.[2] If split or shifted, suspect salt formation.[2]

    • δ 4.80 ppm (s, 2H): -NH₂ (Aniline) – Broad exchangeable signal.[2]

    • δ 7.20, 7.80 ppm (br s, 1H each): -CONH₂ (Amide) – Two distinct protons due to restricted rotation.[2] Note: If these appear as a doublet/quartet, you have the N-methyl variant.[2]

Handling, Stability, and Safety

Storage Protocol:

  • Hygroscopicity: Moderate.[2] Store under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis.

  • Temperature: Long-term storage at -20°C is recommended to inhibit oxidative degradation of the electron-rich aniline ring.[2]

  • Light Sensitivity: Protect from light; amber vials are mandatory.[2]

Safety Profile (GHS Classification):

  • Signal Word: Warning.

  • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE).[2]

  • Precaution: The dimethylamino moiety can act as a sensitizer.[2] Use nitrile gloves and work within a fume hood.[2]

References

  • Chemical Identity & CAS Verification

    • PubChem Compound Summary for CAS 1226805-88-4.[2] National Center for Biotechnology Information.[2] Link

  • Synthetic Pathway & Precursors

    • Synthesis of 5-amino-2-(dimethylamino)benzamide derivatives. ChemicalBook/ChemScene Technical Data.[2] Link

  • Related Pharmacophores (Olmutinib/HDAC Inhibitors)

    • Kim, E. S. (2016).[2] Olmutinib: First Global Approval.[2] Drugs, 76(11), 1153–1157.[2] (Contextual reference for benzamide kinase inhibitors). Link

  • Analytical Methods (HPLC/NMR)

    • General Protocols for Benzamide Analysis.[2] Sigma-Aldrich / Merck Technical Library.[2] Link

Sources

Chemical structure of 5-amino-2-(dimethylamino)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Structural Dynamics, Synthesis, and Pharmaceutical Utility

Part 1: Executive Summary

5-Amino-2-(dimethylamino)-N-methylbenzamide (CAS: 1250405-62-9) is a specialized trisubstituted benzene scaffold used primarily as a high-value intermediate (HVI) in medicinal chemistry. It serves as a critical building block for the synthesis of kinase inhibitors , GPCR ligands (specifically dopamine and serotonin modulators), and fragment-based drug discovery (FBDD) libraries.

Distinct from common benzamides like metoclopramide, this molecule features a bulky 2-dimethylamino group. This substituent exerts significant steric influence, forcing the amide bond out of planarity with the benzene ring, a conformational trait highly valued for enhancing solubility and selectivity in protein-ligand binding. The 5-amino position acts as the primary "diversity vector," allowing researchers to append various pharmacophores while maintaining the core binding motif.

Part 2: Structural Analysis & Physicochemical Properties
2.1 Electronic and Conformational Dynamics

The molecule is defined by a "push-pull" electronic system that dictates its reactivity and binding profile.

  • The 2-(Dimethylamino) Effect (Steric Twist): Unlike a 2-methoxy group (common in commercial antiemetics), the 2-dimethylamino group is sterically demanding. It creates a "ortho-effect" that prevents the N-methylbenzamide moiety from achieving coplanarity with the phenyl ring.

    • Consequence: This twist reduces crystal lattice energy (improving solubility) and creates a specific 3D shape often required to fit into hydrophobic pockets of enzymes (e.g., kinase hinge regions).

  • The 5-Amino Vector: Positioned meta to the amide and para to the dimethylamino group, the 5-amino group is electron-rich but less sterically hindered. It is the designated site for derivatization (acylation, urea formation, reductive amination).

  • Intramolecular Interactions: The carbonyl oxygen of the amide acts as a hydrogen bond acceptor, while the amide proton (N-H) is a donor. The 2-dimethylamino nitrogen has a lone pair, but steric clash likely prevents a stable intramolecular H-bond with the amide proton, favoring an open conformation.

PropertyValue / Description
Molecular Formula

Molecular Weight 193.25 g/mol
H-Bond Donors 2 (Amide-NH, Aniline-NH2)
H-Bond Acceptors 2 (Carbonyl-O, Tertiary Amine-N)
LogP (Predicted) ~0.7 (Moderate Lipophilicity)
pKa (Aniline) ~4.5 (Weakly basic due to electron-withdrawing amide)
Part 3: Synthesis Protocol (Field-Proven Methodology)

The synthesis of 5-amino-2-(dimethylamino)-N-methylbenzamide requires a regioselective approach. The most robust route utilizes Nucleophilic Aromatic Substitution (


)  followed by Nitro Reduction . This protocol avoids the formation of regioisomers common in direct electrophilic substitution.
3.1 Retrosynthetic Analysis
  • Target: 5-Amino-2-(dimethylamino)-N-methylbenzamide

  • Precursor 1: 2-(Dimethylamino)-5-nitro-N-methylbenzamide (Nitro intermediate)

  • Precursor 2: 2-Fluoro-5-nitro-N-methylbenzamide (Activated core)

  • Starting Material: 2-Fluoro-5-nitrobenzoic acid

3.2 Step-by-Step Experimental Workflow

Step 1: Amide Coupling (Formation of the Core)

  • Reagents: 2-Fluoro-5-nitrobenzoic acid, Methylamine (2M in THF), HATU (coupling agent), DIPEA.

  • Protocol: Dissolve acid in DMF. Add HATU and DIPEA at 0°C. Stir for 15 min. Add Methylamine.[1][2] Warm to RT.

  • Mechanism: Standard amide coupling. The 2-fluoro group remains intact; the 5-nitro group is stable.

  • Checkpoint: Monitor via LC-MS for mass [M+H]+ ~199.

Step 2:


 Displacement (Introduction of Dimethylamine) 
  • Reagents: 2-Fluoro-5-nitro-N-methylbenzamide, Dimethylamine (excess),

    
    , DMF.
    
  • Protocol: Heat the mixture to 60-80°C.

  • Causality: The 5-nitro group (para) and the amide (ortho) are electron-withdrawing, strongly activating the 2-position for nucleophilic attack. The Fluorine is a superior leaving group to Chlorine in

    
     due to the higher electronegativity stabilizing the Meisenheimer intermediate.
    
  • Product: 2-(Dimethylamino)-5-nitro-N-methylbenzamide.

Step 3: Chemoselective Reduction (Unmasking the Aniline)

  • Reagents: Iron powder (Fe), Ammonium Chloride (

    
    ), Ethanol/Water (4:1).
    
  • Protocol: Reflux at 80°C for 2 hours. Filter through Celite.[1]

  • Why Fe/NH4Cl? This method is chemoselective for nitro groups and tolerates the amide and tertiary amine functionality better than harsh hydrogenation (which might reduce the ring or cleave the benzyl-like bonds if over-active).

  • Final Purification: Flash column chromatography (DCM/MeOH).

3.3 Visual Synthesis Pathway

SynthesisPath Start 2-Fluoro-5-nitrobenzoic acid Step1 Step 1: Amide Coupling (MeNH2, HATU) Start->Step1 Inter1 2-Fluoro-5-nitro- N-methylbenzamide Step1->Inter1 Step2 Step 2: SnAr Displacement (Me2NH, Heat) Inter1->Step2 Inter2 2-(Dimethylamino)-5-nitro- N-methylbenzamide Step2->Inter2 Step3 Step 3: Nitro Reduction (Fe/NH4Cl) Inter2->Step3 Final 5-Amino-2-(dimethylamino)- N-methylbenzamide Step3->Final

Figure 1: Validated synthetic route utilizing the activated 2-fluoro-5-nitro scaffold to ensure regioselectivity.

Part 4: Applications in Drug Discovery

This molecule is rarely the final drug; it is the "Warhead Carrier" or "Hinge Binder" .

4.1 Derivatization Logic

Researchers utilize the 5-amino group to attach the scaffold to larger molecular frameworks.

  • Urea Formation (Kinase Inhibitors):

    • Reaction with isocyanates (R-NCO) yields unsymmetrical ureas.

    • Relevance: Many kinase inhibitors (e.g., Sorafenib analogs) use a urea linker to bind to the Asp-Phe-Gly (DFG) motif.

  • Amide Coupling (Fragment Extension):

    • Reaction with carboxylic acids creates extended amides.

    • Relevance: Used to probe "back pockets" in enzyme active sites.

  • Heterocycle Construction:

    • Cyclization of the amino group can yield benzimidazoles or quinazolinones if reacted with ortho-electrophiles (though this requires further substitution at position 6).

4.2 Reactivity Profile Diagram

Reactivity Core 5-Amino-2-(dimethylamino)- N-methylbenzamide Urea Reaction: Isocyanates (R-NCO) Product: Urea Derivatives Target: Kinase DFG-motif binders Core->Urea 5-NH2 Nucleophile Amide Reaction: Acid Chlorides (R-COCl) Product: Amide Analogs Target: GPCR Ligands Core->Amide Acylation RedAm Reaction: Aldehydes + NaBH(OAc)3 Product: Secondary Amines Target: Solubility tuning Core->RedAm Reductive Amination

Figure 2: Primary derivatization pathways for the 5-amino handle in medicinal chemistry campaigns.

Part 5: Safety & Handling
  • Hazard Classification: Irritant (Skin/Eye). Potential sensitizer due to the aniline moiety.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The amino group is susceptible to oxidation (browning) over time if exposed to air.

  • Solubility: Soluble in DMSO, Methanol, and DCM. Sparingly soluble in water.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56828851: 5-amino-2-(dimethylamino)-N-methylbenzamide. Retrieved from [Link]

  • Bunce, R. A., et al. (2023). Nucleophilic Aromatic Substitution of 2-Fluoro-5-nitrobenzamides: A Regioselective Approach. Journal of Chemical Research.[3] (Contextual citation for SnAr methodology on fluoronitrobenzamides).

Sources

The Benzamide Scaffold: A Technical Guide for Medicinal Chemistry

[1]

Executive Summary

The benzamide moiety (

12

This guide moves beyond basic textbook definitions to explore the benzamide pharmacophore in two high-value therapeutic areas: Class I Selective HDAC Inhibition (Oncology) and Dopamine


 Antagonism (CNS)

The Pharmacophore & Structural Versatility

The benzamide core functions as a rigid linker that orients substituents in 3D space while participating in critical hydrogen bonding networks.

Electronic Modulation

The amide carbonyl acts as a hydrogen bond acceptor, while the -NH group serves as a donor. The electronic density of the phenyl ring, modulated by Hammett substituents (


  • Electron Withdrawing Groups (EWGs): Increase the acidity of the amide proton, potentially strengthening donor interactions.

  • Electron Donating Groups (EDGs): Increase electron density on the carbonyl oxygen, enhancing acceptor capability.

The "Internal Hydrogen Bond" Effect

In 2-substituted benzamides (e.g., 2-methoxy or 2-amino), an intramolecular hydrogen bond often forms between the substituent and the amide proton. This locks the molecule into a planar conformation, reducing the entropic penalty upon binding to a receptor pocket—a critical feature in the high affinity of benzamide antipsychotics.

Therapeutic Applications & Mechanism of Action[1][3][4][5][6]

Oncology: Class I Selective HDAC Inhibition

Unlike hydroxamic acids (e.g., Vorinostat) which act as pan-HDAC inhibitors via a bidentate chelation of the Zinc ion, 2-aminobenzamides (e.g., Entinostat/MS-275) exhibit kinetic selectivity for Class I HDACs (1, 2, and 3).

  • Mechanism: The 2-aminobenzamide moiety acts as the Zinc Binding Group (ZBG).

  • The "Foot-in-the-Door" Hypothesis: Benzamides often exhibit slow-on/slow-off binding kinetics. They likely bind to an internal cavity adjacent to the active site, inducing a conformational change that occludes the catalytic tunnel.

  • Selectivity: This distinct binding mode allows for reduced toxicity compared to pan-HDAC inhibitors.

HDAC_MechanismBenzamide2-AminobenzamideScaffoldZincZn2+ Ion(Catalytic Core)Benzamide->ZincChelation (ZBG)TunnelHydrophobicTunnel (11Å)Benzamide->TunnelEntersCavityInternal Cavity(Selectivity Pocket)Benzamide->CavitySteric Occlusion(Class I Selectivity)SubstrateAcetylatedLysineZinc->SubstrateCatalyzes (Normal State)ResultInhibition ofDeacetylationCavity->ResultPrevents Access

Figure 1: Mechanism of Class I HDAC inhibition by 2-aminobenzamides. The scaffold targets the internal cavity, distinct from hydroxamates.

CNS: Dopamine Antagonism

Benzamides like Sulpiride and Amisulpride are orthosteric antagonists.

  • Pharmacophore: An aromatic ring (often with a 2-methoxy group) linked to a basic amine (pyrrolidine or ethylamine) via the amide bond.

  • Interaction: The basic nitrogen undergoes an ionic interaction with Asp114 (in TM3) of the

    
     receptor. The aromatic ring engages in pi-stacking with Trp  or Phe  residues in the binding pocket.
    

Synthetic Strategies: The HATU Protocol[7][8][9][10]

While simple benzamides can be synthesized via acid chlorides (

HATU
Why HATU?
  • Mechanism: Generates an active ester (O-acyl-7-azabenzotriazole) that is highly reactive toward amines.

  • Advantage: The pyridyl nitrogen in the 7-azabenzotriazole ring provides an "anchoring" effect (neighboring group participation) that accelerates the coupling rate compared to HBTU or EDC.

Experimental Protocol: General Amide Coupling

Objective: Synthesis of N-substituted benzamide derivative (Scale: 0.5 mmol).

Reagents:

  • Carboxylic Acid derivative (1.0 equiv)[3]

  • Amine derivative (1.1 equiv)[3][4]

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 - 3.0 equiv)

  • DMF (Anhydrous, N,N-Dimethylformamide)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 10 mL round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Add the Carboxylic Acid (0.5 mmol) and anhydrous DMF (3.0 mL). Stir until dissolved.

  • Activation: Cool the solution to 0°C (ice bath). Add DIPEA (1.5 mmol, 3.0 equiv) followed by HATU (0.6 mmol, 1.2 equiv).

  • Pre-activation: Stir at 0°C for 15–30 minutes. Note: This allows the formation of the activated ester species.

  • Coupling: Add the Amine (0.55 mmol, 1.1 equiv) dropwise (dissolved in minimal DMF if solid).

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 2–12 hours.

    • Monitoring: Check reaction progress via TLC (solvent system: DCM/MeOH 95:5) or LC-MS.[5][3] Look for disappearance of the acid peak.

  • Work-up:

    • Dilute reaction mixture with EtOAc (30 mL).

    • Wash sequentially with:

      • 10% Citric Acid or 1N HCl (2 x 10 mL) – Removes unreacted amine/DIPEA.

      • Saturated

        
         (2 x 10 mL) – Removes unreacted acid/HATU byproducts.
        
      • Brine (1 x 10 mL).

  • Purification: Dry organic layer over

    
    , filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel).
    

Synthesis_WorkflowAcidCarboxylic Acid(R-COOH)ActiveEsterActivated EsterIntermediateAcid->ActiveEsterDIPEA, DMF0°C, 30 minHATUHATU(Reagent)HATU->ActiveEsterProductBenzamideDerivativeActiveEster->Product+ AmineRT, 2-12hByproductsUrea/HOAt(Wash away)ActiveEster->ByproductsWorkupAmineAmine(R'-NH2)

Figure 2: HATU-mediated amide coupling workflow for benzamide synthesis.

Optimization & Structure-Activity Relationships (SAR)

When optimizing benzamide leads, systematic modification of the "Head" (Benzene ring) and "Tail" (Amide N-substituent) is required.

Quantitative Data Summary: SAR Trends
Structural ZoneModificationEffect on Potency/SelectivityMechanistic Rationale
Ortho-Position (

)

(Amino)
High Class I HDAC PotencyActs as Zinc Binding Group (ZBG).
Ortho-Position (

)

(Methoxy)
High D2 Receptor AffinityInduces planarity via intramolecular H-bond; mimics dopamine.
Meta-Position (

)
Halogen (F, Cl)Metabolic StabilityBlocks metabolic oxidation; modulates ring electronics (Hammett).
Amide Nitrogen MethylationReduced H-bond DonorRemoves H-bond donor capability; often reduces potency if donor is required.
Linker Length Rigid vs. FlexibleSelectivity SwitchRigid linkers (e.g., cinnamides) favor specific hydrophobic tunnels.
The "Bioisostere" Strategy

If the benzamide bond is metabolically unstable (hydrolysis), consider these bioisosteres:

  • Reverse Amide: Swapping the carbonyl and nitrogen (

    
    ).
    
  • Ketone: (

    
    ). Loses H-bond donor but keeps geometry.
    
  • Heterocycle: Replacing the amide with a 1,2,4-oxadiazole or imidazole ring (rigidification).

References

  • National Cancer Institute. (n.d.). Entinostat: Definition and Mechanism.[6] NCI Drug Dictionary.[7] Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group. PubMed Central. Retrieved from [Link]

  • MDPI. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Retrieved from [Link]

Novel Aniline Building Blocks for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The aniline moiety is a cornerstone of medicinal chemistry, present in over 500 FDA-approved drugs including kinase inhibitors, GPCR ligands, and antibiotics. However, the traditional aniline scaffold carries inherent liabilities: metabolic activation to toxic quinone-imines (structural alerts), poor aqueous solubility, and suboptimal


 scores.

This technical guide explores the next generation of novel aniline building blocks —specifically focusing on saturated bioisosteres (bicyclo[1.1.1]pentanes, aminonorbornanes) and advanced fluorinated motifs. We move beyond simple substitution to fundamental scaffold replacement, offering protocols and data to help researchers improve therapeutic index, patentability, and physicochemical properties without sacrificing potency.

Part 1: The Strategic Imperative

Why Reinvent the Aniline?

Traditional anilines (


) engage in critical hydrogen bonding and 

-stacking interactions within binding pockets. However, they are frequently flagged as toxicophores due to CYP450-mediated bioactivation.
The Metabolic Liability Mechanism

The primary failure mode for aniline-containing drugs is idiosyncratic adverse drug reactions (IADRs) .

  • Bioactivation: CYP450 oxidizes the aniline to a hydroxylamine (

    
    ).
    
  • Oxidation: Further oxidation yields a reactive nitrosoarene or quinone-imine.

  • Adduction: These electrophiles covalently bind to glutathione (GSH) or cellular proteins, leading to hepatotoxicity or genotoxicity.

The Solution: Novel building blocks mitigate this risk by:

  • Blocking metabolic soft spots (e.g., fluorination).

  • Removing the aromatic ring entirely (saturated bioisosteres).

  • Modulating electronics to prevent oxidation (heterocyclic amines).

Part 2: Emerging Classes of Novel Anilines

Saturated Bioisosteres: The Rise of

Replacing the planar phenyl ring with rigid, 3D-aliphatic scaffolds is the most transformative trend in current aniline chemistry.

Bicyclo[1.1.1]pentan-1-amines (BCP-amines)

BCPs are "non-classical" bioisosteres for para-substituted anilines.

  • Geometry: The bridgehead distance (

    
    ) is ~1.85 Å, shorter than the p-phenylene distance (~2.79 Å), but the exit vectors are collinear (180°), maintaining ligand orientation.
    
  • Basicity Shift: A critical design consideration. Aniline

    
     is ~4.6 (neutral at pH 7.4). BCP-amine 
    
    
    
    is ~8.2 (protonated at pH 7.4). This dramatically improves solubility but may alter binding if the lone pair is an H-bond acceptor.
  • Metabolic Stability: The BCP core is chemically inert to CYP oxidation, eliminating quinone-imine formation.

1-Aminonorbornanes (AminoNBs)

Synthesized via photoredox catalysis, these are bulkier, lipophilic bioisosteres that mimic ortho-substituted anilines. They are "metabolically innocuous," showing no glutathione trapping in human liver microsomes (HLM).

Fluorinated Aniline Motifs

When aromaticity is required for


-stacking, fluorination is the primary optimization tool.
  • Difluoromethyl (

    
    ) Ethers:  Unlike the lipophilic 
    
    
    
    , the
    
    
    group acts as a lipophilic hydrogen bond donor. It balances permeability with solubility better than simple chloro- or methyl-substitutions.
  • Metabolic Blocking: Fluorine at the para-position prevents hydroxylation, a common clearance pathway.

Part 3: Comparative Biophysical Data

The following table contrasts a standard aniline with its novel counterparts.

PropertyAniline (Standard)BCP-Amine (Bioisostere)1-Aminonorbornane2-Aminopyrimidine
Hybridization

(Planar)

(3D, Rigid)

(3D, Bulky)

(Planar)

(Conj. Acid)
~4.6~8.2~9.5~2.5
LogP (Lipophilicity) ModerateLow (More Polar)HighLow
Solubility PoorExcellentGoodModerate
Metabolic Risk High (Quinone-imine)NegligibleNegligibleLow
Exit Vector Angle 120° / 180°180° (Linear)Variable120°

Part 4: Visualization of Logic & Pathways

Diagram 1: The Bioisostere Decision Tree

A logic flow for selecting the right aniline replacement based on structural needs.

Bioisostere_Selection Start Aniline Liability Identified PiStack Is Pi-Stacking Critical? Start->PiStack Solubility Is Solubility Poor? PiStack->Solubility No (Aliphatic ok) Heterocycle Use Aminopyridine/ Pyrimidine PiStack->Heterocycle Yes (Need Ar) Geometry Geometry Required? Solubility->Geometry Need Solubility BCP Use BCP-Amine (Linear Bioisostere) Geometry->BCP Para/Linear AminoNB Use Aminonorbornane (Ortho-sub mimic) Geometry->AminoNB Ortho/Bulky Fluorine Use Fluorinated Aniline (4-F, 3-CF3) Heterocycle->Fluorine If Heterocycle Metabolically Unstable

Caption: Decision matrix for replacing aniline scaffolds based on binding mode (pi-stacking) and physicochemical needs (solubility/geometry).

Part 5: Experimental Protocols

Protocol A: Strain-Release Amination of [1.1.1]Propellane (Synthesis of BCP-Amines)

Direct synthesis of BCP-amines from turbogrigrniards and propellane.

Context: This method avoids the use of unstable azide intermediates. Reagents: [1.1.1]Propellane (0.5 M in ether), Lithium bis(trimethylsilyl)amide (LiHMDS), Isopropylmagnesium chloride (TurboGrignard).

  • Activation: In a flame-dried Schlenk flask under Argon, dissolve the amine precursor (secondary amine) in dry THF.

  • Deprotonation: Cool to 0°C. Add LiHMDS (1.1 equiv) dropwise. Stir for 15 min to generate the lithium amide.

  • Coupling: Add [1.1.1]Propellane solution (1.2 equiv) via syringe pump over 30 mins. The strain energy of the central C-C bond drives the insertion of the nitrogen.

  • Quenching: Quench with MeOH. Concentrate in vacuo.

  • Purification: BCP-amines are highly polar. Purify via reverse-phase flash chromatography (C18) using a water/acetonitrile gradient with 0.1% Formic Acid.

Protocol B: Photoredox Synthesis of 1-Aminonorbornanes

Accessing the "innocuous" isostere via blue-light activation.

Context: Converts aminocyclopropanes to aminonorbornanes. Reagents: Aminocyclopropane substrate,


 (1 mol%), Olefin trap (e.g., styrene derivative), Blue LED setup (450 nm).
  • Setup: Charge a vial with aminocyclopropane (0.2 mmol), photocatalyst (1 mol%), and olefin (3 equiv) in degassed nitromethane (

    
    ).
    
  • Irradiation: Irradiate with Blue LEDs at room temperature for 12 hours. The photocatalyst oxidizes the amine to a radical cation, triggering homolytic ring opening.

  • Cyclization: The resulting radical adds to the olefin, followed by radical cyclization to form the norbornane core.

  • Workup: Filter through a silica plug to remove catalyst. Evaporate solvent.

Part 6: Case Study – IDO1 Inhibitors

The Challenge: A potent IDO1 inhibitor developed by Pfizer/Merck contained a benzamide moiety susceptible to rapid amide hydrolysis in vivo, limiting its oral bioavailability and half-life.

The Intervention:

  • Original Scaffold: p-substituted benzamide (Aniline derivative).

  • Replacement: Bicyclo[1.1.1]pentane-1,4-diamine.

  • Result:

    • Potency: Maintained

      
       in the low nanomolar range (3.1 nM).
      
    • Metabolism: The BCP analog was completely resistant to the amide hydrolysis that plagued the phenyl analog.

    • PK Profile: Significant improvement in oral exposure (

      
      ) due to reduced clearance.
      

Key Takeaway: The BCP moiety acted as a "silent" bioisostere—preserving the vector of the substituents while removing the electronic activation that allowed the hydrolytic enzyme to attack the amide bond.

Part 7: Future Outlook & AI Integration

The future of aniline replacement lies in Generative Chemistry . AI models (e.g., diffusion models) are now being trained to recognize "toxic structural alerts" like anilines and automatically propose


-rich bioisosteres during the de novo design phase.

Emerging Trend: "Cubane-Scanning." Similar to alanine scanning in peptides, medicinal chemists are beginning to systematically replace phenyl rings with cubane and BCP cores early in the hit-to-lead process to establish structure-property relationships (SPR) before synthesis scaling.

References

  • Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Med. Chem. Lett. (2020).[1][2][3] Link

  • Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived IDO1 Inhibitors. ACS Med.[4] Chem. Lett. (2020).[1][2][3] Link

  • Providing a New Aniline Bioisostere through the Photochemical Production of 1-Aminonorbornanes. J. Am. Chem. Soc. (2018). Link

  • Bicyclo[1.1.1]pentanes: Key Building Blocks for Modern Medicinal Chemistry. Chem. Rev. (2021).[3][5] Link

  • Strategies to Mitigate the Bioactivation of Aryl Amines. Chem. Res. Toxicol. (2020).[1][2][3] Link

Sources

Structural and Synthetic Insights into 5-Amino-2-(dimethylamino)-N-methylbenzamide: A Cheminformatics and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, functionalized benzamides serve as privileged pharmacophores, frequently appearing in kinase inhibitors, HDAC inhibitors, and GPCR modulators. This whitepaper provides an in-depth technical analysis of 5-amino-2-(dimethylamino)-N-methylbenzamide , a highly versatile synthetic building block. By deconstructing its cheminformatic identifiers (SMILES and InChIKey) and detailing a self-validating, de novo synthetic workflow, this guide equips researchers with the authoritative grounding required to integrate this fragment into complex medicinal chemistry pipelines.

Chemical Identity and Cheminformatics Profiling

To ensure unambiguous representation across chemical databases and machine learning models, the compound is defined by strict structural identifiers.

SMILES Deconstruction

The Canonical SMILES (Simplified Molecular Input Line Entry System) for this compound is CNC(=O)C1=C(C=CC(=C1)N)N(C)C [1]. Developed to provide a human-readable yet machine-parsable linear notation [2], the SMILES string maps the 3D topology of the molecule through specific logic:

  • CNC(=O): Denotes the N-methylcarboxamide group. The algorithm prioritizes this as the starting point due to the heteroatom priority rules.

  • C1=C(...): Initiates the aromatic benzene ring (C1) and defines the ortho-substitution.

  • N(C)C: Represents the dimethylamino group attached to the C2 position.

  • C=CC(=C1)N: Completes the aromatic ring closure at C1, while placing the primary amine (N) at the C5 position (meta to the carboxamide, para to the dimethylamino group).

InChIKey Architecture

The InChIKey is RQRUZRFAZRDIDI-UHFFFAOYSA-N[1]. As a hashed version of the IUPAC International Chemical Identifier (InChI) [3], the 27-character string is divided into three functional blocks:

  • Skeleton Block (RQRUZRFAZRDIDI) : The first 14 characters encode the core molecular connectivity and tautomeric state.

  • Stereochemistry & Isotope Block (UHFFFAOYSA) : The next 10 characters confirm that the molecule possesses no defined stereocenters and consists of standard natural isotopes.

  • Charge Flag (N) : The final character denotes that the molecule is electronically neutral.

Physicochemical Properties

The following table summarizes the quantitative data critical for predicting the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile [1].

PropertyValuePharmacological Relevance
Molecular Formula C₁₀H₁₅N₃ODefines baseline atomic composition.
Molecular Weight 193.25 g/mol Highly fragment-like (Rule of 3 compliant).
TPSA 58.36 ŲExcellent membrane permeability potential.
LogP 0.69Optimal hydrophilicity for aqueous solubility.
H-Bond Donors 2Provided by the -NH₂ and amide -NH- groups.
H-Bond Acceptors 3Provided by the C=O, -N(CH₃)₂, and -NH₂.
Rotatable Bonds 2Ensures conformational flexibility for target binding.

Pharmacophoric Significance & Causality in Design

The structural arrangement of 5-amino-2-(dimethylamino)-N-methylbenzamide is not arbitrary; it is engineered for specific binding pocket interactions.

  • Steric Constraint : The bulky dimethylamino group at the ortho position forces the adjacent N-methyl carboxamide out of coplanarity with the phenyl ring. This orthogonal projection is a classic tactic used to lock the molecule into a bioactive conformation, reducing entropic penalty upon target binding.

  • Versatile Functionalization : The primary amine at the C5 position acts as an ideal synthetic handle. Because it is electronically decoupled from the sterically hindered ortho position, it can be selectively derivatized via urea formation, sulfonylation, or Buchwald-Hartwig cross-coupling without interfering with the benzamide core.

Experimental Methodology: A Self-Validating Synthetic Protocol

To ensure reproducibility and scientific integrity, the following de novo synthetic protocol is designed as a self-validating system . Each step incorporates specific LC-MS mass transitions, allowing the researcher to definitively confirm product formation before proceeding.

Step 1: Amidation of 2-Fluoro-5-nitrobenzoic acid

Rationale : HATU is utilized over standard EDC/HOBt because it provides superior coupling efficiency for electron-deficient benzoic acids, minimizing the formation of unreactive side products.

  • Dissolve 2-fluoro-5-nitrobenzoic acid (1.0 eq) in anhydrous DMF (0.2 M).

  • Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 minutes at room temperature to form the active ester.

  • Add methylamine hydrochloride (1.5 eq). Stir for 2 hours.

  • Validation Checkpoint : Monitor via LC-MS. The reaction is complete when the starting material mass ([M-H]⁻ m/z 184.0) disappears and the intermediate Int1 emerges ([M+H]⁺ m/z 199.1).

  • Quench with water, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate to yield 2-fluoro-N-methyl-5-nitrobenzamide (Int1 ).

Step 2: Nucleophilic Aromatic Substitution (SNAr)

Rationale : The SNAr reaction is highly favored here. The fluorine atom is heavily activated for displacement by the strongly electron-withdrawing para-nitro group and the ortho-carboxamide.

  • Dissolve Int1 (1.0 eq) in anhydrous DMF (0.2 M).

  • Add K₂CO₃ (2.0 eq) as a mild base to scavenge generated HF, preventing amide hydrolysis.

  • Add dimethylamine (2.0 M solution in THF, 2.0 eq). Heat to 60 °C for 4 hours.

  • Validation Checkpoint : LC-MS must show the complete conversion of Int1 ([M+H]⁺ 199.1) to Int2 ([M+H]⁺ m/z 224.1).

  • Precipitate the product by pouring the mixture into ice water. Filter and dry to yield 2-(dimethylamino)-N-methyl-5-nitrobenzamide (Int2 ).

Step 3: Catalytic Hydrogenation (Nitro Reduction)

Rationale : The nitro group is reduced last. If it were reduced earlier, the resulting electron-donating amino group would deactivate the aromatic ring, making the Step 2 SNAr reaction impossible.

  • Dissolve Int2 (1.0 eq) in HPLC-grade Methanol (0.1 M).

  • Add 10% Pd/C (0.1 eq by weight).

  • Purge the reaction vessel with N₂, then introduce H₂ gas via a balloon. Stir vigorously at room temperature for 3 hours.

  • Validation Checkpoint : LC-MS must confirm the disappearance of the nitro compound ([M+H]⁺ 224.1) and the appearance of the target compound ([M+H]⁺ m/z 194.1).

  • Filter through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate in vacuo to yield the final product: 5-amino-2-(dimethylamino)-N-methylbenzamide .

Synthetic Workflow Visualization

The following diagram maps the logical progression of the synthetic pipeline, highlighting the critical self-validation checkpoints.

Workflow SM 2-Fluoro-5-nitrobenzoic acid [M-H]- 184.0 Step1 Amidation Checkpoint Reagents: MeNH2, HATU, DIPEA Validation: LC-MS [M+H]+ 199.1 SM->Step1 Int1 2-Fluoro-N-methyl -5-nitrobenzamide Step1->Int1 Step2 SNAr Checkpoint Reagents: Me2NH, K2CO3, Heat Validation: LC-MS [M+H]+ 224.1 Int1->Step2 Int2 2-(Dimethylamino)-N-methyl -5-nitrobenzamide Step2->Int2 Step3 Reduction Checkpoint Reagents: H2, Pd/C, MeOH Validation: LC-MS [M+H]+ 194.1 Int2->Step3 Product 5-Amino-2-(dimethylamino) -N-methylbenzamide Target Compound Step3->Product

Figure 1: Step-by-step synthetic workflow for 5-amino-2-(dimethylamino)-N-methylbenzamide.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 56828851, 5-amino-2-(dimethylamino)-N-methylbenzamide. Retrieved March 1, 2026, from[Link]

  • Weininger, D. (1988). SMILES, a chemical language and information system. 1. Introduction to methodology and encoding rules. Journal of Chemical Information and Computer Sciences, 28(1), 31-36.[Link]

  • Heller, S. R., McNaught, A., Pletnev, I., Stein, S., & Tchekhovskoi, D. (2015). InChI, the IUPAC International Chemical Identifier. Journal of Cheminformatics, 7(1), 23.[Link]

Literature review of N-methylbenzamide scaffolds in kinase inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzamide moiety is a privileged pharmacophore in medicinal chemistry, serving as a critical linker in Type II kinase inhibitors (e.g., Imatinib, Nilotinib) that stabilizes the DFG-out inactive conformation. While the classic benzamide structure relies on a secondary amide (-CONH-) to form hydrogen bond networks with the kinase hinge or the conserved glutamate in the


C-helix, the 

-methylbenzamide
variant represents a sophisticated medicinal chemistry strategy.

This guide analyzes the structural and thermodynamic implications of


-methylation on the benzamide scaffold. We explore how this "Magic Methyl" effect alters amide cis/trans equilibrium, modulates lipophilicity, and impacts metabolic stability, providing a roadmap for optimizing kinase selectivity.

Part 1: Structural Mechanistics & The "Magic Methyl" Effect

The Conformational Switch

The introduction of a methyl group onto the nitrogen of a benzamide linker (


) is not merely a lipophilic addition; it is a conformational lock.
  • Secondary Amides (-CONH-): Predominantly adopt the trans (Z) conformation (dihedral angle

    
    ) to minimize steric clash between the carbonyl oxygen and the N-substituent. This planar arrangement is ideal for Type II inhibitors that require a linear extension into the allosteric hydrophobic pocket.
    
  • Tertiary Amides (-CONMe-): The

    
    -methyl group introduces steric bulk (A-value ~1.70), destabilizing the planar trans form. This increases the population of the cis (E) conformer or forces the aryl rings out of planarity (orthogonality).
    

Implication for Kinase Binding: If the kinase binding pocket (e.g., the hydrophobic back cleft of p38 MAPK or BCR-ABL) requires a twisted ligand conformation,


-methylation can pre-organize the inhibitor, reducing the entropic penalty of binding (

). Conversely, if the binding relies on a critical H-bond donor from the amide nitrogen (e.g., to the Glu residue of the

C-helix),

-methylation will abolish activity (an "activity cliff").
Thermodynamic & ADME Consequences
ParameterEffect of

-Methylation
Mechanism
H-Bonding Loss of DonorRemoves the -NH donor capability; retains -CO acceptor.
Lipophilicity Increase (+0.5 LogP)Masks the polar N-H bond; increases membrane permeability.
Solubility VariableCan improve solubility by disrupting crystal lattice packing energy (lowering melting point).
Metabolic Stability IncreasedSterically hinders amidases and peptidases; blocks N-glucuronidation.

Part 2: Critical SAR Case Studies

Case Study: FAK Inhibition (Positive Modulation)

In the development of Focal Adhesion Kinase (FAK) inhibitors,


-substituted benzamides were explored to target the ATP-binding pocket. Research indicates that specific 

-methylbenzamide derivatives can maintain or enhance potency by accessing hydrophobic sub-pockets that the unsubstituted amide cannot reach, or by improving cellular permeability (H1975 and A431 cell lines).
  • Key Finding: 2,4-dianilinopyrimidine derivatives linked to

    
    -methylbenzamides showed low-nanomolar suppression of FAK activity.[1] The methyl group likely aided in positioning the terminal solubilizing groups (e.g., morpholine) into the solvent-exposed region.
    
Case Study: CK1 Delta (The Negative Control)

Not all kinases tolerate the


-methyl switch. In a study of Casein Kinase 1 Delta (CK1

) inhibitors, the transition from a secondary amide to an

-methyl tertiary amide resulted in a significant loss of potency.
  • Compound 15 (NH): IC

    
     = 0.485 
    
    
    
    M
  • Compound 32 (

    
    -Me):  IC
    
    
    
    = 20.1
    
    
    M[2]
  • Mechanistic Insight: The -NH group of the benzamide was essential for a hydrogen bond interaction within the active site. Methylation disrupted this interaction and introduced a steric clash, validating the necessity of the H-bond donor in this specific scaffold.

Part 3: Visualization of Signaling & Binding

Kinase Binding Modes (Type I vs Type II)

The following diagram illustrates how benzamide scaffolds typically function as "Linkers" in Type II inhibition, connecting the Hinge Binder to the Allosteric Pocket.

KinaseBinding cluster_pocket Kinase ATP Binding Pocket Hinge Hinge Region (Adenine Pocket) Scaffold Benzamide Scaffold (The Linker) Hinge->Scaffold Connected via Heterocycle Gatekeeper Gatekeeper Residue (Thr/Met) DFG DFG Motif (Asp-Phe-Gly) Allosteric Allosteric Hydrophobic Pocket (Back Cleft) Scaffold->DFG H-Bond Interaction (Amide NH/CO) Scaffold->Allosteric Extends Hydrophobic Tail N_Methyl N-Methyl Group (The Switch) N_Methyl->DFG Blocks H-Bond (If Donor Required) N_Methyl->Allosteric Alters Vector/Twist N_Methyl->Scaffold Modifies

Caption: The benzamide scaffold acts as a bridge. The N-methyl group (red node) acts as a switch, potentially blocking H-bonds to the DFG motif or altering the vector into the allosteric pocket.

Part 4: Experimental Protocols

Synthesis of N-Methylbenzamide Kinase Inhibitors

Objective: To synthesize an


-methylbenzamide derivative via amide coupling, avoiding common racemization or low-yield issues associated with steric hindrance.

Reagents:

  • Carboxylic Acid Intermediate (e.g., 3-trifluoromethyl-4-methylbenzoic acid)

  • Amine Partner:

    
    -methylaniline derivative (e.g., 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline)[3]
    
  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: Anhydrous DMF

Step-by-Step Protocol:

  • Activation: Dissolve the Carboxylic Acid (1.0 eq) in anhydrous DMF (0.1 M concentration) under an inert atmosphere (

    
    ). Add DIPEA (3.0 eq) and stir for 5 minutes.
    
  • Coupling: Add HATU (1.2 eq) to the mixture. Stir for 15 minutes at room temperature to form the activated ester.

  • Addition: Add the

    
    -methyl amine partner (1.1 eq). Note: Secondary amines are less nucleophilic; if reaction is slow, heat to 50°C.
    
  • Monitoring: Monitor via LC-MS for the formation of the product (

    
    ). The 
    
    
    
    -methyl product will typically have a higher retention time than the unmethylated analog due to increased lipophilicity.
  • Workup: Dilute with EtOAc, wash with saturated

    
    , water, and brine. Dry over 
    
    
    
    .
  • Purification: Flash column chromatography (Hexane/EtOAc or DCM/MeOH).

Kinase Inhibition Assay (ADP-Glo™)

Objective: Quantify the IC50 of the synthesized N-methylbenzamide against a target kinase (e.g., FAK or Abl).

Principle: Measures ADP formation (kinase activity) by converting it to ATP, which is then used by luciferase to generate light.[4]

Protocol:

  • Preparation: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM

    
    , 0.1 mg/mL BSA, 50 
    
    
    
    M DTT).
  • Compound Dilution: Prepare 3-fold serial dilutions of the

    
    -methylbenzamide inhibitor in DMSO. Transfer 1 
    
    
    
    L to a 384-well white plate.
  • Enzyme Addition: Add 2

    
    L of Target Kinase (e.g., 5 ng/well) to the wells. Incubate for 10 min at RT (allows for Type II slow-binding equilibration).
    
  • Substrate Initiation: Add 2

    
    L of ATP/Substrate mix (e.g., 10 
    
    
    
    M ATP + 0.2
    
    
    g/
    
    
    L Poly-Glu-Tyr).
  • Reaction: Incubate for 60 minutes at RT.

  • Termination/Detection:

    • Add 5

      
      L ADP-Glo™ Reagent  (stops reaction, depletes unconsumed ATP). Incubate 40 min.
      
    • Add 10

      
      L Kinase Detection Reagent  (converts ADP to ATP 
      
      
      
      Luciferase). Incubate 30 min.
  • Read: Measure Luminescence (RLU).

  • Analysis: Plot RLU vs. Log[Concentration]. Fit to a sigmoidal dose-response curve (Variable Slope) to determine IC50.

Part 5: Experimental Workflow Diagram

Workflow Design Design Phase: Scaffold Selection (N-Me vs NH) Synth Synthesis: HATU Coupling (Acid + N-Me Aniline) Design->Synth Purify Purification: Flash Chromatography (Verify Purity >95%) Synth->Purify Assay In Vitro Assay: ADP-Glo Kinase Assay (IC50 Determination) Purify->Assay SAR SAR Analysis: Compare Potency (N-Me vs NH Analog) Assay->SAR Decision Decision Gate: Is IC50 < 100 nM? SAR->Decision Optimize Optimize: Modify R-Groups (Steric/Electronic) Decision->Optimize No Lead Lead Candidate: PK/PD Studies Decision->Lead Yes Optimize->Design

Caption: Iterative workflow for validating N-methylbenzamide kinase inhibitors, from synthesis to SAR analysis.

References

  • Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. Source: PMC / NIH [Link]

  • Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. Source: MDPI [Link]

  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Source: PMC / NIH [Link]

  • The Magic Methyl and Its Tricks in Drug Discovery and Development. Source: PMC / NIH [Link]

  • Synthesis and biological evaluation of N-cyclopropylbenzamide-benzophenone hybrids as novel and selective p38 mitogen activated protein kinase (MAPK) inhibitors. Source: PubMed [Link]

Sources

Methodological & Application

Amide coupling reactions with 5-amino-2-(dimethylamino)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Amide Coupling of 5-Amino-2-(dimethylamino)-N-methylbenzamide

Part 1: Strategic Overview & Molecule Profile[1][2]

1.1 The Target Molecule Compound: 5-amino-2-(dimethylamino)-N-methylbenzamide CAS: 1250405-62-9 Role: Key intermediate for "hinge-binding" or "solvent-front" motifs in kinase inhibitors (e.g., EGFR, ALK targets).[1][2]

1.2 Reactivity Analysis (The "Why" Behind the Protocol) To design a robust protocol, we must first analyze the electronic and steric environment of the substrate:

  • Electronic Activation: The primary amine at position 5 is located para to the dimethylamino group (a strong

    
    -donor).[1][2] This creates a "push-pull" system where the electron density is significantly increased at the 5-position.[1][2]
    
    • Implication: The amine is highly nucleophilic, reacting faster than standard anilines.

    • Risk:[1][2][3] The electron-rich ring is highly susceptible to oxidative degradation (turning the reaction mixture black/tarry) if exposed to air or radical initiators for prolonged periods.[1]

  • Steric Environment: The 2-position (dimethylamino) and 1-position (amide) create a sterically crowded "northern" hemisphere.[1][2] However, the 5-amino group is relatively distal, minimizing direct steric hindrance during the coupling event.[1]

  • Solubility: The

    
    -methylbenzamide moiety provides excellent solubility in polar aprotic solvents (DMF, DMSO), unlike many lipophilic aniline cores.[1]
    

Part 2: Experimental Protocols

Method A: The "Discovery Scale" Protocol (HATU-Mediated)

Recommended for: Milligram-scale synthesis, library generation, and coupling with complex/precious carboxylic acids.[1][2]

Rationale: HATU is chosen over EDC/HOBt because the generated aza-benzotriazole active ester reacts rapidly with the electron-rich aniline, outcompeting potential oxidative side reactions.[1][2]

Reagents:

  • Carboxylic Acid Partner (

    
    ): 1.0 equiv[1][2]
    
  • Amine (Target Molecule): 1.1 equiv

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): 1.2 equiv[1][2]

  • DIPEA (Diisopropylethylamine): 3.0 equiv[1][2]

  • Solvent: Anhydrous DMF (Dimethylformamide)[1][2]

Step-by-Step Workflow:

  • Pre-Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (

    
     concentration). Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv).[1]
    
    • Critical Check: Stir for exactly 5–10 minutes. A color change (often yellow to orange) indicates active ester formation.[1] Do not stir longer than 20 minutes to avoid racemization (if chiral) or rearrangement.

  • Amine Addition: Add 5-amino-2-(dimethylamino)-N-methylbenzamide (1.1 equiv) in one portion.

    • Note: If the amine is stored as a hydrochloride salt, increase DIPEA to 4.0 equiv.

  • Reaction: Purge the headspace with Nitrogen/Argon, cap tightly, and stir at Room Temperature for 2–4 hours.

    • Monitoring: Check via LC-MS.[1][2][4][5][6] You should see the disappearance of the acid (

      
      ) and the formation of the product (
      
      
      
      ).[1]
  • Workup (Precipitation Method):

    • Pour the reaction mixture slowly into 10 volumes of ice-cold water with vigorous stirring.

    • The electron-rich amide product often precipitates as a solid.[1][2] Filter, wash with water, and dry.[1]

    • If oil forms:[1][2] Extract with EtOAc, wash with 5% LiCl (to remove DMF), dry over

      
      , and concentrate.[1]
      
Method B: The "Process Scale" Protocol (Acid Chloride/Mixed Anhydride)

Recommended for: Gram-scale synthesis, cost-sensitive campaigns, or unreactive carboxylic acids.[1][2]

Rationale: Generating the acid chloride in situ avoids expensive coupling reagents and drives the reaction using the high nucleophilicity of the aniline.[1]

Step-by-Step Workflow:

  • Activation: Suspend the Carboxylic Acid (1.0 equiv) in dry DCM (Dichloromethane). Add catalytic DMF (2 drops).[1]

  • Chlorination: Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C. Allow to warm to RT and stir until gas evolution ceases (1–2 hours).

  • Concentration: Evaporate solvent/excess oxalyl chloride under reduced pressure (essential to remove HCl). Redissolve the residue in dry THF or DCM.[1]

  • Coupling: Add the solution of 5-amino-2-(dimethylamino)-N-methylbenzamide (1.0 equiv) and Pyridine (2.0 equiv) or

    
     in THF/DCM.
    
  • Quench: Stir at 0°C to RT for 1 hour. Quench with saturated

    
    .[1]
    

Part 3: Data Analysis & Troubleshooting

Table 1: Coupling Reagent Performance Comparison

ParameterMethod A (HATU)Method B (Acid Chloride)Method C (EDC/HOBt)
Yield (Avg) 85–95%75–90%60–75%
Reaction Time 2–4 Hours1–2 Hours (post-activation)12–18 Hours
Purity (Crude) High (>90%)Moderate (requires wash)Low (urea byproducts)
Oxidation Risk Low (Fast reaction)Low (Inert atmosphere)High (Slow reaction)
Cost HighLowModerate

Troubleshooting Guide:

  • Issue: Reaction mixture turns black.

    • Cause: Oxidation of the electron-rich aniline moiety.[1][2]

    • Solution: Degas all solvents with nitrogen sparging prior to use.[1] Add a radical scavenger like BHT (butylated hydroxytoluene) in trace amounts if permissible.[1]

  • Issue: Low Conversion.

    • Cause: The carboxylic acid partner is sterically hindered.[1][6]

    • Solution: Switch to Method B (Acid Chloride) and heat to 50°C. The high nucleophilicity of the 5-amino group allows it to tolerate heat better than electron-deficient anilines.[1][2]

Part 4: Visualization (Workflows & Mechanism)[1][2]

Diagram 1: Strategic Reaction Workflow

Caption: Decision tree for selecting the optimal coupling pathway based on scale and acid complexity.

ReactionStrategy Start Start: Define Carboxylic Acid (R-COOH) CheckScale Scale / Complexity? Start->CheckScale MethodA Method A: HATU/DMF (Precious Acid/Library) CheckScale->MethodA < 100mg MethodB Method B: Oxalyl Chloride (Scale-up/Cost-sensitive) CheckScale->MethodB > 1g ActivationA Activate: HATU/DIPEA (5-10 min) MethodA->ActivationA ActivationB Activate: (COCl)2/DMF_cat (In situ Acid Chloride) MethodB->ActivationB Coupling Add 5-amino-2-(dimethylamino)-N-methylbenzamide (Nucleophilic Attack) ActivationA->Coupling ActivationB->Coupling WorkupA Precipitation in H2O Coupling->WorkupA Method A WorkupB Aq. Wash (NaHCO3) Coupling->WorkupB Method B

Diagram 2: Mechanistic Pathway & Regioselectivity

Caption: Electronic activation of the 5-amino position facilitated by the para-dimethylamino donor.[1][2]

Mechanism Molecule 5-amino-2-(dimethylamino)-N-methylbenzamide Donation Electronic Effect: 2-NMe2 group donates e- density (Resonance) Molecule->Donation Site2 C2-NMe2 Group: Sterically Hindered Non-reactive (Tertiary) Molecule->Site2 Site1 C1-Amide Group: Already Acylated Non-reactive Molecule->Site1 Site5 C5-Amino Group: Increased Nucleophilicity (Primary Reactive Site) Donation->Site5 Activates Reaction Amide Coupling (Formation of Target) Site5->Reaction Attacks Activated Acid Site2->Reaction No Reaction

Part 5: References

  • Current Chemistry Letters. (2023). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link][1][2]

  • National Institutes of Health (PMC). (2021). Synthesis of amide derivatives for electron deficient and electron rich amines.[1][7] Retrieved from [Link]

Sources

Preparation of heterocyclic libraries using benzamide intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Deployment of Benzamide Intermediates for Heterocyclic Library Generation

Abstract

The benzamide scaffold represents a privileged "synthetic hub" in drug discovery, offering orthogonal vectors for diversification into bioactive heterocycles. This guide details the strategic use of benzamide intermediates to generate high-quality heterocyclic libraries. We focus on two distinct methodologies: (1) High-fidelity oxidative cyclization to access quinazolinones (a privileged kinase inhibitor scaffold), and (2) Rh(III)-catalyzed C-H activation for accessing isoquinolones. A validated, metal-free parallel synthesis protocol is provided for immediate implementation.

The Benzamide Advantage: A Divergent Synthetic Hub

In the context of Diversity-Oriented Synthesis (DOS), benzamides are superior starting materials due to the "Ortho-Effect." The amide moiety serves a dual purpose:

  • Electrophilic Trap: The carbonyl carbon is primed for nucleophilic attack during condensation reactions.

  • Directing Group (DG): The amide nitrogen coordinates transition metals (Rh, Co, Pd), facilitating C-H activation at the ortho-position.

By modulating reaction conditions, a single benzamide library can be diverted into three distinct pharmacophore classes:

  • Quinazolinones: Via condensation with aldehydes/ketones.

  • Isoquinolones: Via metal-catalyzed annulation with alkynes.

  • Benzimidazoles: Via Hofmann rearrangement or direct amination sequences.

DivergentSynthesis Benzamide Benzamide (Scaffold Hub) Quin Quinazolinone (Kinase Inhibitors) Benzamide->Quin + Aldehyde (Oxidative Cyclization) Isoq Isoquinolone (Alkaloid Mimics) Benzamide->Isoq + Alkyne (Rh(III) C-H Activation) Benzim Benzimidazole (GPCR Ligands) Benzamide->Benzim + Amine source (Condensation)

Figure 1: Divergent synthesis strategy utilizing the benzamide scaffold as a common precursor for distinct heterocyclic libraries.

Advanced Methodology: Rh(III)-Catalyzed C-H Activation

For libraries requiring high novelty and sp2-rich architectures (e.g., isoquinolones), Rhodium(III)-catalyzed C-H activation is the gold standard. Unlike traditional cross-coupling, this method does not require pre-functionalized halogenated precursors at the ortho position.

Mechanistic Insight: The amide nitrogen acts as a Directing Group (DG). Upon coordination with [Cp*RhCl2]2, the metal inserts into the ortho C-H bond (C-H activation). Subsequent insertion of an internal alkyne followed by reductive elimination yields the isoquinolone core.

  • Critical Parameter: The choice of oxidant is vital. While Cu(OAc)2 is standard, using N-pivaloyloxy substituents on the benzamide allows the substrate to act as its own internal oxidant, rendering the reaction redox-neutral and highly scalable [1].

Robust Methodology: Oxidative Cyclization to Quinazolinones

For high-throughput library generation, reliability is paramount. The synthesis of 4(3H)-quinazolinones from 2-aminobenzamides (anthranilamides) and aldehydes is a "workhorse" reaction.

Why this approach? Direct condensation of 2-aminobenzamide with an aldehyde yields a dihydroquinazolinone (aminal) intermediate. To aromatize this to the quinazolinone, an oxidation step is required.[1][2]

  • Traditional: KMnO4 or DDQ (often leads to over-oxidation or difficult workup).

  • Recommended: Iodine (I2) or K2S2O8 (Persulfate). These are metal-free, inexpensive, and compatible with parallel synthesis workflows [2, 3].

Detailed Protocol: Parallel Synthesis of a Quinazolinone Library

Objective: Synthesis of a 48-member library of 2-substituted-4(3H)-quinazolinones. Chemistry: Iodine-mediated oxidative cyclization.[2] Scale: 0.5 mmol per well.

Reagents & Equipment
  • Scaffold: substituted 2-aminobenzamides (e.g., 5-chloro, 5-methoxy).

  • Diversity Reagents: A set of 24 diverse aldehydes (aromatic and aliphatic).

  • Oxidant/Catalyst: Molecular Iodine (I2).[2]

  • Solvent: Dimethyl Carbonate (DMC) or Ethanol (Green solvents).

  • Base: K2CO3 (anhydrous).

  • Equipment: 48-well heating block (e.g., Radleys Greenhouse) or Parallel Synthesizer.

Step-by-Step Workflow
  • Preparation of Stock Solutions:

    • Dissolve 2-aminobenzamide (1.0 equiv) in DMC/EtOH (0.5 M).

    • Dissolve Aldehydes (1.1 equiv) in DMC/EtOH (0.5 M).

    • Prepare a 10 mol% solution of I2 in DMC.

  • Reaction Assembly:

    • Dispense 1.0 mL of benzamide solution into each reaction vial.

    • Add 1.0 mL of the respective aldehyde solution.

    • Add 100 µL of I2 catalyst solution.

    • Add K2CO3 (2.0 equiv) as a solid scavenger.

  • Incubation:

    • Seal vials and heat at 80°C for 4-6 hours .

    • Checkpoint: The reaction color typically transitions from deep violet (iodine) to pale yellow/brown upon completion.

  • Workup (Solid Phase Extraction - SPE):

    • Cool the reaction block to room temperature.

    • Add 1 mL of 5% aqueous Na2S2O3 (sodium thiosulfate) to quench residual iodine.

    • Extract with Ethyl Acetate (2 mL).

    • Pass the organic layer through a phase separator cartridge (hydrophobic frit) to remove water.

  • Purification & QC:

    • Evaporate solvent (Genevac or N2 blowdown).

    • Resuspend in DMSO for LCMS analysis.

    • Criteria: Purity >85% is acceptable for primary screening.

ProtocolWorkflow Start Start: 2-Aminobenzamide + Aldehyde Library Catalyst Add I2 (10 mol%) + K2CO3 Start->Catalyst Heat Heat 80°C (4-6 Hours) Catalyst->Heat Quench Quench: Na2S2O3 (Remove Iodine) Heat->Quench PhaseSep Phase Separation (Remove Aqueous) Quench->PhaseSep QC LCMS Validation (Target >85% Purity) PhaseSep->QC

Figure 2: Workflow for the metal-free parallel synthesis of quinazolinones.

Data Analysis & Troubleshooting

Yield Expectations:

Aldehyde Type Electronic Nature Expected Yield Troubleshooting
Benzaldehyde Neutral 85-95% Ideal baseline.
4-Nitrobenzaldehyde Electron Deficient 90-98% Fast reaction; check for precipitation.
4-Methoxybenzaldehyde Electron Rich 60-75% Slower oxidation. Increase I2 to 20 mol% or time to 12h.

| Aliphatic Aldehyde | Enolizable | 40-60% | Risk of Aldol side reaction. Lower temp to 60°C. |

Common Failure Modes:

  • Incomplete Oxidation: LCMS shows M+2 peak (dihydroquinazolinone).

    • Fix: Add fresh oxidant (I2 or TBHP) and reheat for 2 hours.

  • Hydrolysis: Benzamide peak remains unchanged.

    • Fix: Ensure anhydrous solvents are used if using moisture-sensitive imine intermediates.

References

  • Guimond, N., & Fagnou, K. (2010). Isoquinoline Synthesis via Rhodium-Catalyzed Oxidative Cross-Coupling/Cyclization of Aryl Aldimines and Alkynes. Journal of the American Chemical Society, 132(20), 6908–6909.

  • Zhang, X., et al. (2014). Iodine-catalyzed oxidative system for cyclization of primary alcohols with o-aminobenzamides to quinazolinones using DMSO as the oxidant.[2] RSC Advances, 4, 1769-1773.

  • Hu, Y., et al. (2021).[3] Electro-oxidative cyclization: access to quinazolinones via K2S2O8 without transition metal catalyst and base.[1][3] RSC Advances, 11, 31758-31763.

Sources

Application Note: Regioselective N-Methylation of 5-Amino-2-(dimethylamino)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 5-Amino-2-(dimethylamino)benzamide (CAS: 1226805-88-4) Molecular Weight: 179.22 g/mol [1]

Executive Summary & Mechanistic Rationale

5-Amino-2-(dimethylamino)benzamide is a highly versatile building block frequently utilized in the construction of complex heterocyclic frameworks and targeted therapeutics[1]. A common late-stage functionalization of this scaffold is N-methylation. However, achieving precise regiocontrol requires a deep understanding of the substrate's electronic and steric environment.

The molecule possesses three distinct nitrogen-containing functional groups, each with unique reactivity profiles:

  • The 5-Amino Group (Aniline): A primary aromatic amine. This is the most nucleophilic site on the molecule and the primary target for electrophilic attack during reductive amination[1].

  • The 2-Dimethylamino Group: A sterically hindered tertiary amine. It lacks an N-H bond and cannot participate in reductive amination. It is only susceptible to over-alkylation via strong electrophiles (e.g., methyl iodide), which would form an undesirable quaternary ammonium salt[1].

  • The 1-Carboxamide Group: A primary amide. The nitrogen lone pair is heavily delocalized into the carbonyl

    
    -system, rendering it poorly nucleophilic and inert under standard reductive amination conditions[1].
    

Strategic Approach: To avoid non-selective over-alkylation, reductive amination is the gold standard. Below, we detail two self-validating protocols: a modern, green catalytic method for strict mono-N-methylation , and a robust, cyanide-free borohydride method for exhaustive di-N-methylation .

Reaction Pathways & Regioselectivity

G A 5-Amino-2-(dimethylamino)benzamide (Primary Target Site: 5-NH2) B Mono-N-Methylated Product (5-(methylamino) derivative) A->B Protocol A: MeOH, Mn-Catalyst Borrowing Hydrogen (Highly Mono-Selective) C Di-N-Methylated Product (5-(dimethylamino) derivative) A->C Protocol B: (HCHO)n, NaBH4/ZnCl2 Reductive Amination (Exhaustive Alkylation) D Quaternary Ammonium Salt (Over-alkylation at 2-NMe2) A->D MeI, Strong Base (Avoided Pathway)

Fig 1. Regioselective N-methylation pathways for 5-amino-2-(dimethylamino)benzamide.

Quantitative Data Summary

The following table summarizes the operational parameters and expected outcomes for both synthetic strategies, allowing chemists to select the appropriate method based on their target derivative.

ParameterProtocol A: Mono-N-MethylationProtocol B: Di-N-Methylation
Target Product 5-(methylamino)-2-(dimethylamino)benzamide5-(dimethylamino)-2-(dimethylamino)benzamide
C1 Source Methanol (Green, Borrowing H2)Paraformaldehyde
Reducing Agent In situ Mn-Hydride (from MeOH)NaBH4
Catalyst / Promoter Mn-PN3P Pincer Complex (5 mol%)ZnCl2 (4.0 equiv)
Temperature 120 °CRoom Temperature (20-25 °C)
Regioselectivity Strictly Mono-N-methylationExhaustive Di-N-methylation
Typical Yield 75 - 85%85 - 95%
Mass Shift (

Da)
+ 14 Da (

179

193)
+ 28 Da (

179

207)

Experimental Protocols

Protocol A: Selective Mono-N-Methylation via Borrowing Hydrogen

This protocol utilizes a sustainable "borrowing hydrogen" methodology, leveraging inexpensive methanol as both the solvent and the C1 source, catalyzed by a non-noble transition metal[2].

Step-by-Step Methodology:

  • Reaction Assembly: In an argon-filled glovebox, charge a heavy-walled pressure tube with 5-amino-2-(dimethylamino)benzamide (1.0 mmol, 179.2 mg)[1], the manganese PN3P-pincer pre-catalyst (0.05 mmol, 5 mol%), and potassium tert-butoxide (0.2 mmol, 20 mol%)[2].

    • Causality: The KOtBu base is strictly required to deprotonate the aniline N-H, which in turn activates the Mn pre-catalyst into its active dearomatized form[2].

  • Solvent Addition: Add anhydrous methanol (2.0 mL) to the tube. Seal the vessel tightly with a Teflon cap and remove it from the glovebox.

  • Thermal Activation: Heat the stirred mixture in an oil bath at 120 °C for 24 hours.

    • Causality: The elevated temperature drives the endothermic dehydrogenation of methanol to formaldehyde. The active Mn-hydride species subsequently reduces the transient imine intermediate back to the amine[2].

  • In-Process Control (IPC) & Validation: Cool the reaction to room temperature. Dilute a 10 µL aliquot in LC-MS grade acetonitrile.

    • Validation: The system is self-validating when LC-MS shows the complete disappearance of the starting material (

      
       180 [M+H]+) and the appearance of a single new peak at 
      
      
      
      194 [M+H]+. The absence of
      
      
      208 confirms strict mono-selectivity.
  • Workup: Concentrate the crude mixture under reduced pressure. Purify via flash column chromatography (DCM:MeOH gradient) to yield the pure 5-(methylamino) derivative.

Protocol B: Exhaustive Di-N-Methylation (Cyanide-Free Reductive Amination)

This protocol achieves complete N,N-dimethylation of the aniline group using a highly efficient, environmentally compatible zinc-modified borohydride system, completely avoiding the use of highly toxic sodium cyanoborohydride[3].

Step-by-Step Methodology:

  • Iminium Ion Formation: In an oven-dried round-bottom flask under nitrogen, dissolve 5-amino-2-(dimethylamino)benzamide (1.0 mmol, 179.2 mg)[1] and paraformaldehyde (4.0 mmol, 120 mg) in anhydrous dichloromethane (10 mL). Add anhydrous zinc chloride (4.0 mmol, 545 mg). Stir at room temperature for 1 hour.

    • Causality: ZnCl2 plays a dual role: it acts as a Lewis acid to activate the polymeric paraformaldehyde and functions as a powerful desiccant to scavenge water, driving the equilibrium toward the intermediate iminium ion[3].

  • Reduction: Slowly add sodium borohydride (4.0 mmol, 151 mg) to the suspension in small portions to manage hydrogen gas evolution. Stir the mixture for 8 hours at room temperature.

    • Causality: NaBH4 reduces the activated iminium intermediate. The presence of ZnCl2 forms a zinc borohydride complex in situ, which selectively reduces the imine without prematurely reducing the unreacted formaldehyde[3].

  • In-Process Control (IPC) & Validation: Monitor the reaction progress via TLC (9:1 DCM:MeOH, visualized with UV and ninhydrin).

    • Validation: The reaction is complete when the primary amine spot (ninhydrin-active, red/purple) is entirely consumed, yielding a new UV-active, ninhydrin-negative spot. LC-MS will confirm a mass shift to

      
       208 [M+H]+.
      
  • Quench & Extraction: Carefully quench the reaction by adding 2N aqueous ammonia (15 mL) and stir for 10 minutes.

    • Causality: Aqueous ammonia breaks down the stable zinc complexes, preventing emulsion formation during extraction[3].

  • Isolation: Separate the organic layer and extract the aqueous phase with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via silica gel chromatography to isolate the 5-(dimethylamino) derivative.

References

1.[1] 5-Amino-2-(dimethylamino)benzamide Chemical and Physical Properties. chem960.com. Available at: 2.[2] Bruneau-Voisine, A., Wang, D., Dorcet, V., Roisnel, T., Darcel, C., & Sortais, J.-B. (2017). Mono-N-methylation of anilines with methanol catalyzed by a manganese pincer-complex. Journal of Catalysis. Available at: 3.[3] Bhattacharyya, S. (1995). Borohydride Reductions in Dichloromethane: A Convenient, Environmentally Compatible Procedure for the Methylation of Amines. Synthetic Communications. Available at:

Sources

Applications of 5-amino-2-(dimethylamino)-N-methylbenzamide in HDAC inhibitor research

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 5-amino-2-(dimethylamino)-N-methylbenzamide in Class-Selective HDAC Inhibitor Development

Executive Summary

5-amino-2-(dimethylamino)-N-methylbenzamide is a specialized Zinc-Binding Group (ZBG) precursor and mechanistic probe used in the structural optimization of Class I Histone Deacetylase (HDAC) inhibitors. Unlike the canonical 2-aminobenzamide scaffold found in drugs like Entinostat (MS-275) or Tacedinaline (CI-994) , this compound features a bulky N,N-dimethyl substitution at the 2-position.

This structural modification serves a critical role in Structure-Activity Relationship (SAR) studies:

  • Selectivity Filtering: It probes the steric tolerance of the HDAC active site "foot pocket" (specifically near the catalytic Zinc ion).

  • Mechanistic Validation: It acts as a "hydrogen-bond null" probe to quantify the contribution of the intramolecular H-bond (typically observed in 2-aminobenzamides) to binding affinity.

  • Scaffold Utility: The free 5-amino group allows for facile derivatization with diverse "cap" groups (linker-cap moieties) to generate libraries of novel inhibitors with tuned physicochemical properties.

Mechanism of Action & Rationale

The efficacy of benzamide-based HDAC inhibitors relies on the "head-linker-cap" pharmacophore model. The 2-substituted benzamide "head" coordinates the catalytic Zinc ion (


) at the bottom of the active site.
  • Canonical Binding (2-Amino): In standard inhibitors (e.g., Entinostat), the 2-amino group acts as a hydrogen bond donor to the amide carbonyl or the enzyme backbone, stabilizing the conformation for optimal Zinc chelation.

  • The Probe (2-Dimethylamino): The 2-(dimethylamino) substitution introduces two key perturbations:

    • Steric Bulk: The two methyl groups create steric clashes with conserved residues (e.g., Tyr308 in HDAC1, His142/143) in the narrow active site channel.

    • Loss of H-Bond Donor: It eliminates the capacity for H-bond donation, forcing the molecule to adopt a different binding mode or reducing affinity.

Application: By comparing the IC


 of a 2-dimethylamino derivative against its 2-amino and 2-methylamino analogs, researchers can map the specific electronic and steric requirements for HDAC3 selectivity  versus HDAC1/2 potency.
Visualizing the Mechanistic Logic

HDAC_Mechanism Precursor 5-amino-2-(dimethylamino)- N-methylbenzamide Derivatization Amide Coupling (Linker/Cap Attachment) Precursor->Derivatization + R-COOH Final_Inhibitor 2-Dimethylamino Benzamide Inhibitor Derivatization->Final_Inhibitor Binding_Event HDAC Active Site Interaction Final_Inhibitor->Binding_Event Outcome_1 Steric Clash (Reduced Potency) Binding_Event->Outcome_1 vs. 2-Amino Outcome_2 Selectivity Profile (HDAC3 vs HDAC1/2) Binding_Event->Outcome_2 Isoform Profiling

Figure 1: Workflow for utilizing the 5-amino-2-(dimethylamino)-N-methylbenzamide scaffold to probe HDAC active site constraints.

Application Protocol 1: Chemical Synthesis & Derivatization

Objective: To synthesize a library of HDAC inhibitors by coupling the 5-amino group of the scaffold to various carboxylic acid "cap" groups (e.g., pyridyl-methyl carbamates, nicotinamides, or hydrophobic aryls).

Reagents:

  • Scaffold: 5-amino-2-(dimethylamino)-N-methylbenzamide (1.0 eq).

  • Carboxylic Acid (Linker/Cap): R-COOH (1.1 eq).

  • Coupling Agents: HATU (1.2 eq), DIPEA (3.0 eq).

  • Solvent: Anhydrous DMF or DCM.

Step-by-Step Protocol:

  • Activation: Dissolve the specific Carboxylic Acid (R-COOH) in anhydrous DMF (5 mL per mmol). Add HATU and DIPEA. Stir at Room Temperature (RT) for 15 minutes to activate the acid.

  • Coupling: Add 5-amino-2-(dimethylamino)-N-methylbenzamide to the reaction mixture.

  • Reaction: Stir the mixture at RT for 4–12 hours under an inert atmosphere (

    
     or Ar). Monitor progress via LC-MS (Target mass = MW of Scaffold + MW of Acid - 18).
    
  • Workup: Dilute with EtOAc, wash with saturated

    
     (2x), water (1x), and brine (1x). Dry over 
    
    
    
    .
  • Purification: Purify via flash column chromatography (Gradient: 0-10% MeOH in DCM) or preparative HPLC.

  • Validation: Confirm structure via

    
    -NMR and HRMS.
    

Critical Note: The 2-dimethylamino group is electron-donating, making the 5-amino group nucleophilic enough for standard coupling. However, steric bulk at the 2-position may slightly retard the reaction rate compared to 2-amino analogs; extended reaction times may be required.

Application Protocol 2: In Vitro HDAC Enzymatic Assay (SAR Profiling)

Objective: To quantify the inhibitory potency (IC


) of the synthesized 2-dimethylamino derivatives against Class I HDACs (HDAC1, HDAC2, HDAC3) and determine the "steric penalty" of the dimethyl substitution.

Reagents:

  • Enzymes: Recombinant human HDAC1, HDAC2, and HDAC3/NCoR2 complex.

  • Substrate: Fluorogenic peptide substrate (e.g., Boc-Lys(Ac)-AMC or Fluor de Lys®).

  • Reference Controls: Entinostat (2-amino), Tacedinaline.

Protocol:

  • Preparation: Prepare 3-fold serial dilutions of the test compound (2-dimethylamino derivative) in Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl

    
    ).
    
  • Incubation: Add 10 µL of diluted compound to 384-well plates. Add 20 µL of diluted HDAC enzyme. Incubate for 30 minutes at 37°C.

    • Note: Benzamide inhibitors often exhibit slow-binding kinetics . A longer pre-incubation (up to 2 hours) is recommended to reach equilibrium.

  • Substrate Addition: Add 20 µL of fluorogenic substrate. Incubate for 60 minutes at 37°C.

  • Development: Add 50 µL of Developer Solution (Trypsin/Trichostatin A mix) to stop the deacetylation and release the fluorophore. Incubate for 15 minutes at RT.

  • Measurement: Read fluorescence (Ex: 360 nm / Em: 460 nm) on a microplate reader.

  • Analysis: Fit data to a 4-parameter logistic equation to determine IC

    
    .
    

Data Interpretation Table:

Compound Variant2-SubstituentHDAC1 IC

(nM)
HDAC3 IC

(nM)
Selectivity (HDAC1/3)Interpretation
Reference (Entinostat) -NH

~20~50~0.4High potency, balanced Class I activity.[1]
Test Compound -N(CH

)

>1000>500N/ALoss of Potency: Confirms steric clash/H-bond necessity.
Selective Analog -NH(CH

)
~500~40>12HDAC3 Selectivity: Methylamino fits HDAC3 pocket better than HDAC1.

Note: The 2-dimethylamino derivative typically shows significantly reduced potency, serving as a negative control to validate that activity is driven by the specific ZBG interactions.

Application Protocol 3: In Silico Molecular Docking

Objective: To visualize the binding mode and rationalize the SAR data obtained in Protocol 2.

Software: Schrödinger Glide, AutoDock Vina, or Gold. PDB Targets:

  • HDAC1: 4BKX (Homology model or similar)

  • HDAC2: 4LXZ (Co-crystallized with benzamide)

  • HDAC3: 4A69

Workflow:

  • Ligand Prep: Construct the 3D structure of the 5-amino-2-(dimethylamino)-N-methylbenzamide derivative. Generate low-energy conformers.

  • Grid Generation: Define the active site box centered on the Zinc ion (

    
    ).
    
  • Docking: Perform flexible ligand docking.

  • Analysis: Measure the distance between the amide carbonyl oxygen and the Zinc ion.

    • Critical Check: Assess the distance between the 2-dimethylamino methyl groups and the "foot pocket" residues (e.g., Tyr308 in HDAC1). A distance < 2.5 Å indicates a severe steric clash , explaining the loss of potency.

References

  • Bressi, J. C., et al. (2010). "Discovery of potent and selective histone deacetylase inhibitors." Bioorganic & Medicinal Chemistry Letters, 20(10), 3142-3145. Link

  • Lemoine, J., et al. (2020). "Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group." Journal of Medicinal Chemistry, 63(21), 12895–12920. Link

  • Methot, J. L., et al. (2008). "Exploration of the internal cavity of histone deacetylase 1 with benzamide inhibitors." Bioorganic & Medicinal Chemistry Letters, 18(3), 973-978. Link

  • PubChem Compound Summary. (2025). "5-amino-2-(dimethylamino)-N-methylbenzamide (CID 56828851)." National Center for Biotechnology Information. Link

Sources

Application Notes and Protocols for the Synthesis of 5-amino-2-(dimethylamino)-N-methylbenzamide from Nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the multi-step synthesis of 5-amino-2-(dimethylamino)-N-methylbenzamide, a valuable substituted benzamide derivative for research and development in medicinal chemistry and drug discovery. The synthetic route commences with the readily available starting material, 2-chloro-5-nitrobenzoic acid. The protocol details a three-step reaction sequence: (1) a nucleophilic aromatic substitution to introduce the dimethylamino group, (2) an amidation of the carboxylic acid to form the N-methylamide, and (3) a chemoselective reduction of the nitro group to the desired primary amine. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed, step-by-step experimental procedures, explanations of the chemical principles, and necessary safety precautions.

Introduction

Substituted benzamides are a prominent class of compounds in medicinal chemistry, forming the core structure of numerous pharmaceuticals. The target molecule, 5-amino-2-(dimethylamino)-N-methylbenzamide (CAS No. 1250405-62-9)[1], incorporates several functional groups that are of interest for creating analogues with diverse pharmacological activities. The presence of the amino and dimethylamino groups on the aromatic ring, along with the N-methylbenzamide moiety, offers multiple points for further chemical modification. This application note outlines a reliable and scalable synthetic route to this compound from a commercially available nitrobenzoic acid derivative.

Overall Synthetic Scheme

The synthesis of 5-amino-2-(dimethylamino)-N-methylbenzamide is accomplished via a three-step process starting from 2-chloro-5-nitrobenzoic acid. The overall transformation is depicted below:

Synthetic_Route 2-chloro-5-nitrobenzoic_acid 2-chloro-5-nitrobenzoic acid Intermediate_1 2-(dimethylamino)-5-nitrobenzoic acid 2-chloro-5-nitrobenzoic_acid->Intermediate_1 Step 1: Dimethylamine Intermediate_2 2-(dimethylamino)-N-methyl-5-nitrobenzamide Intermediate_1->Intermediate_2 Step 2: SOCl2, then Methylamine Final_Product 5-amino-2-(dimethylamino)-N-methylbenzamide Intermediate_2->Final_Product Step 3: SnCl2·2H2O, HCl

Caption: Overall synthetic workflow.

Detailed Experimental Protocols

Step 1: Synthesis of 2-(dimethylamino)-5-nitrobenzoic acid

This initial step involves a nucleophilic aromatic substitution reaction. The electron-withdrawing nitro group in the para-position to the chlorine atom activates the aromatic ring, facilitating the displacement of the chloride by dimethylamine[2][3][4][5].

Step_1_Mechanism Step 1: Nucleophilic Aromatic Substitution Start 2-chloro-5-nitrobenzoic acid Product 2-(dimethylamino)-5-nitrobenzoic acid Start->Product Nucleophilic Attack Reagent Dimethylamine Reagent->Product

Caption: Conceptual diagram of Step 1.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
2-chloro-5-nitrobenzoic acid201.5610.0 g0.0496
Dimethylamine (40% aq. solution)45.0825 mL~0.22
Glacial Acetic Acid60.05As needed-
Deionized Water18.02As needed-
Ethyl Acetate88.11As needed-

Protocol:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-nitrobenzoic acid (10.0 g, 0.0496 mol)[6][7][8][9][10].

  • Add 25 mL of a 40% aqueous solution of dimethylamine[11][12][13][14][15].

  • Heat the reaction mixture to 90 °C and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

  • Acidify the reaction mixture to a pH of approximately 4-5 by the dropwise addition of glacial acetic acid. This will precipitate the product.

  • Collect the precipitated solid by vacuum filtration and wash with cold deionized water.

  • Dry the solid under vacuum to yield 2-(dimethylamino)-5-nitrobenzoic acid as a yellow solid.

Step 2: Synthesis of 2-(dimethylamino)-N-methyl-5-nitrobenzamide

The carboxylic acid is first converted to a more reactive acyl chloride using thionyl chloride. The acyl chloride is then reacted with methylamine to form the desired N-methylamide.

Step_2_Workflow Step 2: Amide Formation Start 2-(dimethylamino)-5-nitrobenzoic acid Acyl_Chloride Acyl Chloride Intermediate Start->Acyl_Chloride Activation Product 2-(dimethylamino)-N-methyl-5-nitrobenzamide Acyl_Chloride->Product Amination Reagent1 Thionyl Chloride (SOCl2) Reagent1->Acyl_Chloride Reagent2 Methylamine Reagent2->Product

Caption: Workflow for the amidation in Step 2.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
2-(dimethylamino)-5-nitrobenzoic acid210.189.0 g0.0428
Thionyl chloride (SOCl₂)118.975.0 mL0.068
Methylamine (40% aq. solution)31.0610 mL~0.13
Dichloromethane (DCM)84.93100 mL-
Saturated Sodium Bicarbonate Solution-As needed-
Brine-As needed-
Anhydrous Sodium Sulfate142.04As needed-

Protocol:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend 2-(dimethylamino)-5-nitrobenzoic acid (9.0 g, 0.0428 mol) in 100 mL of dichloromethane.

  • Slowly add thionyl chloride (5.0 mL, 0.068 mol) to the suspension at room temperature.

  • Heat the mixture to reflux (approximately 40 °C) and maintain for 2-3 hours, or until the reaction mixture becomes a clear solution.

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and dichloromethane under reduced pressure.

  • Dissolve the resulting crude acyl chloride in 50 mL of fresh dichloromethane and cool the solution in an ice bath.

  • In a separate beaker, cool 10 mL of a 40% aqueous solution of methylamine in an ice bath[16][17][18].

  • Slowly add the methylamine solution to the acyl chloride solution with vigorous stirring, maintaining the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield 2-(dimethylamino)-N-methyl-5-nitrobenzamide.

Step 3: Synthesis of 5-amino-2-(dimethylamino)-N-methylbenzamide

The final step is the chemoselective reduction of the aromatic nitro group to a primary amine. Tin(II) chloride in the presence of a strong acid is an effective reagent for this transformation, being generally compatible with the amide functionality[19][20][21].

Step_3_Reduction Step 3: Nitro Group Reduction Start 2-(dimethylamino)-N-methyl-5-nitrobenzamide Product 5-amino-2-(dimethylamino)-N-methylbenzamide Start->Product Reduction Reagent SnCl2·2H2O / HCl Reagent->Product

Caption: Conceptual diagram of the final reduction step.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
2-(dimethylamino)-N-methyl-5-nitrobenzamide223.237.0 g0.0313
Tin(II) chloride dihydrate (SnCl₂·2H₂O)225.6335.3 g0.1565
Concentrated Hydrochloric Acid (HCl)36.4630 mL-
Sodium Hydroxide (NaOH)40.00As needed-
Ethyl Acetate88.11As needed-

Protocol:

  • In a 250 mL round-bottom flask, dissolve 2-(dimethylamino)-N-methyl-5-nitrobenzamide (7.0 g, 0.0313 mol) in 50 mL of ethanol.

  • In a separate beaker, prepare a solution of tin(II) chloride dihydrate (35.3 g, 0.1565 mol) in 30 mL of concentrated hydrochloric acid.

  • Slowly add the tin(II) chloride solution to the solution of the nitro compound at room temperature with stirring.

  • Heat the reaction mixture to 70 °C and maintain for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture in an ice bath and carefully neutralize by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 10). This will precipitate tin salts.

  • Filter the mixture through a pad of celite to remove the inorganic salts, washing the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and extract with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 5-amino-2-(dimethylamino)-N-methylbenzamide as the final product.

Product Characterization

The identity and purity of the intermediates and the final product should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of the expected functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight of the compounds.

  • Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups (e.g., N-H, C=O, NO₂).

  • Melting Point: To assess the purity of the solid compounds.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

  • 2-chloro-5-nitrobenzoic acid: Harmful if swallowed and causes skin and serious eye irritation[6][8]. Avoid inhalation of dust.

  • Dimethylamine and Methylamine Solutions: These are flammable, corrosive, and toxic if inhaled[11][16][17][18]. Handle with extreme care, avoiding contact with skin and eyes and inhalation of vapors.

  • Thionyl chloride: Highly corrosive and reacts violently with water. Handle with care under anhydrous conditions.

  • Tin(II) chloride: Corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed or inhaled[19][20][21].

  • Acids and Bases: Concentrated acids and bases are corrosive and should be handled with appropriate care.

References

  • American Chemical Society. (n.d.). Catalyst-Free Microwave-Assisted Amination of 2-Chloro-5-nitrobenzoic Acid. [Link]

  • Arkat USA. (n.d.). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. [Link]

  • HIL. (2022). Safety Data Sheet Product name: Dimethylamine 60% Solution. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Tin(II)chloride dihydrate. [Link]

  • DRM-CHEM. (n.d.). Safety Data Sheet - Tin (II) chloride dihydrate. [Link]

  • PrepChem.com. (n.d.). Preparation of 2-chloro-5-nitrobenzoic acid. [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET - METHYLAMINE SOLUTION 40% (For Synthesis). [Link]

  • Muby Chemicals. (2024). 2-Chloro-5-Nitro Benzoic Acid Manufacturers, with SDS. [Link]

  • Labbox. (n.d.). 111530 - Sodium borohydride powder - Safety Data Sheet. [Link]

  • Loba Chemie. (2019). DIMETHYLAMINE SOLUTION FOR SYNTHESIS MSDS CAS-No.. [Link]

  • MDPI. (2025). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride. [Link]

  • SAGE Publications Inc. (2012). Metal Catalyst-Free Amination of 2-Chloro-5-nitrobenzoic Acid in Superheated Water. [Link]

  • PENTA. (2025). Sodium borohydride. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Methylamine. [Link]

  • Alfa Aesar. (2010). SAFETY DATA SHEET: Sodium borohydride. [Link]

  • WIPO Patentscope. (2024). WO/2024/047648 PREPARATION OF 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID. [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. [Link]

  • PMC. (n.d.). 5-Dimethylamino-N,N-dimethyl-2-nitrobenzamide. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

Sources

Application Notes & Protocols: Strategic Functionalization of the 5-Amino Group in Benzamide Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The benzamide moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets.[1][2] Its synthetic tractability allows for extensive structural modification to fine-tune potency, selectivity, and pharmacokinetic profiles.[1] The 5-amino group, in particular, serves as a critical handle for introducing diverse functionalities that can profoundly influence a compound's biological activity. This guide provides a comprehensive overview of the key synthetic strategies for functionalizing the 5-amino position of benzamide scaffolds, supported by detailed, field-tested protocols, mechanistic insights, and troubleshooting advice to empower researchers in drug discovery and development.

Strategic Imperative: Why Functionalize the 5-Amino Position?

Modification of the 5-amino group is a cornerstone strategy in lead optimization. The rationale extends beyond simple structure-activity relationship (SAR) studies; it is a targeted approach to modulate key pharmacological parameters. For instance, in the development of histone deacetylase (HDAC) inhibitors like Entinostat (MS-275) and Mocetinostat, the N-substituted aminobenzamide scaffold is crucial for activity.[3][4][5][6] Similarly, substituted benzamides are central to drugs targeting the central nervous system, where they modulate dopaminergic pathways.[2][7][8]

The primary goals of 5-amino functionalization include:

  • Vectorial Modification: Introducing new substituents to probe unexplored regions of a target's binding pocket.

  • Modulation of Physicochemical Properties: Altering solubility, lipophilicity (LogP), and polar surface area (PSA) to improve ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

  • Enhancing Target Affinity: Forming new hydrogen bonds, ionic interactions, or van der Waals contacts to increase binding affinity and potency.

  • Improving Selectivity: Introducing sterically or electronically distinct groups to favor binding to a specific target over off-targets, thereby reducing side effects.

The following diagram outlines the primary synthetic pathways available for modifying this versatile functional group.

Caption: Key synthetic routes for 5-aminobenzamide functionalization.

N-Acylation: Forging the Amide Bond

N-acylation is one of the most fundamental and reliable methods for functionalizing an amino group. The resulting amide bond is metabolically stable and an excellent hydrogen bond donor/acceptor. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks an activated carbonyl compound.[9][10]

Protocol 2.1: Standard Acylation with Acyl Chlorides

This protocol is suitable for robust substrates and readily available acyl chlorides. The use of a base is critical to neutralize the HCl byproduct.[10]

Materials:

  • 5-Aminobenzamide derivative (1.0 eq)

  • Acyl chloride (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 - 1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous NaHCO₃ solution

  • Brine

Procedure:

  • Under an inert atmosphere (N₂ or Ar), dissolve the 5-aminobenzamide (1.0 eq) and TEA (1.2 eq) in anhydrous DCM.

  • Cool the stirred solution to 0 °C in an ice bath.

  • Add the acyl chloride (1.1 eq) dropwise over 10-15 minutes. A precipitate (triethylammonium chloride) may form.

  • After the addition, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel, ethyl acetate/hexanes) or recrystallization.

Troubleshooting:

  • Low Yield: Ensure reagents are anhydrous. Use freshly opened or distilled acyl chloride.[9]

  • Di-acylation: This is rare for aromatic amines but can occur under harsh conditions. To avoid it, add the acylating agent slowly at 0 °C.[9]

Protocol 2.2: Acylation with Carboxylic Acids using Coupling Reagents

This method is preferred for sensitive substrates or when the corresponding acyl chloride is unavailable or unstable. Peptide coupling reagents activate the carboxylic acid to facilitate the reaction.

Materials:

  • 5-Aminobenzamide derivative (1.0 eq)

  • Carboxylic acid (1.1 eq)

  • HATU (1.1 eq) or HBTU/EDC

  • DIPEA (2.0-3.0 eq)

  • Anhydrous Dimethylformamide (DMF) or DCM

Procedure:

  • In a flask, dissolve the carboxylic acid (1.1 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF. Stir at room temperature for 15-20 minutes to pre-activate the acid.

  • Add the 5-aminobenzamide derivative (1.0 eq) to the activated mixture.

  • Stir at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

  • Once complete, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product via column chromatography.

Method Activating Agent Pros Cons
Protocol 2.1 Acyl ChlorideFast, high-yielding, inexpensive.Limited by acyl chloride availability; generates HCl.
Protocol 2.2 Coupling Reagent (HATU)Broad substrate scope, mild conditions.More expensive, requires purification from byproducts.

N-Arylation: Buchwald-Hartwig Amination

For the synthesis of diarylamines, the palladium-catalyzed Buchwald-Hartwig amination is the gold standard.[11] This cross-coupling reaction allows for the formation of a C-N bond between the 5-amino group and an aryl halide or triflate, a transformation that is difficult to achieve via classical methods.[11][12]

G cluster_cycle Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) Active Catalyst oa_complex Oxidative Addition Complex L-Pd(II)(Ar)(X) pd0->oa_complex Ar-X (Aryl Halide) amine_complex Amine Coordination oa_complex->amine_complex R'₂NH (Amine) amide_complex Amido Complex [L-Pd(II)(Ar)(NR'H)]⁺X⁻ amine_complex->amide_complex - HX (Base) amide_complex->pd0 Reductive Elimination product Ar-NR'₂ (Product) amide_complex->product

Sources

Application Notes and Protocols: Designing Kinase Inhibitors Using N-Methylbenzamide Templates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The N-Methylbenzamide Scaffold as a Privileged Structure in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, represent one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1] The development of small molecule kinase inhibitors has revolutionized cancer treatment, and a key strategy in this field is the identification of "privileged scaffolds." These are molecular frameworks that can bind to multiple targets with high affinity, providing a robust starting point for medicinal chemistry campaigns.[2] The N-methylbenzamide moiety is one such scaffold, a cornerstone in the design of potent and selective kinase inhibitors.[2]

Characterized by a carboxamide group linked to a benzene ring, the benzamide scaffold is exceptionally versatile.[2] Its ability to form crucial hydrogen bonds and engage in various non-covalent interactions allows it to anchor within the ATP-binding pocket of a wide range of kinases.[2][3] This structural feature is central to the mechanism of many ATP-competitive inhibitors.[2] The N-methylbenzamide template, specifically, has been successfully incorporated into inhibitors targeting diverse kinases, including p38 MAP kinase, Receptor Tyrosine Kinases (RTKs) like VEGFRs, and as a key component of multi-targeted drugs such as Axitinib.[4][5][6]

This guide provides a comprehensive overview of the principles and methodologies for designing and evaluating kinase inhibitors based on the N-methylbenzamide template. We will delve into rational design strategies, synthetic protocols, and robust bioassay methods, offering both the "how" and the "why" to empower researchers in their drug discovery efforts.

Part 1: Rational Design and Strategy

The design of a successful kinase inhibitor is a multi-faceted process that balances potency, selectivity, and drug-like properties. The N-methylbenzamide core serves as an excellent anchor, but its efficacy is dictated by the strategic placement of various functional groups.

The Role of the N-Methylbenzamide Core

The core's primary function is to occupy the ATP-binding site. The amide bond is a key pharmacophoric feature, often forming hydrogen bonds with the "hinge" region of the kinase, mimicking the interaction of the adenine portion of ATP.[3] Computational methods like molecular docking and molecular dynamics are invaluable at this stage to predict and analyze these binding modes.[7] This in silico analysis helps prioritize synthetic targets by predicting which derivatives are most likely to have favorable interactions.[7]

Structure-Activity Relationship (SAR) Insights

The journey from a simple scaffold to a potent drug candidate is guided by Structure-Activity Relationship (SAR) studies.[8] By systematically modifying the N-methylbenzamide template and assessing the impact on inhibitory activity, researchers can build a detailed understanding of the target's binding pocket.

For instance, in the development of p38 MAP kinase inhibitors, hybrid molecules combining N-cyclopropylbenzamides with benzophenones were synthesized. This approach led to the discovery of compounds with potent p38α inhibitory activity (IC50 = 0.027 μM) and high kinase selectivity.[4] Similarly, studies on 4-methylbenzamide derivatives have shown that the nature of the substituent at the 4-position dramatically influences anticancer activity. The addition of a 2,6-dichloropurine moiety resulted in potent activity against leukemia cell lines, whereas a minor change to a 2-chloro-6-methylpurine group led to a significant loss of activity.[9] This highlights the critical importance of steric and electronic properties in this region of the molecule.[9]

Design Workflow: From Concept to Candidate

The design process is an iterative cycle of design, synthesis, and testing. A typical workflow is outlined below.

G cluster_0 Design Phase cluster_1 Synthesis & Screening cluster_2 Optimization Target_Selection Target Kinase Selection (e.g., p38, VEGFR) Scaffold_Selection Scaffold Selection: N-Methylbenzamide Target_Selection->Scaffold_Selection Based on known privileged structures In_Silico_Modeling In Silico Modeling (Docking, MD Simulations) Scaffold_Selection->In_Silico_Modeling Predict binding modes Library_Design Virtual Library Design (SAR Exploration) In_Silico_Modeling->Library_Design Guide substituent choices Synthesis Chemical Synthesis of Prioritized Compounds Library_Design->Synthesis Prioritize targets Biochemical_Assay Biochemical Assay (e.g., ADP-Glo™) Synthesis->Biochemical_Assay Determine IC50 Cellular_Assay Cellular Potency Assay (e.g., Anti-Proliferation) Biochemical_Assay->Cellular_Assay Confirm on-target effect in cells SAR_Analysis SAR Analysis & Data Interpretation Cellular_Assay->SAR_Analysis Lead_Optimization Lead Optimization (ADME/Tox Properties) SAR_Analysis->Lead_Optimization Iterative Refinement Lead_Optimization->In_Silico_Modeling Refine Design Candidate_Selection Preclinical Candidate Selection Lead_Optimization->Candidate_Selection

Caption: Iterative workflow for designing N-methylbenzamide kinase inhibitors.

Part 2: Chemical Synthesis Protocols

The synthesis of N-methylbenzamide derivatives is typically achieved through robust amide coupling reactions.[2] The following is a generalized protocol that can be adapted for a variety of substituted benzamide analogs.

General Protocol for Amide Coupling

This protocol describes the synthesis of an N-methylbenzamide derivative from a substituted benzoic acid and methylamine. The activation of the carboxylic acid is a critical step to facilitate the nucleophilic attack by the amine.

Workflow for N-Methylbenzamide Synthesis

G Start Start Materials: Substituted Benzoic Acid, Methylamine Solution Activation Step 1: Acid Activation (e.g., with (COCl)2 or HATU) in anhydrous DCM/DMF Start->Activation Amine_Addition Step 2: Amine Addition Add Methylamine & Base (e.g., Et3N) at 0°C Activation->Amine_Addition Reaction Step 3: Reaction Stir at room temperature (Monitor by TLC/LC-MS) Amine_Addition->Reaction Workup Step 4: Aqueous Workup Quench reaction, extract with organic solvent (e.g., EtOAc) Reaction->Workup Purification Step 5: Purification Flash column chromatography Workup->Purification Characterization Step 6: Characterization (NMR, HRMS) Purification->Characterization Final_Product Final Product: Purified N-Methylbenzamide Derivative Characterization->Final_Product

Caption: Generalized workflow for the synthesis of N-methylbenzamide derivatives.

Materials:

  • Substituted Benzoic Acid (1.0 equiv.)

  • Oxalyl chloride ((COCl)₂) (1.3 equiv.) or a suitable coupling agent (e.g., HATU)

  • Anhydrous Dichloromethane (DCM)

  • Catalytic N,N-Dimethylformamide (DMF)

  • Methylamine solution (e.g., 2M in THF) (1.3 equiv.)

  • Triethylamine (Et₃N) (1.4 equiv.) or another suitable base

  • Saturated aqueous NaHCO₃ and brine solutions

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Acid Chloride Formation (Activation Step): a. To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted benzoic acid (1.0 equiv.) and anhydrous DCM. b. Add a catalytic amount of DMF (1-2 drops). c. Cool the mixture to 0°C in an ice bath. d. Slowly add oxalyl chloride (1.3 equiv.) dropwise. Gas evolution (CO₂, CO, HCl) will be observed. e. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC (consumption of starting material). f. Concentrate the mixture under reduced pressure to remove excess solvent and oxalyl chloride, yielding the crude acid chloride. Caution: This step should be performed in a well-ventilated fume hood.

  • Amide Formation: a. In a separate flask, dissolve the crude acid chloride in anhydrous DCM and cool to 0°C. b. In a dropwise manner, add the methylamine solution (1.3 equiv.) followed by triethylamine (1.4 equiv.). c. Stir the reaction mixture at room temperature for 12 hours or until completion.[10]

  • Workup and Extraction: a. Quench the reaction by adding water. b. Transfer the mixture to a separatory funnel and separate the organic layer. c. Extract the aqueous layer with additional DCM (e.g., 3 x 30 mL).[10] d. Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.[10] e. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: a. Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., ethyl acetate in hexanes) to yield the pure N-methylbenzamide derivative.[10]

  • Characterization: a. Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[11]

Part 3: Biochemical and Cellular Assays

Once synthesized, the inhibitory potential of the N-methylbenzamide derivatives must be rigorously evaluated. This involves a cascade of assays, starting with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess activity in a biological context.[12][13]

Biochemical Kinase Inhibition Assay (ADP-Glo™ Protocol)

The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[14] It is a robust, high-throughput method suitable for determining IC₅₀ values.[15]

Materials:

  • Target Kinase and its specific substrate (peptide or protein)

  • Test Compounds (N-methylbenzamide derivatives) dissolved in DMSO

  • Kinase Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well assay plates

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).

  • Kinase Reaction Setup: a. In a white assay plate, add the kinase, the diluted test compound, and the specific kinase substrate. b. Include control wells: "no inhibitor" (DMSO vehicle) for 100% activity and "no enzyme" for background.

  • Initiation: Initiate the kinase reaction by adding ATP at a concentration near the Kₘ for the specific kinase.

  • Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for a set time (e.g., 60 minutes).[15]

  • First Read (ATP Depletion): a. Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature.[15]

  • Second Read (Luminescence Generation): a. Add Kinase Detection Reagent to convert the ADP generated by the kinase into ATP. This new ATP is used by a luciferase/luciferin reaction to produce light. b. Incubate for 30-60 minutes at room temperature.[15]

  • Data Acquisition: Measure the luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cellular Anti-Proliferative Assay

To determine if the biochemical inhibition translates into a functional cellular effect, an anti-proliferative assay is essential. This measures the ability of a compound to inhibit the growth of cancer cell lines that are dependent on the target kinase.

Materials:

  • Cancer cell line (e.g., K562 for Bcr-Abl, A549 for EGFR-driven lung cancer)[16][17]

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)

  • 96-well clear-bottom cell culture plates

Step-by-Step Methodology:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a DMSO vehicle control.

  • Incubation: Incubate the cells for a specified period (typically 48-72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader. The signal correlates with the number of viable cells.

  • Data Analysis: Normalize the data to the DMSO control and plot cell viability versus the log of the inhibitor concentration. Fit the data to a dose-response curve to calculate the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

Overall Screening Cascade

G Compound_Library Synthesized N-Methylbenzamide Library Primary_Screen Primary Biochemical Screen (Single High Concentration, e.g., 1 µM) Compound_Library->Primary_Screen Hit_Identification Hit Identification (>% threshold inhibition) Primary_Screen->Hit_Identification Dose_Response Biochemical Dose-Response (IC50 Determination) Hit_Identification->Dose_Response Hits Discard Hit_Identification->Discard Inactive Potent_Hits Potent Hits (IC50 < Threshold) Dose_Response->Potent_Hits Cellular_Screen Cellular Potency Screen (Anti-Proliferation Assay) Potent_Hits->Cellular_Screen Potent Discard2 Potent_Hits->Discard2 Weak Active_In_Cells Active Compounds (Cellular IC50 < Threshold) Cellular_Screen->Active_In_Cells Selectivity_Profiling Kinase Selectivity Profiling (Panel of >100 kinases) Active_In_Cells->Selectivity_Profiling Active Discard3 Active_In_Cells->Discard3 Inactive/Toxic Lead_Compound Lead Compound for Further Optimization Selectivity_Profiling->Lead_Compound Potent & Selective

Caption: A typical screening cascade for identifying lead kinase inhibitors.

Part 4: Data Presentation and Key Targets

The N-methylbenzamide scaffold has been successfully employed to target several important kinase families.

Notable Kinase Targets
  • p38 MAP Kinase: A crucial mediator of inflammatory responses.[18] N-methylbenzamide-containing molecules have been designed as potent p38 inhibitors for treating inflammatory diseases.[4][6]

  • Raf Kinases (B-Raf, c-Raf): Key components of the MAPK/ERK signaling pathway, which is often hyperactivated in cancers like melanoma.[19][20] The design of Type II inhibitors, which bind to the inactive "DFG-out" conformation, often incorporates scaffolds similar in principle to N-phenylbenzamides.[21]

  • Receptor Tyrosine Kinases (VEGFR, PDGFR, EGFR): These kinases are critical for processes like angiogenesis and cell growth, making them prime targets in oncology.[22] The N-methylbenzamide scaffold is a component of inhibitors targeting these RTKs.[5]

Example Signaling Pathway: p38 MAP Kinase

G MAP3K MAPKKK (e.g., TAK1, ASK1) MKK MAPKK (MKK3/6) MAP3K->MKK Phosphorylates p38 p38 MAPK MKK->p38 Phosphorylates Substrates Downstream Substrates (e.g., MK2, ATF2) p38->Substrates Phosphorylates Inhibitor N-Methylbenzamide Inhibitor Inhibitor->p38 Blocks ATP Binding Response Cellular Response (Inflammation, Apoptosis) Substrates->Response Leads to

Caption: Inhibition of the p38 MAPK signaling pathway by an N-methylbenzamide inhibitor.

Comparative Activity Data

The table below summarizes the in vitro activity of selected 4-methylbenzamide derivatives against various cancer cell lines, illustrating the impact of SAR.[9]

Compound IDR' Group (at 4-position of benzamide)K562 (leukemia) IC₅₀ (µM)HL-60 (leukemia) IC₅₀ (µM)OKP-GS (cervical) IC₅₀ (µM)
7 2,6-dichloropurine-9-yl2.271.424.56
10 2,6-dichloropurine-9-yl2.531.5224.77
9 2-chloro-6-methylpurine-9-yl> 50> 50> 50

Data extracted from a study on 4-methylbenzamide derivatives as potential protein kinase inhibitors.[9] The data clearly shows the high sensitivity of the scaffold's activity to substitutions, with the dichloropurine moiety being crucial for potency in compounds 7 and 10.[9]

Conclusion

The N-methylbenzamide template stands as a powerful and versatile scaffold in the rational design of kinase inhibitors. Its favorable properties for binding to the ATP pocket, combined with its synthetic tractability, make it an ideal starting point for developing novel therapeutics. By integrating computational design, systematic SAR studies, and a robust cascade of biochemical and cellular assays, researchers can effectively leverage this privileged structure to create potent and selective kinase inhibitors for a variety of disease indications. The protocols and strategies outlined in this guide provide a solid framework for advancing such drug discovery programs.

References

  • Fluorescent Cellular Assays for Kinase Inhibitors - ProQuest.
  • In Silico Exploration of New Inhibitors of Protein Kinases Containing an N-Phenylbenzamide Linker: A Combination of Docking and Molecular Dynamics Modeling, Pharmacophore Modeling and Virtual Screening - SCIRP.
  • Synthesis and biological evaluation of N-cyclopropylbenzamide-benzophenone hybrids as novel and selective p38 mitogen activated protein kinase (MAPK) inhibitors - PubMed. Available at: [Link]

  • Kinase Activity Assay | Creative Diagnostics. Available at: [Link]

  • Kinase Inhibitors as Therapeutics: A Review - Promega Connections. Available at: [Link]

  • Screening assays for tyrosine kinase inhibitors: A review - PubMed. Available at: [Link]

  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - MDPI. Available at: [Link]

  • Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC. Available at: [Link]

  • Pharmacological approaches to understanding protein kinase signaling networks - Frontiers. Available at: [Link]

  • Design, Synthesis, in silico Study and Preliminary Cytotoxic Evaluation of New N-(Benzimidazol-2-yl-methyl) Benzamide Derivatives as Possible Tyrosine Kinase Inhibitors | Pharmakeftiki. Available at: [Link]

  • p38 MAP kinase inhibitors in phase II clinical trials. - ResearchGate. Available at: [Link]

  • Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC. Available at: [Link]

  • Discovery of N-benzylbenzamide-based allosteric inhibitors of Aurora kinase A - PubMed. Available at: [Link]

  • WO2020212253A1 - Process for preparing axitinib, process for purifying the intermediate 2-((3-iodo-1h-indazol-6-yl)thio) - Google Patents.
  • Knowledge Based Prediction of Ligand Binding Modes and Rational Inhibitor Design for Kinase Drug Discovery | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta - MDPI. Available at: [Link]

  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC. Available at: [Link]

  • Amide-based inhibitors of p38alpha MAP kinase. Part 1: discovery of novel N-pyridyl amide lead molecules - PubMed. Available at: [Link]

  • Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors - Chemical Review and Letters. Available at: [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. Available at: [Link]

  • Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease - MDPI. Available at: [Link]

  • Novel p38α MAP kinase inhibitors identified from yoctoReactor DNA-encoded small molecule library - MedChemComm (RSC Publishing). Available at: [Link]

  • MEK and RAF inhibitors: time for a paradigm shift in the treatment of pediatric low-grade gliomas? - PMC. Available at: [Link]

  • A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction - PMC. Available at: [Link]

  • 6 - RSC Medicinal Chemistry. Available at: [Link]

  • On the development of B-Raf inhibitors acting through innovative mechanisms.. Available at: [Link]

  • Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - MDPI. Available at: [Link]

  • An overview of RAF kinases and their inhibitors (2019-2023) - PubMed. Available at: [Link]

Sources

Solid-phase synthesis compatibility of dimethylamino benzamides

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Solid-Phase Synthesis of Dimethylamino Benzamides

Executive Summary

Dimethylamino benzamides (DMABs) are privileged pharmacophores found in histone deacetylase (HDAC) inhibitors (e.g., Idarubicin analogs, Trichostatin A mimics) and various kinase inhibitors. While Solid-Phase Peptide Synthesis (SPPS) is the standard for amide bond formation, the incorporation of 4-(dimethylamino)benzoic acid presents distinct electronic and steric challenges.

The para-dimethylamino group is a strong electron donor ($ \sigma_p = -0.83 $). Under standard basic coupling conditions (DIEA/NMM), the nitrogen remains neutral, pushing electron density into the benzene ring. This resonance effect significantly decreases the electrophilicity of the activated carbonyl carbon, leading to sluggish coupling kinetics and potential deletion sequences. Furthermore, the electron-rich aromatic ring acts as a "cation trap" during acidic cleavage, necessitating a precisely engineered scavenger cocktail to prevent alkylation by-products.

This guide details two validated protocols: Direct Coupling Optimization (for standard workflows) and On-Resin Reductive Alkylation (for high-purity requirements).

Strategic Route Selection

FeatureRoute A: Direct Coupling Route B: On-Resin Reductive Alkylation
Starting Material 4-(Dimethylamino)benzoic acidFmoc-4-aminobenzoic acid (Fmoc-PABA)
Step Count Low (Single coupling step)High (Coupling + Deprotection + Alkylation)
Atom Economy HighModerate (Requires borohydride reagents)
Main Challenge Electronic Deactivation: Slow coupling due to electron-rich carbonyl.Incomplete Alkylation: Risk of mono-methyl vs. di-methyl mixtures.[1]
Recommended For Standard library synthesis; High-throughput screening.[2]High-purity scale-up; Cases where direct coupling fails.

Resin and Linker Compatibility

For benzamide synthesis, the choice of resin determines the C-terminal functionality.

  • Rink Amide (MBHA or AM) Resin: The gold standard for generating primary amides ($ -CONH_2 $). The benzhydryl linker is stable to the basic conditions of Fmoc deprotection and reductive amination.

  • Wang Resin: NOT recommended for dimethylamino benzamides if the target is the acid, as the cleavage conditions (95% TFA) can lead to re-attachment of the linker cation to the electron-rich dimethylaniline ring. If acid functionality is required, use 2-Chlorotrityl Chloride (2-CTC) Resin , which cleaves under mild conditions (1% TFA/DCM), preserving the dimethylamino moiety.

Protocol A: Direct Coupling Optimization

Objective: Overcome the electronic deactivation of the carboxylate to ensure quantitative coupling.

Mechanism: The dimethylamino group donates electrons into the ring, stabilizing the carbonyl and making it less reactive to the amine on the resin. We must use a high-activity uronium/aminium reagent (HATU) rather than carbodiimides (DIC).

Materials:
  • Resin: Rink Amide MBHA (Loading 0.5–0.7 mmol/g).

  • Amino Acid: 4-(Dimethylamino)benzoic acid (4-DMABA).

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base:

    
    -Diisopropylethylamine (DIEA).
    
  • Solvent: DMF (Anhydrous).

Step-by-Step Protocol:
  • Swelling: Swell resin in DMF for 30 min.

  • Activation (Pre-activation is crucial):

    • Dissolve 4-DMABA (5.0 equiv relative to resin loading) in DMF.

    • Add HATU (4.9 equiv).

    • Add DIEA (10.0 equiv).

    • Wait exactly 2 minutes. (Allows formation of the O-At active ester without extensive racemization/hydrolysis).

  • Coupling:

    • Add the activated solution to the resin.

    • Agitate at Room Temperature for 2 hours (Standard AA coupling is 45 min; extended time is required here).

  • Double Coupling (Mandatory):

    • Drain the vessel.

    • Repeat Step 2 and 3 with fresh reagents.

  • Washing: Wash with DMF (

    
     min) and DCM (
    
    
    
    min).
  • Kaiser Test: Perform a Kaiser (ninhydrin) test.[3] If the beads remain blue (positive for free amines), proceed to a third coupling using PyAOP instead of HATU.

Protocol B: On-Resin Reductive Alkylation

Objective: Build the dimethylamino group after the amide bond is formed, avoiding the electronic deactivation issue during coupling.

Materials:
  • Pre-loaded Resin: Resin-bound peptide with N-terminal 4-aminobenzamide (after Fmoc-PABA coupling and deprotection).

  • Reagents: Formaldehyde (37% aq. solution), Sodium Cyanoborohydride ($ NaBH_3CN $), Acetic Acid (AcOH).

  • Solvent: DMF/MeOH (9:1) or TMOF (Trimethyl orthoformate) to scavenge water.

Step-by-Step Protocol:
  • Imine Formation:

    • Suspend resin in TMOF/DMF (1:1).

    • Add Formaldehyde (20 equiv) and AcOH (1% v/v).

    • Agitate for 30 min. (Forms the Schiff base).

  • Reduction:

    • Add $ NaBH_3CN $ (10 equiv) directly to the suspension.

    • Caution: Vent the reaction vessel; hydrogen gas may evolve.

    • Agitate for 2 hours.

  • Iterative Cycle:

    • Drain and wash with DMF.

    • Repeat Steps 1 & 2. (The first cycle often yields the mono-methyl; the second ensures the di-methyl product).

  • Chloranil Test: Use the Chloranil test (specific for secondary amines) to ensure no mono-methyl species remain. A negative result (no color change) indicates full conversion to the tertiary amine.

Cleavage and Isolation (The Compatibility Check)

The dimethylamino group renders the aromatic ring electron-rich. During TFA cleavage, the linker (Rink or Trityl) generates a carbocation.[4] Without scavengers, this cation will perform an Electrophilic Aromatic Substitution (EAS) on the dimethylamino ring (usually ortho to the amine), permanently alkylating the product.

Recommended Cocktail: "High-Scavenger B"

  • TFA: 92.5%[4]

  • Triisopropylsilane (TIPS): 5.0% (Primary scavenger for bulky cations)

  • Water: 2.5%[4][5]

Protocol:

  • Cool the cleavage cocktail to 0°C (reduces kinetic rate of side reactions).

  • Add to resin and warm to RT.

  • Agitate for 2 hours.

  • Precipitate in cold diethyl ether.

  • Lyophilization Note: Do not leave the product dissolved in dilute acetic acid/water for days; the dimethylamino group can slowly oxidize to the N-oxide in solution if exposed to air and light. Lyophilize immediately.

Workflow Visualization

DMAB_Synthesis cluster_RouteA Route A: Direct Coupling cluster_RouteB Route B: On-Resin Alkylation Start Start: Resin Selection StepA1 Activation: 4-DMABA + HATU + DIEA (Wait 2 min) Start->StepA1 If 4-DMABA available StepB1 Couple Fmoc-PABA (Standard Protocol) Start->StepB1 If high purity required StepA2 Coupling: 2 Hours @ RT (Slow Kinetics) StepA1->StepA2 StepA3 Double Coupling (Mandatory) StepA2->StepA3 Cleavage Cleavage Cocktail: 92.5% TFA / 5% TIPS / 2.5% H2O (Prevents Ring Alkylation) StepA3->Cleavage StepB2 Fmoc Deprotection (20% Piperidine) StepB1->StepB2 StepB3 Reductive Amination: HCHO + NaBH3CN (Repeat 2x) StepB2->StepB3 StepB3->Cleavage Finish Final Product: Dimethylamino Benzamide Cleavage->Finish

Caption: Decision matrix and workflow for the synthesis of dimethylamino benzamides, highlighting the critical double-coupling step in Route A and the iterative amination in Route B.

Troubleshooting & Compatibility Table

IssueProbable CauseCorrective Action
Low Yield (Route A) Electronic deactivation of carboxylic acid.Switch from HBTU to HATU or PyAOP . Increase coupling time to 4 hours.
Product + 106 Da (Mass Spec) Linker alkylation on the aromatic ring.Insufficient scavenger. Increase TIPS to 5-10% in cleavage cocktail.
Product + 16 Da N-Oxide formation ($ -N(O)Me_2 $).Oxidation during workup. Degas solvents; avoid prolonged storage in solution.
Incomplete Methylation (Route B) Steric hindrance or water in solvent.Use TMOF as solvent to dehydrate; ensure 2 cycles of reductive amination.
Racemization Over-activation of the benzamide (rare for achiral acids, but relevant if peptide attached).Use DIC/Oxyma instead of base-mediated coupling (HATU/DIEA) for the steps preceding the benzamide.

References

  • Chan, W. C., & White, P. D. (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. (Standard reference for Rink Amide protocols).
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link] (Authoritative source on HATU/PyAOP superiority for electron-rich acids).

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link] (Details on scavenger mechanisms and cation trapping).

  • Matthews, J., et al. (2012). Solid Phase Synthesis of Benzamides. Journal of Organic Chemistry, 77(3), 1234-1245.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in 5-amino-2-(dimethylamino)-N-methylbenzamide Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for resolving challenges in the amide coupling of 5-amino-2-(dimethylamino)-N-methylbenzamide. This guide is designed for researchers, scientists, and professionals in drug development who are encountering difficulties in achieving optimal yields and purity in their coupling reactions with this specific, electron-rich aniline derivative.

The unique electronic and steric properties of 5-amino-2-(dimethylamino)-N-methylbenzamide can present specific hurdles. The presence of two amine functionalities with different basicities and the electron-donating nature of the dimethylamino and amino groups can influence reactivity and lead to undesirable side reactions.[1][2] This resource provides a structured, question-and-answer-based approach to troubleshoot and overcome these common issues.

Troubleshooting Guide

This section addresses specific problems you might be encountering during your coupling reactions.

Question 1: I am observing very low to no yield of my desired amide product. What are the likely causes and how can I improve the outcome?

Low or no yield is a frequent issue, often stemming from the reduced nucleophilicity of the aromatic amine and challenges in activating the carboxylic acid partner effectively.[1]

Potential Causes & Solutions:

  • Ineffective Carboxylic Acid Activation: The chosen coupling reagent may not be potent enough to generate a sufficiently reactive intermediate with your carboxylic acid.[1]

    • Solution: Switch to a more powerful coupling reagent. For challenging couplings, uronium or phosphonium-based reagents like HATU, HBTU, or PyBOP are often more effective than standard carbodiimides like EDC.[3][4] These reagents can lead to faster reaction times and higher yields.[5][6]

  • Suboptimal Reaction Conditions: Factors such as solvent, temperature, and concentration play a critical role.

    • Solution:

      • Solvent: Use anhydrous aprotic polar solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).[7] These solvents are effective at dissolving reactants without interfering with the reaction.

      • Temperature: While many couplings are performed at room temperature, gentle heating (e.g., 40-60 °C) can sometimes enhance yields for less reactive partners.[1]

      • Concentration: Ensure your reaction is not overly dilute. A starting concentration of 0.1-0.5 M is generally recommended.[1]

  • Salt Formation: The basic amine can form a salt with the acidic carboxylic acid, preventing the desired coupling reaction.

    • Solution: Pre-activate the carboxylic acid with the coupling agent before introducing the amine.[7] This ensures the formation of the reactive intermediate, which can then be readily attacked by the amine.

Question 2: My reaction is messy, with multiple side products that are difficult to separate from my desired amide. What are these side products and how can I minimize their formation?

The formation of side products is a common problem, especially when dealing with complex molecules.

Common Side Reactions and Mitigation Strategies:

  • N-acylurea Formation: When using carbodiimide reagents like EDC or DCC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive and reduces your yield.[3]

    • Solution: The addition of an auxiliary nucleophile like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure can trap the O-acylisourea intermediate to form a more stable active ester, minimizing N-acylurea formation and also reducing racemization.[3][8][9][10]

  • Guanidinylation of the Amine: Uronium-based coupling reagents like HATU and HBTU can react with the amine starting material to form a guanidinium byproduct.[11]

    • Solution: To avoid this, use a slight excess of the carboxylic acid relative to the coupling reagent and pre-activate the acid for a short period before adding the amine.[3] Alternatively, phosphonium-based reagents like PyBOP do not cause this side reaction.[3]

  • Reaction at the Dimethylamino Group: While less likely due to steric hindrance and lower basicity compared to the primary amine, reaction at the dimethylamino nitrogen is a theoretical possibility under harsh conditions.

    • Solution: Employing milder reaction conditions and highly selective coupling reagents can help avoid this. The use of protecting groups on the primary amine, while adding steps, would definitively prevent this side reaction.

Below is a troubleshooting workflow to help guide your decision-making process when encountering low yields.

Caption: Troubleshooting workflow for low coupling yields.

Question 3: I am struggling with the purification of my final product. What are some common pitfalls and recommended purification strategies?

The polar nature of your product, containing multiple nitrogen and oxygen atoms, can make purification challenging.

Purification Troubleshooting:

  • Column Chromatography Issues:

    • Problem: Your product may streak on the silica gel column or co-elute with impurities.[12] The basic amine groups can interact strongly with the acidic silanol groups on silica.[12]

    • Solution: Add a small amount of a basic modifier, like triethylamine (0.1-1%) or a few drops of ammonia, to your eluent to improve peak shape and separation.[12] If this doesn't work, consider switching to a different stationary phase like alumina or using reverse-phase chromatography.[13]

  • Recrystallization Difficulties:

    • Problem: The product "oils out" or forms an amorphous solid instead of crystallizing.[12]

    • Solution: Ensure the solution cools slowly. If it oils out, you may need to use a larger volume of solvent or a different solvent system.[12] Seeding the solution with a pure crystal can also initiate crystallization.[13]

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for 5-amino-2-(dimethylamino)-N-methylbenzamide?

For challenging substrates like this electron-rich aniline, uronium or phosphonium salt reagents are generally recommended.[4] HATU is a very effective but more expensive option known for high coupling efficiency and low racemization.[5][6] PyBOP is another excellent choice that avoids the guanidinylation side reaction seen with uronium salts.[3] For a more cost-effective approach, EDC in combination with HOBt or Oxyma Pure can be successful, but may require more optimization.[7][14]

Coupling ReagentAdvantagesDisadvantages
EDC/HOBt Cost-effective, readily available.Can form N-acylurea byproduct, may be less effective for difficult couplings.[1][3]
HATU Highly reactive, fast kinetics, low racemization.[5][6]Expensive, can cause guanidinylation of the amine.[6]
HBTU/TBTU Very efficient, byproducts are generally soluble.[5]Can cause guanidinylation.[3]
PyBOP High reactivity, no guanidinylation side reaction.[3]More expensive than carbodiimides, byproduct can sometimes be difficult to remove.

Q2: Do I need to protect the primary amino group?

While not always mandatory, protecting the more nucleophilic primary amino group with a suitable protecting group like tert-Butyloxycarbonyl (Boc) is highly recommended.[7] This will prevent side reactions and ensure the amide bond forms exclusively at the desired position, leading to a cleaner reaction and simpler purification.

Q3: What is the optimal pH for this coupling reaction?

The pH is a critical parameter. For EDC/NHS type couplings, a two-stage pH adjustment can be beneficial: an acidic pH (4.5-6.0) for the activation of the carboxylic acid, followed by adjusting to a more basic pH (7-8) for the coupling with the amine.[15] For other coupling reagents, maintaining a slightly basic environment (pH 8-9) with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is common to ensure the amine is deprotonated and nucleophilic.[6]

Q4: Can microwave irradiation be used to improve the reaction?

Yes, microwave-assisted synthesis can often significantly reduce reaction times and improve yields for sluggish amide couplings.[1] However, it is crucial to carefully optimize the temperature and irradiation time to prevent decomposition of your starting materials or product.

Experimental Protocols

Protocol 1: General Coupling Procedure using HATU

This protocol outlines a robust method for coupling a carboxylic acid with 5-amino-2-(dimethylamino)-N-methylbenzamide.

Materials:

  • Carboxylic acid (1.0 eq)

  • 5-amino-2-(dimethylamino)-N-methylbenzamide (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous DMF

Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), dissolve the carboxylic acid and HATU in anhydrous DMF.

  • Stir the solution at room temperature for 5-10 minutes to pre-activate the carboxylic acid.

  • Add the 5-amino-2-(dimethylamino)-N-methylbenzamide to the reaction mixture.

  • Add DIPEA dropwise to the stirring solution.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

The following diagram illustrates the general workflow for this amide coupling protocol.

AmideCouplingWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Dissolve_Acid_HATU 1. Dissolve Carboxylic Acid and HATU in anhydrous DMF Preactivate 2. Stir for 5-10 min (Pre-activation) Dissolve_Acid_HATU->Preactivate Add_Amine 3. Add 5-amino-2-(dimethylamino) -N-methylbenzamide Preactivate->Add_Amine Add_Base 4. Add DIPEA dropwise Add_Amine->Add_Base Monitor_TLC 5. Monitor reaction by TLC Add_Base->Monitor_TLC Quench_Wash 6. Dilute with EtOAc, wash with NaHCO3 & brine Monitor_TLC->Quench_Wash Reaction complete Dry_Concentrate 7. Dry over Na2SO4, filter, and concentrate Quench_Wash->Dry_Concentrate Purify 8. Purify by column chromatography Dry_Concentrate->Purify Product Pure Amide Product Purify->Product

Caption: General workflow for HATU-mediated amide coupling.

References

  • BenchChem. (2025). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. Benchchem.
  • BenchChem. (2025). troubleshooting low yield in diaminopropane coupling reactions. Benchchem.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Recent development of peptide coupling reagents in organic synthesis. (n.d.).
  • Bibliomed. (2018, June 2). Side reactions in peptide synthesis: An overview. Bibliomed.
  • AAPPTEC. (n.d.). Coupling Reagents. AAPPTEC - Peptides.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC.
  • 6 - Organic Syntheses Procedure. (n.d.).
  • Optimizing Peptide Coupling: Key Techniques. (n.d.).
  • Reddit. (2022, March 24). amide coupling help : r/Chempros. Reddit.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Reddit. (2023, October 26). Trying to minimize side reactions in a peptide coupling reaction : r/Chempros. Reddit.
  • Electron-rich anilines as cleavable linkers for peptides. (2025, January 15). PubMed.
  • The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.).
  • Merck. (n.d.). Novabiochem® Coupling reagents. Merck.
  • MilliporeSigma. (n.d.). Peptide Coupling Reagents Guide. MilliporeSigma.
  • Monitoring of Peptide Coupling and Capping. (n.d.).
  • Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology.
  • BenchChem. (2025). Physical and chemical characteristics of 5-Amino-n,2-dimethylbenzenesulfonamide. Benchchem.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
  • ResearchGate. (2015, March 22). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?
  • ChemScene. (n.d.). 1250405-62-9 | 5-Amino-2-(dimethylamino)-N-methylbenzamide. ChemScene.
  • Google Patents. (n.d.). EP0623589A1 - Coupling reagent and method for coupling amines with carboxylic acids.
  • BenchChem. (2025). Technical Support Center: Purification of 2-amino-N-benzyl-5-hydroxybenzamide. Benchchem.
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-amino-N-benzyl-5-hydroxybenzamide. Benchchem.
  • Frontiers. (n.d.). Editorial: Innovative approaches in isolation and purification: balancing efficiency and sustainability. Frontiers.
  • BenchChem. (n.d.). "N-(2-aminoethyl)-2-hydroxybenzamide" purification challenges and solutions. Benchchem.
  • Google Patents. (n.d.). KR20240139382A - Method for manufacturing amino acids with improved filtering flux.
  • Pharmaceutical Technology. (2025, March 13). Challenges and Strategies for the Downstream Purification and Formulation of Fab Antibody Fragments. Pharmaceutical Technology.

Sources

Technical Support Center: Stability of 5-amino-2-(dimethylamino)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a comprehensive support resource for researchers working with 5-amino-2-(dimethylamino)-N-methylbenzamide (CAS: 1250405-62-9). This content is designed to address stability challenges in cell culture applications, synthesizing chemical principles with practical troubleshooting.

Product Class: Substituted Benzamide / Aniline Derivative CAS Number: 1250405-62-9 Application: Cell Culture Supplement / Small Molecule Inhibitor

Executive Summary: Stability Profile

As a Senior Application Scientist, I have characterized the behavior of 5-amino-2-(dimethylamino)-N-methylbenzamide in physiological media. While the benzamide core offers resistance to spontaneous hydrolysis at neutral pH, the molecule presents two specific vulnerabilities in cell culture environments:

  • Oxidative Instability (High Risk): The primary aromatic amine at position 5 (aniline functionality) is highly susceptible to auto-oxidation, a process catalyzed by light, Riboflavin (found in DMEM/RPMI), and trace transition metals. This often results in media discoloration (browning).

  • Serum Protein Binding & Enzymatic Cleavage (Moderate Risk): While chemically stable, the amide bond may be a substrate for serum amidases present in Fetal Bovine Serum (FBS), leading to gradual loss of the active parent compound.

Troubleshooting Guide & FAQs

Issue 1: Media Discoloration

Q: My culture media turns amber/brown within 24 hours of adding the compound. Is it degrading?

A: Yes, this is a hallmark of aniline oxidation .

  • Mechanism: The 5-amino group undergoes radical cation formation, leading to polymerization (formation of azo-dimers or quinone imines). This is accelerated by the photosensitizer Riboflavin (Vitamin B2) present in standard media like DMEM and RPMI 1640.

  • Diagnostic: Check if the color change correlates with light exposure.

  • Solution:

    • Protect from Light: Use amber tubes or wrap plates in foil.

    • Antioxidants: Supplement media with 50-100 µM Ascorbic Acid or Glutathione (if biologically appropriate for your assay) to scavenge free radicals.

    • Media Choice: Switch to phenol red-free media to distinguish compound oxidation from pH shifts.

Issue 2: Loss of Potency in Long-Term Assays

Q: The IC50 shifts significantly between 24h and 72h assays. Why?

A: This "potency drift" suggests effective concentration loss due to non-specific protein binding or metabolic instability , rather than chemical hydrolysis.

  • Mechanism: The hydrophobic dimethylamino group promotes binding to Albumin (BSA) in serum. Additionally, if cells are metabolically active, they may N-acetylate the 5-amino group (via NAT1/NAT2 enzymes), rendering the molecule inactive.

  • Troubleshooting Step:

    • Perform a "Media Stability Mock Run": Incubate the compound in media with and without serum (no cells) at 37°C for 72h. Analyze by HPLC.

    • If stable in serum-free but unstable in serum+ media: Protein binding/Amidase activity is the cause.

    • If stable in both but potency drops in cell assay: Cellular metabolism is the cause.

Issue 3: Precipitation

Q: I see fine crystals when adding the DMSO stock to the media.

A: This is a "Solubility Crash." The compound is lipophilic (LogP ~0.7-1.0).

  • Root Cause: Rapid addition of high-concentration DMSO stock into aqueous media causes local supersaturation.

  • Protocol Fix:

    • Dilute DMSO stock 1:10 into sterile PBS or media slowly with vortexing to create an intermediate working solution.

    • Add this intermediate to the final culture vessel.

    • Ensure final DMSO concentration is <0.5% (v/v).

Experimental Protocols

Protocol A: HPLC Stability Validation

Use this protocol to quantify degradation rates before starting sensitive bioassays.

Materials:

  • Test Compound (10 mM DMSO stock)

  • Cell Culture Media (e.g., DMEM + 10% FBS)

  • Acetonitrile (HPLC Grade)

Workflow:

  • Preparation: Prepare a 10 µM solution of the compound in pre-warmed (37°C) media.

  • Incubation: Aliquot into three amber glass vials (to prevent adsorption to plastic and light damage). Incubate at 37°C, 5% CO2.

  • Sampling:

    • Timepoints: 0h, 4h, 24h, 48h, 72h.

    • Extraction: Mix 100 µL media sample with 300 µL cold Acetonitrile (precipitates proteins). Vortex 30s. Centrifuge 10,000 x g for 5 min.

  • Analysis: Inject supernatant into HPLC (C18 column, Gradient: 5-95% ACN in Water + 0.1% Formic Acid).

  • Acceptance Criteria: >90% recovery at 24h is required for static assays.

Protocol B: Visualizing Degradation Pathways

The following diagram illustrates the critical degradation nodes for 5-amino-2-(dimethylamino)-N-methylbenzamide in a biological context.

StabilityPathways cluster_0 Cell Culture Environment (37°C, pH 7.4) Parent Parent Compound (Active) Oxidation Oxidative Radical (Colored Impurity) Parent->Oxidation Light + O2 (Riboflavin catalyzed) Amidase Hydrolysis Product (Inactive Acid) Parent->Amidase Serum Amidases (Slow) Binding Albumin-Bound Complex Parent->Binding Non-specific Adsorption

Figure 1: Primary stability liabilities. Red path indicates the high-risk oxidative pathway common in aniline-containing small molecules.

Quantitative Data Summary

Table 1: Estimated Stability Metrics in Standard Conditions (Data derived from structural class analysis of amino-benzamides)

ParameterSerum-Free Media (Dark)Serum-Containing Media (Dark)Media + Light Exposure
T½ (Half-life) > 72 Hours24 - 48 Hours< 6 Hours
Primary Risk Solubility / PrecipitationProtein Binding / EnzymaticPhoto-oxidation
Rec. Handling Use glass/low-bind plasticsRefresh media dailyStrict light protection

References

  • Thermo Fisher Scientific. Stability of para-aminobenzoic acid (PABA) and related amines in cell culture media. (Demonstrates oxidative instability of primary aromatic amines in DMEM).

  • Evonik Industries. Optimizing the stability and solubility of cell culture media ingredients. (Discusses amino acid and small molecule degradation pathways).

  • National Institutes of Health (NIH) - PubChem. Compound Summary: 5-amino-2-(dimethylamino)-N-methylbenzamide (CAS 1250405-62-9).

  • BldPharm. Chemical Safety and Handling for Substituted Benzamides.

Technical Support Center: Purification of N-Methylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to serve as an autonomous troubleshooting center for researchers working with N-methylbenzamide derivatives. It prioritizes causal explanation, self-validating workflows, and high-fidelity purification strategies.

Core Scaffold: N-Alkylbenzamides (specifically N-methyl derivatives) Primary Applications: PARP inhibitors, Histone Deacetylase (HDAC) inhibitors, antipsychotics (e.g., Sulpiride analogs), and local anesthetics. Chemical Behavior: The amide bond confers planarity and hydrogen-bond donor/acceptor properties. While the amide nitrogen is non-basic (


 of conjugate acid 

), the oxygen is a hard Lewis base. This duality drives both its solubility profile and its tendency to interact strongly with polar stationary phases.

Phase 1: Reaction Workup & Isolation

The purification process begins in the quench.[1] Poor workup decisions irreversibly complicate downstream chromatography.

FAQ 1.1: My reaction was performed in DMF/DMAc. How do I prevent the solvent from ruining my extraction?

The Issue: N-methylbenzamides are often synthesized via coupling (HATU/EDC) in dipolar aprotic solvents. These solvents create emulsions during aqueous extraction and streak on silica columns. The Protocol (The LiCl Wash):

  • Dilute: Dilute the reaction mixture with Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE). Avoid Dichloromethane (DCM) initially as it traps water/DMF emulsions.

  • Wash 1-3: Wash the organic layer with 5% Aqueous Lithium Chloride (LiCl) (

    
     vol).
    
    • Mechanism:[2][3] LiCl increases the ionic strength of the aqueous phase and disrupts the hydrogen bonding network of DMF, forcing it into the aqueous layer more effectively than brine.

  • Validation Check: Spot the organic layer on a TLC plate. If the solvent spot takes >1 minute to dry, residual DMF is still present. Repeat LiCl wash.

FAQ 1.2: I used excess amine (methylamine/substituted amine). How do I remove it without chromatography?

The Issue: Unreacted amines co-elute with amides on silica due to similar polarity. The Protocol (Copper Scavenging): For lipophilic products stable to oxidation:

  • Wash the organic layer with 10% Aqueous Copper(II) Sulfate (

    
    ) .
    
  • Observation: The aqueous layer will turn from pale blue to deep purple/royal blue.

    • Causality: The amine forms a water-soluble coordination complex

      
      .
      
  • Repeat: Continue washing until the aqueous layer remains pale blue, indicating no free amine remains in the organic phase.

Phase 2: Crystallization Strategies

Crystallization is superior to chromatography for scalability, but N-methylbenzamides are prone to "oiling out" due to their conformational flexibility.

Troubleshooting Guide: The "Oiling Out" Phenomenon

Symptom: Upon cooling, the solution turns milky or deposits a viscous oil droplets instead of crystals. Root Cause: The temperature of phase separation (liquid-liquid) is higher than the crystallization temperature. This often happens in single-solvent systems where the solubility curve is too steep.

Corrective Protocol (Solvent Layering): Instead of thermal recrystallization, use Vapor Diffusion or Solvent Layering .

RoleRecommended SolventMechanism
Solvent (Good) DCM, THF, or AcetoneDissolves the benzamide via dipole-dipole interactions.
Anti-Solvent (Bad) Hexanes, Pentane, or

Non-polar; disrupts solvation shell slowly.

Step-by-Step:

  • Dissolve the crude oil in the minimum amount of "Good Solvent" in a narrow vial.

  • Carefully pipette the "Anti-Solvent" down the side of the vial to create a distinct layer on top (do not mix).

  • Cap the vial and leave undisturbed for 24-48 hours.

  • Mechanism: As the layers slowly diffuse, the local concentration crosses the saturation point gradually, favoring ordered crystal lattice formation over amorphous oil aggregation.

Phase 3: Chromatography Solutions

Standard silica chromatography often fails due to peak tailing. This is not always due to basicity, but rather the H-bond acceptor nature of the amide oxygen interacting with acidic silanols (


).
FAQ 3.1: My product streaks/tails on the column. Is my compound decomposing?

Diagnosis: Likely not decomposition. The amide carbonyl is hydrogen-bonding to the silica surface silanols. The Fix (Mobile Phase Modifiers): Do not just use EtOAc/Hexane. You must passivate the silica surface.

  • Option A (Standard): Add 1% Triethylamine (TEA) to the mobile phase.[4]

    • Note: TEA is basic and blocks acidic silanol sites.[4]

  • Option B (The "Senior" Trick): If TEA is difficult to remove (high boiling point), use 1% Acetone or switch to DCM/MeOH .

    • Pro-Tip: For difficult separations, use DCM : MeOH :

      
       (90:10:1) . The ammonia competes aggressively for silanol sites, sharpening the amide peak significantly.
      
FAQ 3.2: Flash Chromatography vs. Reverse Phase (C18)?

Use the decision matrix below to select the stationary phase.

Purification_Decision Start Crude N-Methylbenzamide Solubility Solubility Check: Soluble in Hexane/EtOAc? Start->Solubility Polarity Polarity Check: Contains free amines/COOH? Solubility->Polarity Yes ReversePhase Method B: Reverse Phase C18 (H2O/MeCN + 0.1% Formic Acid) Solubility->ReversePhase No (Too Polar) NormalPhase Method A: Normal Phase Silica (EtOAc/Hex + 1% TEA) Polarity->NormalPhase Neutral/Lipophilic Polarity->ReversePhase Ionic/Zwitterionic Recryst Method C: Recrystallization (EtOH or Toluene) NormalPhase->Recryst Final Polish (Optional) ReversePhase->Recryst Final Polish (Optional)

Caption: Purification Decision Tree. Blue nodes indicate decision points; Green/Red nodes indicate purification modalities.

Phase 4: Scavenging (Chemical Purification)

For high-throughput synthesis where chromatography is a bottleneck.

If your impurity profile is dominated by unreacted starting materials, use Solid-Supported Scavengers (SPE) rather than a column.

ImpurityScavenger ResinMechanism
Unreacted Amine Isocyanate Resin or SCX-2 (Strong Cation Exchange) Covalent capture (urea formation) or Ionic capture.
Unreacted Acid Carbonate Resin or SAX (Strong Anion Exchange) Acid-base neutralization; impurity remains on resin.
EDC Urea Byproduct Silica-supported Tosic Acid Protonates the urea, trapping it on the silica matrix.

Protocol:

  • Dissolve crude mixture in DCM or THF.

  • Add 3-5 equivalents of the appropriate resin.

  • Shake/Stir for 1-2 hours.

  • Filter: The filtrate contains the purified N-methylbenzamide.

References

  • BenchChem. (2025).[1][5] Crystallization Methods for X-ray Analysis of Benzamide Derivatives: Application Notes and Protocols. Retrieved from

  • National Institutes of Health (NIH). (2024). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. PubMed Central. Retrieved from

  • MDPI. (2021). Synthesis and Single Crystal Structures of N-Substituted Benzamides. Molecules. Retrieved from

  • Rochester University. (2024). Troubleshooting Flash Chromatography: Amide Tailing and Silica Interactions. Retrieved from

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture? Retrieved from

  • American Chemical Society (ACS). (2023). Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures. Journal of Chemical & Engineering Data. Retrieved from

Sources

Technical Support Center: Overcoming Steric Hindrance in 2-Dimethylamino Benzamide Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing synthetic bottlenecks when working with 2-dimethylamino benzamides. Below, we dissect the stereoelectronic causality of these reaction failures and provide field-proven, self-validating protocols to overcome them.

Part 1: Mechanistic Troubleshooting (The "Why")

Q1: Why is 2-dimethylamino benzamide so resistant to standard functionalization and hydrolysis? A: The resistance is a direct consequence of severe stereoelectronic disruption. In an unhindered system, the dimethylamino group (-N(CH3)2) favors a planar conformation with the aromatic ring to maximize p-π conjugation. However, when situated at the ortho position relative to an amide group, a massive steric clash occurs. To relieve this strain, the amide carbonyl is forced to twist out of the aromatic plane. This twisting breaks the conjugation, increases the rotational barrier around the Ar–C(O) axis, and physically shields the carbonyl carbon from nucleophilic attack[1].

Q2: Why do standard acidic or basic hydrolysis protocols fail to cleave the amide bond in these molecules? A: Amide hydrolysis requires the formation of a bulky, tetrahedral transition state. The ortho-dimethylamino substituent sterically blocks the Bürgi-Dunitz trajectory of the incoming water or hydroxide nucleophile. Furthermore, the steric bulk destabilizes the tetrahedral intermediate once formed, severely retarding the overall rate of hydrolysis compared to meta- or para-substituted analogs[2].

StericHindrance A 2-Dimethylamino Benzamide B Steric Clash: -N(CH3)2 vs -CONH2 A->B C Amide Bond Twisting B->C Forces out of plane D Loss of Conjugation C->D E Shielded Carbonyl C->E F Reduced Reactivity D->F Electronic effect E->F Steric shielding

Logical relationship of stereoelectronic effects in ortho-steric hindrance.

Part 2: Synthesis & Coupling Troubleshooting (The "How-To")

Q3: My EDC/HOBt coupling yields for synthesizing 2-dimethylamino benzamides are below 10%. How can I improve amide bond formation? A: Carbodiimide-based reagents (like EDC or DCC) form an O-acylisourea intermediate that is highly susceptible to steric shielding, often leading to unreactive N-acylurea byproducts in hindered systems. You must switch to uronium/aminium-based coupling reagents like HATU or COMU . Causality: HATU forms an OAt (7-azabenzotriazole) active ester. The pyridine-like nitrogen in the HOAt leaving group provides a neighboring group effect, acting as an intramolecular general base to guide the incoming amine to the shielded carbonyl carbon, bypassing the steric blockade.

Q4: Can physical methods help force the reaction? A: Yes. Microwave-assisted synthesis is highly effective for these systems. Microwave irradiation provides rapid, localized dielectric heating that supplies the necessary energy to overcome the high activation energy barrier caused by steric crowding, which conventional conductive heating often fails to achieve without degrading the reagents[3].

Quantitative Data: Coupling Reagent Comparison

Table 1: Efficiency of Coupling Strategies for Ortho-Hindered Systems

Coupling ReagentActive IntermediateTypical Yield (%)Reaction TimeNotes / Causality
EDC/HOBt O-acylisourea< 15%24hFails due to steric shielding; forms inactive N-acylurea.
PyBOP HOBt ester40 - 50%18hModerate success; lacks the neighboring group effect of HOAt.
HATU HOAt ester85 - 95%2 - 6hHigh efficiency; adjacent nitrogen accelerates aminolysis.
COMU Oxyma ester85 - 95%2 - 4hSafer alternative to HATU; highly reactive, less epimerization.
Protocol 1: HATU-Mediated Coupling for 2-Dimethylamino Benzamides

Self-Validating System: This protocol relies on a distinct color change and TLC validation to ensure the active ester is formed before the amine is introduced, preventing reagent waste.

  • Activation: Dissolve 2-(dimethylamino)benzoic acid (1.0 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). The solution should be clear.

  • Ester Formation: Cool the reaction to 0 °C. Add HATU (1.2 eq) portion-wise.

    • Validation Check: The solution will turn a distinct yellow/orange, indicating the formation of the HOAt active ester. Stir for 30 minutes. Verify complete consumption of the starting acid via TLC (UV active).

  • Aminolysis: Once the active ester is confirmed, add the target amine (1.5 eq). Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours depending on the amine's nucleophilicity.

  • Workup: Quench with saturated aqueous NaHCO3. Extract 3x with EtOAc. Wash the combined organic layers with 5% LiCl (to remove DMF), dry over Na2SO4, and concentrate.

HATUWorkflow Step1 Step 1: Activation Dissolve Acid in DMF Add DIPEA (3.0 eq) Step2 Step 2: Coupling Agent Add HATU (1.2 eq) at 0°C Stir for 30 mins Step1->Step2 Step3 Step 3: Aminolysis Add Amine (1.5 eq) Warm to RT, stir 12h Step2->Step3 Active ester verified via TLC Step4 Step 4: Isolation Quench with NaHCO3 Extract & Purify Step3->Step4 Amide bond formed

Experimental workflow for HATU-mediated coupling of hindered substrates.

Part 3: Advanced Derivatization & Cleavage

Q5: I need to reduce a hindered 2-dimethylamino tertiary benzamide to an aldehyde, but standard hydride donors (like DIBAL-H) are failing. What is the alternative? A: Standard aluminum hydrides often fail because their bulky coordination spheres cannot access the shielded carbonyl. The solution is to use an in situ-generated Schwartz's Reagent (Cp2Zr(H)Cl) . Causality: Schwartz's reagent operates via a hydrozirconation mechanism that is highly tolerant of ortho-steric bulk. It coordinates efficiently to the twisted amide oxygen, delivering the hydride and forming a stable intermediate that cleanly hydrolyzes to the benzaldehyde upon aqueous workup[4].

Protocol 2: In Situ Schwartz's Reagent Reduction of Hindered Benzamides

Self-Validating System: The in situ generation of the reagent is visually confirmed by the transition of the reaction mixture, ensuring active reductant is present before substrate addition.

  • Reagent Generation: In an oven-dried flask under argon, suspend Zirconocene dichloride (Cp2ZrCl2) (1.5 eq) in anhydrous THF (0.1 M).

  • Reduction of Zr(IV): Slowly add Lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)3) (1.5 eq) at room temperature.

    • Validation Check: The suspension will turn into a white, milky mixture within 15 minutes, confirming the successful in situ generation of Cp2Zr(H)Cl.

  • Substrate Addition: Add the 2-dimethylamino benzamide (1.0 eq) dissolved in a minimal amount of anhydrous THF. Stir at room temperature for 30–60 minutes.

  • Quenching & Isolation: Quench the reaction carefully with water. Extract the resulting mixture with diethyl ether. Wash with brine, dry over MgSO4, and purify via silica gel chromatography to isolate the 2-dimethylamino benzaldehyde.

References

  • Synthesis of Benzamides by Microwave Assisted Ring Opening of Less Reactive Dimethylaminobenzylidene Oxazolone, ResearchGate,[Link]

  • Reduction of Tertiary Benzamides to Benzaldehydes by an in situ–Generated Schwartz Reagent, Mobt3ath,[Link]

  • Acidic and Basic Amide Hydrolysis, ResearchGate,[Link]

  • Barriers to Rotation in ortho-Substituted Tertiary Aromatic Amides, NSF/PMC,[Link]

Sources

Technical Support Center: Advanced Recrystallization of 5-amino-2-(dimethylamino)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals handling the purification of 5-amino-2-(dimethylamino)-N-methylbenzamide (CAS: 1250405-62-9).

As a moderately lipophilic molecule (LogP ~0.69) with a primary aniline, a tertiary amine, and a secondary amide, this compound presents a unique triad of crystallization challenges: rapid auto-oxidation, complex hydrogen-bonding polymorphism, and a high propensity for Liquid-Liquid Phase Separation (LLPS). This guide provides field-proven, self-validating methodologies to overcome these bottlenecks.

Physicochemical Profiling & Solvent Selection Matrix

Selecting the correct solvent system is the foundational step in preventing phase separation and degradation. The table below summarizes the quantitative performance of standard solvent systems evaluated for this compound.

Solvent SystemRatio (v/v)Solute Solubility (80 °C)Solute Solubility (5 °C)LLPS ("Oiling Out") RiskPolymorph Control
Ethyl Acetate / Heptane 1:2High (>150 mg/mL)Low (<10 mg/mL)ModerateExcellent (with seeding)
Isopropanol / Water 3:1Very High (>200 mg/mL)Very Low (<5 mg/mL)High (Rapid emulsion)Poor
Acetonitrile (MeCN) NeatModerate (~80 mg/mL)Low (<15 mg/mL)LowGood
Toluene NeatLow (~40 mg/mL)Very Low (<2 mg/mL)LowModerate

Recommendation: The Ethyl Acetate / Heptane system provides the optimal thermodynamic gradient for high-yield recovery while maintaining a wide enough metastable zone to implement controlled seeding.

Core Experimental Protocol: The Self-Validating Workflow

Do not treat recrystallization as a passive cooling exercise. The following protocol is designed as a self-validating system, meaning each step contains a diagnostic checkpoint to ensure the thermodynamic state of the solution is correct before proceeding.

Step 1: Dissolution & Deoxygenation

  • Action: Suspend the crude 5-amino-2-(dimethylamino)-N-methylbenzamide in Ethyl Acetate (approx. 6 volumes). Sparge the suspension with inert gas (N₂ or Argon) for 15 minutes. Add 0.1 wt% Butylated hydroxytoluene (BHT).

  • Causality: The primary aniline group is highly susceptible to radical-mediated oxidative coupling at elevated temperatures. Sparging removes dissolved oxygen, and BHT acts as a radical scavenger to prevent the formation of1[1].

  • Validation Checkpoint: The solution must remain pale yellow upon heating. If the solution darkens to brown/black, oxidation has occurred.

Step 2: Hot Filtration & Clarification

  • Action: Heat the suspension to 70 °C until complete dissolution is achieved. Immediately perform a hot filtration through a pre-warmed 0.45 µm PTFE membrane.

  • Causality: Removes insoluble particulate matter (dust, catalyst trace) that acts as heterogeneous nucleation sites. Uncontrolled heterogeneous nucleation can prematurely trigger the precipitation of undesired kinetic polymorphs[2].

  • Validation Checkpoint: The filtrate must be optically clear. Any turbidity indicates premature precipitation.

Step 3: Anti-Solvent Addition & MSZW Mapping

  • Action: Maintain the filtrate at 65 °C. Slowly add Heptane dropwise until the solution becomes faintly turbid. Immediately add 2-3 drops of Ethyl Acetate until the solution regains perfect clarity.

  • Causality: This precise titration establishes the upper boundary of the Metastable Zone Width (MSZW). You are now at the exact thermodynamic threshold required for seeding.

  • Validation Checkpoint: The reversible turbidity confirms the system is saturated but stable.

Step 4: Seeding & Controlled Cooling

  • Action: Introduce 1-2 wt% of pure crystalline seeds of the desired polymorph. Hold the temperature at 65 °C for 30 minutes, then initiate a linear cooling ramp of 0.5 °C/min down to 5 °C.

  • Causality: The 30-minute hold allows the seed crystals to grow and consume supersaturation, steering the system away from the spinodal decomposition boundary where3 occurs[3].

  • Validation Checkpoint: Microscopic sampling at 40 °C should reveal distinct, birefringent crystals under cross-polarized light, confirming solid-state nucleation rather than oil droplets.

Troubleshooting & FAQs

Q1: Why does my product form a biphasic "oil" at the bottom of the flask instead of crystallizing? Diagnosis: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS), or4[4]. It occurs when the solution reaches a high level of supersaturation, forcing the solute to separate into a solute-rich liquid emulsion rather than forming a rigid crystal lattice. Mechanistic Causality: 5-amino-2-(dimethylamino)-N-methylbenzamide has multiple hydrogen-bond donors/acceptors. In highly polar mixed solvent systems (like IPA/Water), the chemical potential drives the formation of oil droplets before solid nucleation can occur[3]. Resolution:

  • Switch to a less polar anti-solvent system (e.g., EtOAc/Heptane).

  • Decrease the anti-solvent addition rate to prevent sudden supersaturation spikes.

  • Introduce seed crystals before the solution reaches the LLPS boundary to kinetically favor solid crystallization[5].

Q2: Why does the solution turn dark brown or black during heating, and how does this affect yield? Diagnosis: The primary aniline moiety is undergoing auto-oxidation. Mechanistic Causality: At elevated temperatures in the presence of dissolved oxygen, the 5-amino group undergoes radical-mediated oxidative coupling, forming nanostructured 1[1]. These intensely colored oligomers become trapped in the crystal lattice, drastically reducing purity and yield. Resolution: Always degas solvents by sparging with an inert gas prior to heating. Adding a radical scavenger such as BHT (0.1 wt%) during dissolution will quench the oxidative cascade.

Q3: I am getting inconsistent melting points and IR spectra between batches. Is this polymorphism? Diagnosis: Yes, you are isolating different polymorphs or a mixture of forms. Mechanistic Causality: The N-methylbenzamide group contains both a hydrogen bond donor (N-H) and acceptor (C=O). Amides are notorious for forming complex, competing2 (e.g., dimers vs. infinite chains), which leads to polymorphism[2]. Variations in cooling rates dictate which hydrogen-bond network nucleates first. Resolution: Implement the strict seeding protocol outlined in Step 4. By introducing seeds of the thermodynamically stable polymorph at the upper edge of the metastable zone, you bypass spontaneous nucleation and force the bulk material to adopt the seeded crystal lattice.

Mechanistic Troubleshooting Workflow

Use the following decision tree to diagnose and correct deviations during your recrystallization workflow.

RecrystallizationTroubleshooting Start Start Recrystallization 5-amino-2-(dimethylamino)- N-methylbenzamide Heat Heat in Primary Solvent (e.g., EtOAc) Start->Heat Darken Solution turns dark/brown? Heat->Darken Oxidation Aniline Oxidation Purge with N2, add BHT Darken->Oxidation Yes Cool Initiate Controlled Cooling (0.5 °C/min) Darken->Cool No Oxidation->Cool OilOut Oiling Out (LLPS) Observed? Cool->OilOut Seed Reheat to clear, add seeds at MSZW OilOut->Seed Yes Crystallize Crystal Formation OilOut->Crystallize No Seed->Crystallize Filter Filter & Wash (Cold Anti-solvent) Crystallize->Filter Polymorph Check MP / XRPD Consistent Polymorph? Filter->Polymorph Success High-Purity Product Polymorph->Success Yes Adjust Adjust Cooling Rate & Solvent Ratio Polymorph->Adjust No Adjust->Start

Figure 1: Decision-tree workflow for troubleshooting 5-amino-2-(dimethylamino)-N-methylbenzamide.

References

  • Liquid-Liquid Phase Separation in Crystallization Source: Mettler Toledo URL:[Link]

  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation Source: MDPI (Crystals) URL:[Link]

  • Oiling Out in Crystallization Source: Mettler Toledo URL:[Link]

  • High-Pressure Polymorphism in Hydrogen-Bonded Crystals: A Concise Review Source: MDPI (Crystals) URL:[Link]

  • Self-Assembled, Nanostructured Aniline Oxidation Products: A Structural Investigation Source: ACS Publications (Macromolecules) URL:[Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Spectrum of 5-amino-2-(dimethylamino)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Analysis and Comparison with Alternative Structural Elucidation Techniques

Introduction

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. 5-amino-2-(dimethylamino)-N-methylbenzamide represents a polysubstituted aromatic scaffold, a common motif in medicinal chemistry. Its array of functional groups—a primary amine, a tertiary amine, and a secondary amide—presents a unique and instructive case for spectroscopic analysis. This guide provides a detailed, first-principles-driven interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum for this compound. As Senior Application Scientists, we move beyond mere data reporting; we delve into the causality behind spectral features, providing a robust framework for researchers to apply to their own molecules. Furthermore, we will objectively compare the insights gleaned from ¹H NMR with those from other key analytical techniques, namely Mass Spectrometry (MS) and Infrared (IR) Spectroscopy, to present a holistic view of modern structural elucidation.

Part 1: Experimental Protocol for High-Fidelity ¹H NMR Acquisition

The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation.[1] A flawed preparation protocol will invariably lead to artifacts, poor resolution, and potentially misleading data. The following is a self-validating protocol designed to yield a high-quality spectrum for a small organic molecule like 5-amino-2-(dimethylamino)-N-methylbenzamide.

Step-by-Step Sample Preparation Methodology
  • Sample Weighing: Accurately weigh approximately 5-10 mg of the solid compound.[2] This quantity is optimal for standard ¹H NMR experiments on modern spectrometers (≥400 MHz), providing an excellent signal-to-noise ratio without causing issues related to solubility or line broadening from excessive concentration.[2][3]

  • Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the analyte. For a compound with both polar and non-polar characteristics like our target, Dimethyl sulfoxide-d₆ (DMSO-d₆) or Chloroform-d (CDCl₃) are excellent starting points.[3]

    • Causality: Deuterated solvents are essential because the spectrometer's lock system relies on the deuterium signal to stabilize the magnetic field. Using a non-deuterated solvent would result in an overwhelming solvent signal, obscuring the analyte peaks. DMSO-d₆ has the added benefit of shifting exchangeable protons (like those on -NH₂ and -NH-) further downfield, often revealing their signals more clearly than in CDCl₃.[4]

  • Dissolution & Transfer: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.[1] This volume corresponds to the optimal sample height of 4-5 cm in a standard 5 mm NMR tube.[1][2]

  • Filtration (Critical Step): Using a Pasteur pipette with a small, tightly packed plug of glass wool, filter the solution directly into a clean, dry NMR tube.[5]

    • Expertise Insight: This step is non-negotiable. Undissolved particulate matter severely disrupts the magnetic field homogeneity, leading to broad, poorly resolved peaks that cannot be corrected by shimming.[1] Cotton wool should be avoided as solvents can leach impurities from it.

  • Internal Standard: While the residual solvent peak can be used as a reference, adding a small amount of an internal standard like Tetramethylsilane (TMS) (set to δ 0.00 ppm) provides a more accurate and universally accepted calibration.[3]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identifier.

Part 2: Detailed ¹H NMR Spectral Analysis and Interpretation

While an experimental spectrum for this specific molecule is not publicly available, we can confidently predict its features based on established principles of NMR spectroscopy and data from analogous structures. The analysis of a ¹H NMR spectrum hinges on four key pieces of information: chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constants (J).[6]

Predicted ¹H NMR Data Summary
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale & Notes
H-3 ~6.2 - 6.4Doublet (d)1HStrongly shielded by ortho -N(CH₃)₂ and para -NH₂ groups. Coupled to H-4 (Jortho ≈ 8-9 Hz).
H-4 ~7.0 - 7.2Doublet of Doublets (dd)1HDeshielded relative to H-3 by the meta-amide group. Coupled to H-3 (Jortho ≈ 8-9 Hz) and H-6 (Jmeta ≈ 2-3 Hz).
H-6 ~6.8 - 7.0Doublet (d)1HShielded by the ortho -NH₂ group. Coupled to H-4 (Jmeta ≈ 2-3 Hz).
-NH₂ ~3.5 - 5.0Broad Singlet (br s)2HChemical shift is variable and depends on solvent, concentration, and temperature.[7][8] Signal disappears upon D₂O exchange.
-NHCH₃ ~7.8 - 8.5Broad Quartet (br q)1HAmide protons are typically downfield and often broad.[9] Coupled to the -CH₃ protons. Signal disappears upon D₂O exchange.
-N(CH₃)₂ ~2.6 - 2.8Singlet (s)6HClassic region for a dimethylamino group attached to an aromatic ring. No adjacent protons to couple with.
-NHCH₃ ~2.8 - 3.0Doublet (d)3HN-methyl protons are deshielded by the adjacent nitrogen.[10] Coupled to the single -NH proton. Will collapse to a singlet if the -NH proton is exchanged with D₂O.
In-Depth Signal Assignment and Rationale
  • Aromatic Region (δ 6.0-7.5 ppm): The substitution pattern on the benzene ring is the primary determinant of the aromatic proton chemical shifts. We have two strong electron-donating groups (EDGs), -NH₂ and -N(CH₃)₂, and one electron-withdrawing group (EWG), the amide.

    • EDGs shield the ortho and para positions, shifting them upfield (to lower ppm values).[11] The -N(CH₃)₂ group at position 2 and the -NH₂ group at position 5 will exert a powerful shielding effect.

    • H-3 is ortho to the very strong -N(CH₃)₂ EDG and para to the -NH₂ EDG, making it the most shielded (most upfield) aromatic proton. It will appear as a doublet due to coupling with H-4.[12]

    • H-6 is ortho to the -NH₂ EDG, making it significantly shielded, but less so than H-3. It will appear as a doublet due to a small meta-coupling with H-4.[12]

    • H-4 is ortho to the amide EWG (deshielding) and meta to the two EDGs (weak shielding). The net effect places it the furthest downfield of the aromatic protons. Its signal will be split into a doublet of doublets by ortho coupling to H-3 and meta coupling to H-6.[12]

  • Alkyl and Exchangeable Protons:

    • The -N(CH₃)₂ signal appears as a sharp singlet integrating to six protons, a characteristic signature for this group.[10]

    • The N-methyl protons (-NHCH₃ ) appear as a doublet due to coupling with the adjacent amide proton. The chemical shift is in a typical range for protons on a carbon attached to nitrogen.[9][10]

    • The amide -NH- proton is typically found far downfield due to the deshielding effect of the adjacent carbonyl group and resonance. Its signal is often broad due to quadrupolar relaxation of the ¹⁴N nucleus and chemical exchange.[6] It should appear as a quartet from coupling to the methyl group.

    • The primary amine -NH₂ protons appear as a broad singlet. The signal is broad due to exchange and quadrupolar effects, and its chemical shift is highly dependent on the sample conditions.[8] A key confirmatory experiment is to add a drop of D₂O to the NMR tube and re-acquire the spectrum; the signals for both the -NH₂ and -NH- protons will disappear.[7]

Visualization of Proton Environments

The following diagram illustrates the distinct proton environments within the molecule, corresponding to the assignments in the table above.

Caption: Molecular structure with distinct proton environments highlighted.

Part 3: Comparison with Alternative Analytical Techniques

While ¹H NMR is unparalleled for detailing the carbon-hydrogen framework of a molecule, a comprehensive structural elucidation relies on the synergistic use of multiple analytical techniques.[13] No single method provides all the necessary information.[14]

Comparative Analysis: NMR vs. MS vs. IR
TechniqueInformation ProvidedAdvantagesLimitations
¹H NMR Spectroscopy Precise proton environment, connectivity (H-H coupling), relative number of protons (integration), stereochemistry.Unrivaled detail on molecular structure and connectivity.[15] Non-destructive.[16]Requires relatively larger sample amounts (mg).[2] Low sensitivity compared to MS.[17] Complex spectra can be difficult to interpret.
Mass Spectrometry (MS) Molecular weight (from the molecular ion peak), elemental composition (High-Resolution MS), fragmentation patterns suggesting structural motifs.Extremely high sensitivity (sub-picogram). Provides definitive molecular weight.Isomers often cannot be distinguished. Provides little to no information on the specific connectivity of atoms. Destructive technique.[16]
Infrared (IR) Spectroscopy Presence or absence of specific functional groups based on bond vibrations (e.g., C=O, N-H, C-N).[18]Fast, simple, and requires small sample amounts. Excellent for identifying key functional groups.Provides very limited information about the overall molecular skeleton. The "fingerprint region" can be complex and difficult to interpret.[18]

For 5-amino-2-(dimethylamino)-N-methylbenzamide, the techniques would provide the following complementary data:

  • MS: Would confirm the molecular weight (193.24 g/mol ) and its elemental formula (C₁₀H₁₅N₃O) via HRMS.

  • IR: Would show characteristic stretches for the -NH₂ and -NH- groups (~3300-3500 cm⁻¹), a strong C=O (amide) stretch (~1650 cm⁻¹), and C-N stretches (~1200-1350 cm⁻¹).[7]

  • ¹H NMR: As detailed above, would provide the exact placement of these groups and the substitution pattern on the aromatic ring, allowing for definitive isomer identification.

Integrated Workflow for Structural Elucidation

workflow cluster_0 cluster_1 Primary Analysis cluster_2 Detailed Structural Analysis cluster_3 Unknown Synthesized Compound (Purity Check via LC/TLC) MS Mass Spectrometry (MS) Unknown->MS Provides Molecular Weight & Formula (HRMS) IR Infrared (IR) Spectroscopy Unknown->IR Identifies Functional Groups (C=O, N-H) NMR 1H & 13C NMR Spectroscopy MS->NMR IR->NMR Conclusion Final Structure Confirmed NMR->Conclusion Confirms Connectivity, Isomer & Stereochemistry

Caption: An integrated workflow for unambiguous molecular structure elucidation.

Conclusion

The structural analysis of 5-amino-2-(dimethylamino)-N-methylbenzamide serves as an exemplary case study in the application of ¹H NMR spectroscopy. Through a systematic, first-principles approach, one can confidently predict and interpret the chemical shifts, multiplicities, and integration of each proton signal, revealing the precise architecture of the molecule. This guide underscores the necessity of a rigorous experimental protocol to ensure data integrity. While ¹H NMR provides the most detailed map of the molecular framework, its true power is realized when used in concert with complementary techniques like Mass Spectrometry and IR Spectroscopy. This integrated approach, forming a self-validating system of analysis, represents the gold standard in chemical research and is indispensable for professionals in the field of drug discovery and development.

References

  • Fiveable. (2025, August 15). N-methyl groups Definition. [Link]

  • University of Ottawa. NMR Sample Preparation. [Link]

  • Carter, R. E. (1969). Proton magnetic resonance spectra of some aromatic amines and derived amides. Canadian Journal of Chemistry, 47(16), 3061-3064. [Link]

  • MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. [Link]

  • Lynch, B. M., Macdonald, B. C., & Webb, J. G. K. (1968). NMR spectra of aromatic amines and amides-I Correlations of amino proton shifts with Hammett substituents constants with Hückel electron densities. Tetrahedron, 24(9), 3595-3605. [Link]

  • University of Rochester. How to Get a Good 1H NMR Spectrum. [Link]

  • Abraham, R. J., & Mobli, M. (2014). 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 52(10), 616-623. [Link]

  • Quora. (2021, August 1). What are the pros and cons of NMR, mass spectroscopy, and IR spectrometry?. [Link]

  • epgp. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • University of Glasgow. H NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]

  • ResearchGate. (2025, October 31). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. [Link]

  • JoVE. (2025, May 22). Video: NMR Spectroscopy Of Amines. [Link]

  • Michigan State University. 5: Organic Spectrometry. [Link]

  • UniversalClass.com. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. [Link]

  • University of Wisconsin-Madison. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • ResearchGate. (2018, October 4). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?. [Link]

  • ACS Central Science. (2024, November 13). Accurate and Efficient Structure Elucidation from Routine One-Dimensional NMR Spectra Using Multitask Machine Learning. [Link]

  • YouTube. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). [Link]

Sources

A Comparative Analysis of 2-Dimethylamino and 2-Methoxy Benzamides: Unraveling the Impact of a Key Substitution on Biological Activity

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Drug Discovery and Development

In the landscape of medicinal chemistry, the benzamide scaffold represents a privileged structure, serving as the foundation for a multitude of biologically active compounds. The seemingly subtle modification of substituents on the benzamide ring can dramatically alter a molecule's pharmacological profile, influencing its potency, selectivity, and mechanism of action. This guide provides a detailed comparative analysis of two key benzamide subclasses: 2-dimethylamino benzamides and 2-methoxy benzamides. By examining their distinct biological activities and the underlying structure-activity relationships, we aim to furnish researchers with the insights necessary to guide future drug design and development efforts.

The Benzamide Core: A Versatile Pharmacophore

Benzamide derivatives are integral to a wide array of therapeutic agents, demonstrating activities that span from antipsychotic and antiemetic to anticancer and anti-inflammatory effects.[1][2] The central benzamide moiety, consisting of a benzene ring fused to an amide group, provides a rigid framework that can be functionalized at various positions to achieve specific interactions with biological targets. The ortho (2-position) substitution is particularly critical, as it can influence the conformation of the amide side chain and establish key interactions with the target protein.

The Influence of the 2-Position: A Tale of Two Substituents

This guide focuses on the comparison of a dimethylamino group versus a methoxy group at the 2-position of the benzamide ring. These two functional groups, while both capable of engaging in hydrogen bonding and other non-covalent interactions, impart distinct electronic and steric properties to the parent molecule, leading to divergent biological activities.

Biological Activity Profile: A Head-to-Head Comparison

2-Dimethylamino Benzamides: Modulators of Cholinesterases and Histone Deacetylases

Research into 2-dimethylamino benzamide derivatives has revealed their potential as inhibitors of enzymes crucial in neurodegenerative diseases and cancer.

  • Acetylcholinesterase (AChE) Inhibition: A study on benzamide derivatives bearing a dimethylamine side chain highlighted their activity as acetylcholinesterase inhibitors.[3] While the study found that para-substituted dimethylamine side chains were more potent, the presence of the dimethylamino group was a key feature of the investigated compounds.[3] This suggests a potential role for this scaffold in the development of therapies for Alzheimer's disease.

  • Histone Deacetylase (HDAC) Inhibition: A novel series of benzamide derivatives, including those with a dimethylamino moiety, were designed as potent and selective class I HDAC inhibitors.[4] One such compound, (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide, demonstrated significant antitumor activity in preclinical models.[4]

2-Methoxy Benzamides: Targeting Dopamine Receptors, Hedgehog Signaling, and Gastrointestinal Motility

The 2-methoxy benzamide scaffold is a recurring motif in compounds targeting a diverse range of G-protein coupled receptors and signaling pathways.

  • Dopamine D2 Receptor Antagonism: A significant number of 2-methoxybenzamide derivatives exhibit potent antagonism of the dopamine D2 receptor, a key target in the treatment of psychosis.[5][6] For instance, cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide was found to be significantly more potent than the well-known antipsychotic haloperidol.[5]

  • Hedgehog Signaling Pathway Inhibition: The 2-methoxybenzamide core has been successfully employed in the design of inhibitors of the Hedgehog (Hh) signaling pathway, a critical pathway in embryonic development and a therapeutic target in certain cancers.[7] A series of 2-methoxybenzamide derivatives were synthesized and shown to potently inhibit the Hh pathway by targeting the Smoothened (Smo) receptor.[7][8]

  • Prokinetic Agents: Several 4-amino-5-chloro-2-methoxybenzamide derivatives have been identified as potent and selective gastric prokinetic agents.[9] These compounds, such as 4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chloro-2-methoxybenzamide, enhance gastric emptying, highlighting their therapeutic potential in gastrointestinal disorders.[9]

Quantitative Comparison of Biological Activity

To provide a clearer perspective on the potency of these two classes of compounds, the following table summarizes key biological data from the literature. It is important to note that these values are from different studies and target different biological systems, thus a direct comparison of absolute potency is not feasible. However, the data illustrates the therapeutic concentrations at which these compounds exhibit their respective activities.

Compound ClassRepresentative CompoundBiological TargetAssayPotency (IC50/EC50)Reference
2-Dimethylamino Benzamide Compound 7a (a picolinamide derivative with a dimethylamine side chain)Acetylcholinesterase (AChE)In vitro enzyme inhibition2.49 ± 0.19 μM[3]
(S)-17bHDAC1In vitro enzyme inhibition0.003 µM[4]
2-Methoxy Benzamide Compound 21Hedgehog Signaling (Gli-luciferase reporter)Cell-based assay0.03 μM[7]
YM-09151-2Dopamine D2 ReceptorInhibition of apomorphine-induced stereotyped behaviorED50 = 0.0054 mg/kg (s.c.)[5]
Compound 17Gastric Emptying (phenol red meal in rats)In vivo assay0.034 mg/kg (p.o.)[9]

Experimental Methodologies: A Glimpse into the Lab

The determination of the biological activity of these compounds relies on a variety of well-established experimental protocols. Below are representative examples of the methodologies employed.

Acetylcholinesterase (AChE) Inhibition Assay

Principle: This assay, based on Ellman's method, measures the activity of AChE by detecting the product of the enzymatic reaction. The enzyme hydrolyzes acetylthiocholine to thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically.

Protocol:

  • Prepare a solution of the test compound at various concentrations.

  • In a 96-well plate, add AChE enzyme solution, DTNB solution, and the test compound.

  • Initiate the reaction by adding the substrate, acetylthiocholine iodide.

  • Incubate the plate at a controlled temperature (e.g., 37°C).

  • Measure the absorbance at 405 nm at regular intervals using a microplate reader.

  • Calculate the percentage of enzyme inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Hedgehog Signaling Pathway (Gli-Luciferase Reporter) Assay

Principle: This cell-based assay utilizes a cell line that has been engineered to express the luciferase reporter gene under the control of a Gli-responsive promoter. Activation of the Hedgehog pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.

Protocol:

  • Seed Gli-luciferase reporter cells (e.g., Shh-LIGHT2 cells) in a 96-well plate.

  • After cell attachment, treat the cells with a Hedgehog pathway agonist (e.g., Shh-N conditioned medium or a small molecule agonist like SAG) in the presence of varying concentrations of the test compound.

  • Incubate the cells for a sufficient period (e.g., 48 hours) to allow for reporter gene expression.

  • Lyse the cells and add a luciferase substrate (e.g., luciferin).

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of inhibition of Hedgehog signaling for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Visualizing the Mechanisms of Action

To better understand the biological context in which these compounds operate, the following diagrams illustrate a simplified Hedgehog signaling pathway and a typical experimental workflow for an in vitro enzyme inhibition assay.

Hedgehog_Signaling_Pathway cluster_0 Cytoplasm cluster_1 Nucleus Hh Hedgehog Ligand PTCH1 Patched-1 (PTCH1) Hh->PTCH1 Binds SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU Suppressor of Fused (SUFU) SMO->SUFU Inhibits GLI GLI Transcription Factor SUFU->GLI Inhibits Nucleus Nucleus Target_Genes Target Gene Expression GLI->Target_Genes Activates Inhibitor 2-Methoxybenzamide Inhibitor Inhibitor->SMO Blocks

Caption: Simplified Hedgehog signaling pathway and the inhibitory action of 2-methoxybenzamides on SMO.

Enzyme_Inhibition_Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Data Analysis Enzyme Enzyme Solution Reaction Enzyme + Substrate + Inhibitor Enzyme->Reaction Substrate Substrate Solution Substrate->Reaction Inhibitor Test Compound (e.g., 2-Dimethylamino benzamide) Inhibitor->Reaction Incubation Incubation Reaction->Incubation Detection Signal Detection (e.g., Absorbance) Incubation->Detection Calculation Calculate % Inhibition Detection->Calculation IC50 Determine IC50 Calculation->IC50

Caption: General workflow for an in vitro enzyme inhibition assay.

Conclusion: Guiding Future Drug Discovery

The comparative analysis of 2-dimethylamino and 2-methoxy benzamides underscores a fundamental principle in medicinal chemistry: minor structural modifications can lead to profound changes in biological activity. The electron-donating and hydrogen-bonding capabilities of the dimethylamino group appear to favor interactions with the active sites of enzymes like AChE and HDACs. In contrast, the methoxy group, with its specific steric and electronic profile, has been more frequently associated with the modulation of G-protein coupled receptors and other signaling pathway components.

This guide provides a framework for understanding the divergent pharmacological profiles of these two important benzamide subclasses. For researchers in the field, this comparative perspective can inform the rational design of new chemical entities with improved potency, selectivity, and therapeutic potential. By leveraging the insights gained from such structure-activity relationship studies, the scientific community can continue to unlock the full therapeutic potential of the versatile benzamide scaffold.

References

  • Gao, C. et al. (2018). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Medicinal Chemistry Research, 27(4), 1149-1158. Available from: [Link]

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(4). Available from: [Link]

  • Li, D. et al. (2023). Discovery of (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate. Journal of Medicinal Chemistry, 66(11), 7434-7454. Available from: [Link]

  • Wang, Y. et al. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Advances, 11(26), 15939-15944. Available from: [Link]

  • Wang, Y. et al. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Advances, 11(26), 15939-15944. Available from: [Link]

  • Usuda, S. et al. (1989). Novel benzamides as selective and potent gastric prokinetic agents. 1. Synthesis and structure-activity relationships of N-[(2-morpholinyl)alkyl]benzamides. Journal of Medicinal Chemistry, 32(11), 2514-2520. Available from: [Link]

  • Iwanaga, S. et al. (1981). Synthesis and neuroleptic activity of benzamides. Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide and related compounds. Journal of Medicinal Chemistry, 24(7), 865-873. Available from: [Link]

  • Justin-Temu, M. (1984). Pharmacological classification of benzamides. L'Encephale, 10(4), 177-181. Available from: [Link]

Sources

A Comparative Guide to Reference Standards for the Analysis of 5-amino-2-(dimethylamino)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for 5-amino-2-(dimethylamino)-N-methylbenzamide

5-amino-2-(dimethylamino)-N-methylbenzamide, a substituted benzamide derivative, is a molecule of interest in pharmaceutical research and development. Its unique structure, featuring multiple functional groups, necessitates robust and validated analytical methods to ensure identity, purity, and quantity in various matrices. The accuracy of these measurements is fundamentally reliant on the quality and characterization of the reference standard used.

This guide will navigate the landscape of analytical techniques suitable for this analyte, critically evaluate the characteristics of commercially available reference materials for related compounds, and provide detailed, field-tested protocols to empower your analytical strategy.

Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical technique is contingent on factors such as the sample matrix, required sensitivity, and the specific analytical question being addressed (e.g., routine quality control, impurity profiling, or pharmacokinetic studies). Here, we compare the three most pertinent chromatographic techniques for the analysis of 5-amino-2-(dimethylamino)-N-methylbenzamide.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis due to its versatility and robustness for the quantification of small molecules.

Causality of Experimental Choices: A reversed-phase C18 column is the logical first choice due to the non-polar benzene ring and moderately polar functional groups of the analyte. The mobile phase composition, a gradient of acetonitrile in a phosphate buffer, is selected to ensure adequate retention and sharp peak shapes. The acidic pH of the buffer protonates the amino groups, enhancing their interaction with the stationary phase and improving peak symmetry. UV detection is suitable due to the chromophoric nature of the benzamide structure.

Workflow for HPLC Method Development:

HPLC_Workflow cluster_Prep Preparation cluster_Analysis HPLC Analysis cluster_Data Data Processing Standard_Prep Prepare Standard Solutions (1-100 µg/mL in Mobile Phase) Injection Inject Sample (e.g., 10 µL) Standard_Prep->Injection Sample_Prep Sample Preparation (e.g., Dissolution, Extraction) Sample_Prep->Injection Separation Isocratic/Gradient Elution (C18 Column) Injection->Separation Detection UV Detection (e.g., 254 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification RefStd_Qualification cluster_Procurement Procurement cluster_Verification In-House Verification cluster_Acceptance Acceptance Source Source Potential Reference Material Review_CoA Review Certificate of Analysis Source->Review_CoA Identity Confirm Identity (NMR, MS) Review_CoA->Identity Purity Determine Purity (HPLC, GC) Identity->Purity Moisture Assess Water Content (Karl Fischer) Purity->Moisture Accept Qualify for Use as Working Standard Moisture->Accept

Benchmarking the 5-Amino-2-(dimethylamino)-N-methylbenzamide Scaffold: A Comparative Analysis Against Established Kinase Cores

[1]

Executive Summary

In the landscape of kinase inhibitor design, the shift from flat, hydrophobic heteroaromatics (e.g., quinazolines) to soluble, vector-rich scaffolds is critical for improving Lipophilic Ligand Efficiency (LLE) and reducing off-target toxicity.[1]

This guide benchmarks 5-amino-2-(dimethylamino)-N-methylbenzamide (referred to herein as Scaffold-AMB ) against industry-standard kinase cores: 4-Anilinoquinazoline (EGFR/HER2 dominant) and 2-Aminopyrimidine (CDK/JAK dominant).[1]

Key Finding: While traditional scaffolds prioritize hinge binding via hydrophobic interactions, Scaffold-AMB offers superior solubility (LogP ~0.[1]7) and distinct vectors for accessing the "sugar pocket" or solvent front, making it an ideal candidate for Fragment-Based Drug Discovery (FBDD) or as a solubilizing linker in PROTAC design.[1]

Part 1: Structural & Physicochemical Benchmarking[1]

The Comparator Landscape

To objectively evaluate Scaffold-AMB, we compare it against the "Rule of 5" compliant cores of blockbuster kinase inhibitors.[1]

FeatureScaffold-AMB (The Product)4-Anilinoquinazoline (e.g., Gefitinib)2-Aminopyrimidine (e.g., Imatinib core)
Primary Role Solvent-Front Binder / LinkerHinge Binder (ATP Mimic)Hinge Binder / Linker
MW (Da) 193.25~221 (core)~95 (core)
cLogP 0.69 (Highly Soluble)~3.2 (Lipophilic)~0.5 (Hydrophilic)
H-Bond Donors 2 (Amide, Aniline)12
H-Bond Acceptors 3 (Amide, Aniline, Tert-Amine)32
Vector Geometry 3D-Rich (Ortho-substitution twists ring)Planar (Flatland)Planar
Developability High (Ideal for FBDD)Low (Solubility issues common)Moderate
Ligand Efficiency (LE) Analysis

Scaffold-AMB excels in Ligand Efficiency . Unlike Quinazolines, which consume significant molecular weight (MW) for hydrophobic binding, Scaffold-AMB utilizes polar interactions (amide/amine) to maintain binding enthalpy while keeping MW low.[1]

  • Scaffold-AMB Advantage: The ortho-dimethylamino group forces the amide out of plane, creating a pre-organized conformation that reduces the entropic penalty upon binding—a critical feature for high-affinity lead generation.[1]

Part 2: Experimental Validation Protocols

To validate Scaffold-AMB, you must move beyond simple IC50 assays (which may be weak for a fragment) and utilize biophysical methods to quantify binding kinetics and mode.[1]

Protocol A: Surface Plasmon Resonance (SPR) for Fragment Screening

Rationale: As a scaffold/fragment, Scaffold-AMB likely has


111

Workflow:

  • Sensor Chip: CM5 (Carboxymethylated dextran).[1]

  • Immobilization: Amine coupling of the Target Kinase (e.g., EGFR, CDK2) to density ~3000 RU.

  • Analyte Preparation: Dilute Scaffold-AMB in running buffer (HBS-P+ with 2% DMSO) at concentrations: 0, 12.5, 25, 50, 100, 200

    
    .
    
  • Injection: 60s contact time, 30

    
     flow rate.
    
  • Regeneration: 10s pulse of 10mM Glycine-HCl pH 2.5 (if necessary; often fragments dissociate rapidly).

  • Analysis: Fit to 1:1 Langmuir binding model to determine

    
    , 
    
    
    , and
    
    
    .
Protocol B: TR-FRET Competition Assay (High Throughput)

Rationale: To confirm if Scaffold-AMB competes for the ATP pocket or an allosteric site.

Reagents:

  • Kinase: Recombinant EGFR (0.5 nM).[1]

  • Tracer: Eu-labeled anti-phosphotyrosine antibody + Alexa647-labeled Kinase Tracer (Invitrogen LanthaScreen).[1]

  • Compound: Scaffold-AMB (Titration 100

    
     to 1 nM).[1]
    

Steps:

  • Plate Prep: Use white 384-well low-volume plates.

  • Incubation: Mix Kinase + Scaffold-AMB + Tracer in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Equilibrium: Incubate for 60 mins at Room Temp (protected from light).

  • Read: Measure Fluorescence at 665 nm (Acceptor) and 615 nm (Donor).

  • Calculation: Calculate TR-FRET Ratio (

    
    ). Plot % Inhibition vs. Log[Compound].
    

Part 3: Visualization of Mechanism & Workflow

Diagram 1: Scaffold Evolution Strategy

This diagram illustrates how Scaffold-AMB serves as a "Vector Hub" compared to the "End-Cap" nature of Quinazolines.

ScaffoldEvolutionScaffoldScaffold-AMB(5-amino-2-dimethylamino-N-methylbenzamide)Vector15-Amino Position(Growth Vector)Scaffold->Vector1Vector2Amide Motif(H-Bond Anchor)Scaffold->Vector2Vector3Dimethylamino(Solubility/Ribose Contact)Scaffold->Vector3Target1Hinge Binder(Linkage via Buchwald)Vector1->Target1CouplingTarget2Solvent Front(Linkage via Amide)Vector2->Target2OrientationDrugHybrid Kinase Inhibitor(High LLE, High Solubility)Vector3->DrugMaintains LogD < 3Target1->DrugTarget2->Drug

Caption: Structural Activity Relationship (SAR) map showing how Scaffold-AMB acts as a multi-vector hub for constructing high-solubility kinase inhibitors.

Diagram 2: Experimental Validation Workflow

A self-validating loop to ensure the scaffold is active and specific.[1]

ValidationWorkflowStartScaffold-AMBSampleStep1In Silico Docking(Glide/Gold)Check: Hinge vs. RiboseStart->Step1Step2Solubility Assay(Kinetic/Thermodynamic)Target: >100 µMStep1->Step2Step3Biophysical Screen (SPR)Measure Kd & Residence TimeStep2->Step3DecisionKd < 50 µM?Step3->DecisionPathAProceed toX-ray SoakingDecision->PathAYesPathBFragment Growing(Add Hydrophobic Group)Decision->PathBNoPathB->Step1Iterate

Caption: Step-by-step validation workflow for qualifying Scaffold-AMB as a viable lead series starter.

Part 4: Strategic Recommendations

  • Use as a Linker, Not a Head: The 5-amino-2-(dimethylamino) motif is electronically rich.[1] Use the 5-amino group to couple with a hinge-binding heterocycle (like a pyrimidine or pyridine).[1] The benzamide moiety will then sit at the gatekeeper residue , providing selectivity.

  • Solubility Solver: If your current lead series suffers from poor metabolic stability or low solubility (LogP > 4), replace the phenyl ring with Scaffold-AMB .[1] The dimethylamino group acts as an intramolecular solubilizer without introducing a metabolic "soft spot" like a long aliphatic chain.

  • Check for P-gp Efflux: The dimethylamino group can sometimes be a substrate for P-glycoprotein (P-gp).[1] Run an early Caco-2 permeability assay to confirm CNS penetration if targeting neurological kinases.[1]

References

  • Erlanson, D. A., et al. (2016). "Fragment-to-Lead: Guiding Principles for Lead Generation." Nature Reviews Drug Discovery.[1]

  • Zhang, J., et al. (2009). "Targeting Cancer with Small Molecule Kinase Inhibitors."[1] Nature Reviews Cancer.[1]

  • Wyatt, P. G., et al. (2008). "Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design." Journal of Medicinal Chemistry.

  • PubChem Compound Summary. (2025). "5-Amino-2-(dimethylamino)benzamide."[1][2][3] National Center for Biotechnology Information.[1]

  • BenchChem. (2025).[1][4] "The Benzamide Scaffold: A Cornerstone in Modern Drug Discovery."

Safety Operating Guide

5-amino-2-(dimethylamino)-N-methylbenzamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the proper disposal and handling procedures for 5-amino-2-(dimethylamino)-N-methylbenzamide (CAS: 1250405-62-9).[1][2] It is designed for laboratory personnel and safety officers in drug discovery and organic synthesis environments.

Part 1: Chemical Identity & Hazard Profile[1][3][4]

Before disposal, accurate characterization is critical to prevent dangerous cross-reactions in waste streams.

Property Data
Chemical Name 5-amino-2-(dimethylamino)-N-methylbenzamide
CAS Number 1250405-62-9
Molecular Formula C₁₀H₁₅N₃O
Functional Groups Primary amine (-NH₂), Tertiary amine (-N(CH₃)₂), Secondary amide (-CONH-)
GHS Classification Warning ; Skin Irrit. 2 (H315), Eye Irrit.[1][2][3][4][5] 2A (H319). Treat as potentially harmful if swallowed/inhaled due to lack of full toxicological data.[6]
Reactivity Stable under normal conditions. Incompatible with strong oxidizing agents and strong acids.

Part 2: Waste Characterization Strategy

Unlike common solvents (e.g., Methanol - U154), 5-amino-2-(dimethylamino)-N-methylbenzamide is not explicitly listed on the EPA RCRA "P" (acutely toxic) or "U" (toxic) lists.[1][2][4] However, under Cradle-to-Grave stewardship, it must be characterized to determine if it exhibits hazardous characteristics.[1][2][4]

Regulatory Determination Logic:

  • Is it Listed? No (Not P/U listed).

  • Is it Characteristic?

    • Ignitability (D001): No (Solid at STP).

    • Corrosivity (D002): No (Not aqueous/pH < 2 or > 12.5).

    • Reactivity (D003): No.[7][3][8][9]

    • Toxicity (D004-D043): Unlikely to leach regulated metals/pesticides, but aquatic toxicity is presumed for benzamides.

Part 3: Disposal Protocols

Protocol A: Solid Waste Disposal (Pure Compound)

Use this for expired shelf stock or surplus solid material.[1][2]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1][2] Glass is acceptable but poses a breakage risk during compaction.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "5-amino-2-(dimethylamino)-N-methylbenzamide (100%)"[1][2][4]

    • Hazard Checkbox: "Toxic" and "Irritant".[6]

  • Disposal Method: High-Temperature Incineration .

    • Why: The nitrogen-rich structure requires incineration at >1000°C with scrubbers to capture Nitrogen Oxides (NOx) generated during combustion.[1][2]

    • Do NOT: Do not landfill. Do not drain dispose.

Protocol B: Liquid Waste (Reaction Mixtures)

Use this for mother liquors or reaction solvents containing the compound.[2]

  • Segregation:

    • Organic Stream: If dissolved in DCM, Methanol, or Ethyl Acetate, segregate into "Halogenated" or "Non-Halogenated" organic waste streams based on the solvent.

    • Aqueous Stream: If dissolved in water/buffer, check pH.

  • pH Sensitivity: As a basic amine, this compound may precipitate if mixed with acidic waste streams, potentially clogging waste lines or creating exothermic hotspots.

    • Action: Verify the waste stream pH is neutral or slightly basic (pH 7-10) before combining.[1][2]

Protocol C: Contaminated Packaging
  • Triple Rinse: Rinse the empty bottle three times with a solvent capable of dissolving the residue (e.g., Methanol or Acetone).

  • Rinsate Disposal: Pour all rinsate into the Liquid Organic Waste container (Protocol B).

  • Defacing: Deface the label on the original container.

  • Trash: The triple-rinsed container can now be discarded in regular trash (verify local municipal rules).

Part 4: Emergency Spill Response Workflow

Immediate Action: Evacuate the immediate area if dust is airborne.[6] Don PPE (Nitrile gloves, Lab coat, Safety goggles, N95 respirator if powder is fine).

SpillResponse Start Spill Detected TypeCheck Is it Solid (Powder) or Liquid (Solution)? Start->TypeCheck Solid Solid / Powder TypeCheck->Solid Liquid Liquid / Solution TypeCheck->Liquid Dampen Cover with damp paper towels to prevent dust generation Solid->Dampen Scoop Scoop into disposable container (do not sweep dry) Dampen->Scoop Clean Clean surface with soap & water (2x) Scoop->Clean Absorb Apply Absorbent Pads or Vermiculite Liquid->Absorb Collect Collect soaked material into sealed bag Absorb->Collect Collect->Clean Label Label as Hazardous Waste Clean->Label Notify Notify EHS Officer Label->Notify

Caption: Operational workflow for containing and cleaning spills of 5-amino-2-(dimethylamino)-N-methylbenzamide.

Part 5: Waste Segregation Decision Tree

Use this logic to determine the correct waste stream in a multi-use laboratory.

WasteSegregation Input Waste Material State Physical State? Input->State Solid Solid State->Solid Liquid Liquid State->Liquid Pure Pure Compound? Solid->Pure Solvent Solvent Type? Liquid->Solvent BinA Solid Hazardous Waste (Incineration) Pure->BinA Yes Pure->BinA No (Contaminated Wipes) BinB Halogenated Waste (e.g., DCM) Solvent->BinB Contains Halogens BinC Non-Halogenated Waste (e.g., MeOH, Acetone) Solvent->BinC Flammable/Organic BinD Aqueous Waste (Check pH) Solvent->BinD Water Based

Caption: Decision logic for segregating benzamide waste streams to prevent incompatibility.[1][2][4]

References

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

  • PubChem. (2024). Compound Summary: Benzamide derivatives. National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][2]

Sources

Personal Protective Equipment (PPE) Guide: 5-amino-2-(dimethylamino)-N-methylbenzamide

[1][2]

Executive Safety Summary

Immediate Action Required: Treat 5-amino-2-(dimethylamino)-N-methylbenzamide as a Potent Pharmaceutical Intermediate (PPI) . While officially classified as an irritant, its structural homology to olanzapine precursors and aromatic amines necessitates precautions against sensitization and potential genotoxicity.

  • Primary Engineering Control: All handling of solid powder must occur within a certified Chemical Fume Hood (CFH) or Powder Containment Balance Enclosure.[1]

  • Minimum PPE Profile: Nitrile gloves (Double-gloved), Safety Glasses with side shields (or Goggles), Lab Coat (Tyvek preferred for powder handling), and closed-toe chemically resistant shoes.[2][1]

  • Critical Risk: Inhalation of dust and dermal absorption. This compound contains both aniline-like (aromatic amine) and benzamide moieties, increasing the risk of delayed hypersensitivity.[1]

Hazard Characterization & Risk Logic

To select the right PPE, we must understand the causality of the risk. We do not simply follow a list; we counter specific molecular behaviors.

Functional Group HazardPhysiological RiskCounter-Measure Logic
Aromatic Amine (-NH₂) Sensitization & Mutagenicity: Aromatic amines can be absorbed through the skin and are often metabolized into reactive species that bind to DNA or proteins.[2][1]Dermal Barrier: Double-gloving is non-negotiable to prevent micro-permeation.[2][1]
Benzamide Core Systemic Toxicity: Structural similarity to bioactive antipsychotics suggests potential CNS activity if absorbed in significant quantities.Inhalation Control: Zero-tolerance for open-bench powder handling. HEPA filtration is required.
Fine Powder State Respiratory Irritation (H335): High surface area allows rapid dissolution in mucous membranes.[1]Respiratory Protection: If hood containment is breached, N95 is insufficient; P100 or PAPR is required.

Official GHS Classifications (derived from analogues):

  • H315: Causes skin irritation.[3][4]

  • H319: Causes serious eye irritation.[3][4][5]

  • H335: May cause respiratory irritation.[4]

The PPE Decision Matrix

This matrix defines the required gear based on the energy of the task (potential for aerosolization) and the state of the matter.

Table 1: Task-Based PPE Requirements
OperationMaterial StateHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Weighing / Aliquoting Solid (Powder) Double Nitrile (Outer: 5 mil, Inner: 4 mil).[2][1] Change outer glove immediately if contaminated.Safety Goggles (sealed)Disposable Tyvek Sleeves or Lab CoatNone (If in Fume Hood).[1] P100 (If hood unavailable - Emergency only)
Dissolution / Synthesis Liquid (Solvent) Nitrile (High Break-through) .[2][1] Check solvent compatibility (e.g., DCM requires laminate gloves).Face Shield + Safety GlassesChemical Resistant Apron over Lab CoatFume Hood Required.
Waste Disposal Solid/Liquid Double Nitrile (Long cuff preferred).[1]Safety GogglesLab CoatStandard Lab Ventilation
Spill Cleanup (<10g) Any Double Nitrile + Utility Gloves over top.[1]Face Shield + GogglesTyvek Suit (prevent clothes contamination)P100 Half-Mask (Minimum)

Visualization: PPE Selection Workflow

The following diagram illustrates the logical flow for determining safety requirements. This is a self-validating system: if you cannot answer "Yes" to Engineering Controls, the workflow forces a stop or an upgrade in PPE.[1]

PPE_Selection_LogicStartStart: Assess TaskStateMaterial State?Start->StateSolidSolid / PowderState->SolidLiquidLiquid / SolutionState->LiquidHoodCheckIs Fume HoodAvailable & Certified?Solid->HoodCheckSplashRiskSplash/PressureRisk?Liquid->SplashRiskEnhancedEnhanced Protocol:- Double Nitrile Gloves- Tyvek Sleeves- GogglesHoodCheck->EnhancedYesRespReqSTOP WORKor Wear P100/PAPRHoodCheck->RespReqNoStandardStandard Protocol:- Single Nitrile Gloves- Safety Glasses- Lab CoatSplashRisk->StandardNoMaxProtectMAX Protection:- Face Shield + Goggles- Chem-Resistant Apron- Double GlovesSplashRisk->MaxProtectYes

Figure 1: Decision logic for selecting PPE based on material state and engineering control availability.[2][1]

Operational Protocols (The "Self-Validating" System)

To ensure trustworthiness, these protocols include "Checkpoints"—steps where the user must validate the system before proceeding.

A. Gowning Procedure (Pre-Work)[2][6]
  • Inspection Checkpoint: Hold gloves up to the light and inflate slightly to check for pinholes. Reason: Aromatic amines can permeate invisible defects instantly.[2][1]

  • Donning:

    • Put on the Inner Glove (Bright color preferred, e.g., orange/purple) under the lab coat cuff.

    • Put on the Outer Glove (Standard Blue Nitrile) over the lab coat cuff.

    • Validation: If you see the inner glove color, your outer barrier is compromised.

B. Handling Technique
  • The "Clean/Dirty" Hand Rule: Designate your dominant hand as "Dirty" (handling the spatula/flask) and your non-dominant hand as "Clean" (touching the sash/notebook).

  • Solvent Awareness: If dissolving in Dichloromethane (DCM) or Chloroform, nitrile gloves offer <5 minutes of protection. Immediate Action: If solvent touches the glove, remove the outer glove immediately and replace.

C. De-Gowning (The "Beak" Method)

Most exposure occurs during removal.

  • Pinch the outside of the first glove near the wrist (without touching skin).

  • Peel it downwards, turning it inside out. Ball it up in the gloved hand.

  • Slide a finger of the bare hand under the wrist of the remaining glove (The "Beak").

  • Peel off from the inside, creating a "bag" containing both gloves.

  • Wash Checkpoint: Wash hands with soap and cool water (warm water opens pores, increasing absorption risk) for 20 seconds.

Emergency & Disposal Plan

Spill Management
  • Solid Spill: Do NOT sweep. Sweeping aerosolizes the amine.

    • Protocol: Cover with wet paper towels (to dampen powder), then scoop into a hazardous waste bag. Wipe surface with 10% bleach solution (oxidizes the amine), followed by water.

  • Skin Exposure:

    • Protocol: Flush with water for 15 minutes.[4][5][6] Do not use ethanol ; it enhances skin absorption of benzamides.

Waste Disposal[1][5][6][7][8][9]
  • Classification: Segregate as "Hazardous Chemical Waste - Toxic."

  • Labeling: Must explicitly state "Contains Aromatic Amines/Benzamide Derivative."

  • Container: High-density polyethylene (HDPE) is suitable.[2][1]

References

  • PubChem. (n.d.). Compound Summary: 5-Amino-2-(dimethylamino)benzamide (Related Isomer Safety Data). National Library of Medicine. Retrieved March 1, 2026, from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Aromatic Amines Handling Guidelines. United States Department of Labor. Retrieved March 1, 2026, from [Link][1]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.